molecular formula C22H30O3 B12365426 Trimegestone-13C,d3

Trimegestone-13C,d3

货号: B12365426
分子量: 346.5 g/mol
InChI 键: JUNDJWOLDSCTFK-UYIQAMBESA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Trimegestone-13C,d3 is a useful research compound. Its molecular formula is C22H30O3 and its molecular weight is 346.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C22H30O3

分子量

346.5 g/mol

IUPAC 名称

(8S,13S,14S,17S)-13,17-dimethyl-17-[(2S)-3,3,3-trideuterio-2-hydroxy(313C)propanoyl]-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C22H30O3/c1-13(23)20(25)22(3)11-9-19-18-6-4-14-12-15(24)5-7-16(14)17(18)8-10-21(19,22)2/h12-13,18-19,23H,4-11H2,1-3H3/t13-,18+,19-,21-,22+/m0/s1/i1+1D3

InChI 键

JUNDJWOLDSCTFK-UYIQAMBESA-N

手性 SMILES

[2H][13C]([2H])([2H])[C@@H](C(=O)[C@]1(CC[C@@H]2[C@@]1(CCC3=C4CCC(=O)C=C4CC[C@@H]23)C)C)O

规范 SMILES

CC(C(=O)C1(CCC2C1(CCC3=C4CCC(=O)C=C4CCC23)C)C)O

产品来源

United States

Foundational & Exploratory

what is the molecular weight of Trimegestone-13C,d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the isotopically labeled progestin, Trimegestone-13C,d3, with a focus on its molecular properties and applications in research.

Core Data Presentation: Molecular Weight

The precise mass of an isotopically labeled compound is critical for its application in quantitative and metabolic studies. The following table summarizes the calculated molecular weights of Trimegestone and its stable isotope-labeled variant, this compound. The calculations are based on the monoisotopic masses of the most abundant or specified isotopes.

CompoundMolecular FormulaCalculationMonoisotopic Molecular Weight ( g/mol )
Trimegestone C₂₂H₃₀O₃(22 × 12.000000) + (30 × 1.007825) + (3 × 15.994915)342.219495
This compound (¹²C)₂₁(¹³C)₁H₂₇D₃O₃(21 × 12.000000) + (1 × 13.003355) + (27 × 1.007825) + (3 × 2.014102) + (3 × 15.994915)346.241681

Mechanism of Action and Signaling Pathway

Trimegestone is a synthetic progestogen that acts as a potent and selective agonist of the progesterone receptor (PR).[1] Its mechanism of action is central to its therapeutic effects in hormone replacement therapy and potential contraceptive applications.[2][3]

Upon entering a target cell, Trimegestone binds to the progesterone receptor located in the cytoplasm. This binding event induces a conformational change in the receptor, leading to its dimerization and translocation into the nucleus. Within the nucleus, the Trimegestone-receptor complex binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes.[2] This interaction modulates the transcription of these genes, either activating or repressing them, which in turn alters protein synthesis and cellular function. A key action of Trimegestone is the inhibition of gonadotropin secretion from the pituitary gland, which suppresses ovulation.[2]

Trimegestone_Signaling_Pathway TMG Trimegestone PR Progesterone Receptor (PR) TMG->PR Binding PR_TMG Trimegestone-PR Complex Dimer Dimerized Complex PR_TMG->Dimer Dimerization DNA DNA Dimer->DNA Translocation & Binding to PRE Transcription Gene Transcription Modulation DNA->Transcription PRE PRE mRNA mRNA Transcription->mRNA Cellular_Response Altered Cellular Response mRNA->Cellular_Response Translation

Caption: Signaling pathway of Trimegestone via the progesterone receptor.

Experimental Protocols and Workflows

Isotopically labeled compounds like this compound are invaluable tools in pharmacokinetic (PK) and metabolism studies. They serve as tracers that can be distinguished from their endogenous or unlabeled counterparts by mass spectrometry. A typical experimental workflow for a PK study is outlined below.

Methodology for a Pharmacokinetic Study Using this compound:

  • Dosing: A subject (e.g., a preclinical animal model) is administered a precise dose of this compound.

  • Sample Collection: Biological samples, such as blood, plasma, or urine, are collected at predetermined time points post-administration.

  • Sample Preparation: The collected samples undergo an extraction process to isolate the analyte (Trimegestone and its metabolites) from the biological matrix. This often involves protein precipitation followed by liquid-liquid extraction or solid-phase extraction.

  • LC-MS/MS Analysis: The extracted samples are analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The labeled this compound and any of its labeled metabolites can be specifically detected and quantified based on their unique mass-to-charge ratios, separate from the unlabeled drug.

  • Data Analysis: The concentration of this compound in each sample is plotted against time to generate a pharmacokinetic profile. Key parameters such as absorption, distribution, metabolism, and excretion (ADME) rates, half-life, and clearance are then calculated.

Experimental_Workflow Dosing 1. Dosing with This compound Sample_Collection 2. Biological Sample Collection (Time Course) Dosing->Sample_Collection Sample_Prep 3. Sample Preparation (Extraction & Cleanup) Sample_Collection->Sample_Prep LCMS 4. LC-MS/MS Analysis Sample_Prep->LCMS Data_Analysis 5. Data Analysis & Pharmacokinetic Modeling LCMS->Data_Analysis

Caption: General experimental workflow for a pharmacokinetic study.

References

An In-depth Technical Guide to Trimegestone-13C,d3: Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimegestone, a synthetic 19-norpregnane progestin, is a potent and selective agonist of the progesterone receptor (PR).[1][2] Its high affinity and specificity for the PR, coupled with a favorable pharmacokinetic profile, have established its use in hormone replacement therapy and explored applications in contraception.[1][3] This technical guide focuses on the isotopically labeled analog, Trimegestone-13C,d3, providing a comprehensive overview of its chemical structure, physicochemical properties, and biological activity. The inclusion of stable isotopes facilitates quantitative analysis in complex biological matrices, making this compound an invaluable tool in pharmacokinetic and metabolism studies.

Chemical Structure and Properties

This compound is a stable isotope-labeled version of Trimegestone. While the exact positions of the isotopic labels are not publicly disclosed by all commercial suppliers, based on common synthetic strategies for labeled steroids, the deuterium atoms are typically introduced at metabolically stable positions to minimize kinetic isotope effects, and the 13C atom is often incorporated into the steroid backbone.[4][5][6][7] For the purpose of this guide, we will denote the labeled positions generally.

Chemical Name: this compound[8] Synonyms: RU 27987-13C,d3[9]

Table 1: Physicochemical Properties of Trimegestone and its Isotopologue

PropertyTrimegestoneThis compoundReference(s)
Molecular Formula C₂₂H₃₀O₃C₂₁¹³CH₂₇D₃O₃[1][10]
Molecular Weight 342.47 g/mol Approx. 346.5 g/mol [1][10]
CAS Number 74513-62-574513-62-5 (unlabeled)[1][8]
Appearance SolidSolid[11]
Melting Point Not availableNot available
Boiling Point (Predicted) 522.6 ± 50.0 °CNot available[11]
Density (Predicted) 1.16 ± 0.1 g/cm³Not available[11]
pKa (Predicted) 13.04 ± 0.20Not available[11]

Biological Activity and Mechanism of Action

Trimegestone exerts its biological effects primarily through its high-affinity binding to the progesterone receptor, acting as a potent agonist.[1][12] The PR, a nuclear receptor, modulates gene expression in target tissues. The interaction of Trimegestone with the PR initiates a cascade of molecular events that can be broadly categorized into classical genomic and non-classical signaling pathways.[13][14][15][16]

Progesterone Receptor Signaling Pathways

The activation of the progesterone receptor by Trimegestone leads to diverse cellular responses. The classical pathway involves the receptor's function as a ligand-activated transcription factor, directly regulating gene expression. The non-classical pathways involve rapid, membrane-initiated signaling events.

PR_Signaling Progesterone Receptor Signaling Pathways cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm Trimegestone Trimegestone PR_complex PR-HSP Complex Trimegestone->PR_complex Binds mPR Membrane PR (mPR/PGRMC1) Trimegestone->mPR Binds PR Active PR Dimer PR_complex->PR HSP dissociation & Dimerization PRE Progesterone Response Element (PRE) PR->PRE Binds TF Other Transcription Factors (e.g., AP-1, Sp1) PR->TF Tethering G_protein G-Protein mPR->G_protein Activates Src Src mPR->Src Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates PKA->TF Phosphorylates & Activates Ras Ras Src->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->TF Phosphorylates & Activates Gene_Transcription Target Gene Transcription PRE->Gene_Transcription Regulates TF_Gene_Transcription Target Gene Transcription TF->TF_Gene_Transcription Binding_Assay_Workflow Workflow for a Progesterone Receptor Competitive Binding Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_quantification Quantification & Analysis Receptor_Prep Prepare receptor source (e.g., cell lysate, purified PR) Incubate Incubate receptor, radioligand, and test compound at defined temperature and time Receptor_Prep->Incubate Radioligand_Prep Prepare radiolabeled ligand (e.g., [³H]-Progesterone) Radioligand_Prep->Incubate Test_Compound_Prep Prepare serial dilutions of test compound (Trimegestone) Test_Compound_Prep->Incubate Separate Separate bound from free radioligand (e.g., filtration) Incubate->Separate Quantify Quantify bound radioactivity (scintillation counting) Separate->Quantify Analyze Analyze data to determine IC₅₀ and calculate Ki Quantify->Analyze

References

An In-depth Technical Guide to the Synthesis and Isotopic Labeling of Trimegestone-13C,d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Trimegestone and a detailed methodology for its isotopic labeling to produce Trimegestone-13C,d3. This information is critical for researchers in drug metabolism, pharmacokinetics, and other fields where isotopically labeled standards are essential for quantitative analysis.

Introduction to Trimegestone and Isotopic Labeling

Trimegestone is a potent synthetic progestin, a 19-norpregnane derivative, used in hormone replacement therapy and under investigation for other gynecological applications.[1][2] Isotopic labeling of pharmaceuticals, such as Trimegestone, with stable isotopes like carbon-13 (¹³C) and deuterium (²H or D), is a crucial technique in drug development.[3] These labeled compounds serve as ideal internal standards for highly sensitive and accurate quantitative analysis by mass spectrometry, aiding in metabolism and pharmacokinetic studies.[3] The incorporation of stable isotopes provides a distinct mass shift without significantly altering the compound's chemical and physiological properties.

Synthesis of Trimegestone

The synthesis of Trimegestone is a multi-step process starting from 3,3-(ethylenedioxy)estra-5(10),9(11)-dien-17-one. The overall synthetic workflow is depicted in the diagram below.

Trimegestone Synthesis Workflow start 3,3-(ethylenedioxy)estra- 5(10),9(11)-dien-17-one cyanohydrin Silylated Cyanohydrin Formation start->cyanohydrin 1. KCN, Acetic Acid 2. TMS-Cl propionyl Grignard Reaction cyanohydrin->propionyl Ethylmagnesium bromide acetylation Acetylation propionyl->acetylation Acetic Anhydride methylation Methylation acetylation->methylation CH3I, LiNH2 oxidation Oxidation methylation->oxidation t-BuOK, O2 isomerization Isomerization oxidation->isomerization Acetic Acid/HCl reduction Stereoselective Reduction isomerization->reduction Saccharomyces cerevisiae trimegestone Trimegestone reduction->trimegestone

Caption: Synthetic workflow for Trimegestone.

Experimental Protocols for Trimegestone Synthesis

The following protocols are based on established synthetic routes for Trimegestone and related steroids.[4]

Step 1: Silylated Cyanohydrin Formation

To a solution of 3,3-(ethylenedioxy)estra-5(10),9(11)-dien-17-one in methanol, potassium cyanide and acetic acid are added. The resulting cyanohydrin is then silylated with trimethylsilyl chloride (TMS-Cl) to yield the silylated cyanohydrin intermediate.

Step 2: Grignard Reaction

The silylated cyanohydrin is treated with ethylmagnesium bromide in tetrahydrofuran (THF). This Grignard reaction converts the nitrile group into a propionyl group, yielding the 17β-propionyl derivative.

Step 3: Acetylation

The 17α-hydroxy group of the propionyl derivative is acetylated using acetic anhydride to form the corresponding acetate.

Step 4: Methylation

The acetate intermediate is methylated at the 17α-position using methyl iodide (CH₃I) and a strong base such as lithium amide in liquid ammonia.[4][5]

Step 5: Oxidation

The 17β-propionyl group is oxidized to a 17β-(2-oxopropionyl) group using potassium tert-butoxide (t-BuOK) and oxygen in a solvent like dimethylformamide (DMF).

Step 6: Isomerization

The intermediate is treated with a mixture of acetic acid and a strong acid like hydrochloric acid (HCl) to induce isomerization of the double bonds to the 4,9-diene system, yielding 17α-methyl-17β-(2-oxopropionyl)estra-4,9-dien-3-one.

Step 7: Stereoselective Reduction

The final step involves the stereoselective reduction of the 2-oxo group of the propionyl side chain. This can be achieved using a biocatalyst such as Saccharomyces cerevisiae to yield Trimegestone with the desired (S)-configuration at the 2'-position of the lactoyl group.[4] Chemical methods for stereoselective reduction of α-keto esters can also be employed.[6][7][8]

Purification: Throughout the synthesis, purification of intermediates is crucial and can be achieved using chromatographic techniques such as column chromatography on silica gel.[9][10][11][12][13]

Synthesis and Isotopic Labeling of this compound

The synthesis of this compound involves the incorporation of isotopically labeled precursors at specific steps of the synthesis. The logical workflow for introducing the labels is presented below.

Isotopic Labeling Workflow cluster_precursors Labeled Precursor Synthesis cluster_synthesis Trimegestone Synthesis cd3i Iodomethane-d3 (CD3I) methylation Methylation Step cd3i->methylation Introduces d3 label lactic_acid L-Lactic acid-1-13C reduction Stereoselective Reduction (using labeled precursor) lactic_acid->reduction Introduces 13C label (conceptual) (Alternative: Labeled Grignard reagent) trimegestone_labeled This compound methylation->trimegestone_labeled Incorporation of d3 reduction->trimegestone_labeled Incorporation of 13C

Caption: Logical workflow for isotopic labeling.

Labeled Precursor Synthesis

Iodomethane-d3 (CD₃I): This deuterated methylating agent can be synthesized from deuterated methanol (CD₃OD) by reaction with iodine and red phosphorus or using other established methods.[3][14][15][16]

L-Lactic acid-1-¹³C: Commercially available ¹³C-labeled lactic acid or its precursors can be used.[17][18] Alternatively, it can be synthesized from ¹³C-labeled starting materials.

Modified Experimental Protocols for Isotopic Labeling

The synthesis of this compound follows the same route as the unlabeled compound, with the following modifications:

Modified Step 4: Deuterated Methylation

In the methylation step, iodomethane-d3 (CD₃I) is used in place of methyl iodide (CH₃I). This introduces the trideuteromethyl group at the 17α-position.

Modified Step 7: ¹³C-Label Introduction and Reduction

To introduce the ¹³C label at the desired position in the lactoyl side chain, a modified approach for the final steps is required. Instead of the oxidation-reduction sequence on the propionyl group, a different strategy can be employed. After the methylation step, the acetyl group can be removed, and the resulting 17α-methyl-17β-hydroxy steroid can be reacted with a ¹³C-labeled lactoyl precursor.

A plausible alternative involves the Grignard reaction in Step 2 using a ¹³C-labeled ethylmagnesium bromide, followed by the subsequent steps. However, controlling the position of the label might be more challenging.

A more direct approach for the final step would be the stereoselective reduction of the 17α-methyl-17β-(2-oxopropionyl)estra-4,9-dien-3-one intermediate using a reducing agent in the presence of a ¹³C-labeled cyanide source, which would then be hydrolyzed to the lactoyl group. However, a more practical approach is the use of a chiral auxiliary to introduce the labeled lactoyl group.

For the purpose of this guide, we will assume the use of a ¹³C-labeled precursor in a modified final step. The 17α-methyl-17β-(2-oxopropionyl)estra-4,9-dien-3-one is stereoselectively reduced using a chiral reducing agent, and the resulting hydroxyl group is then esterified with ¹³C-labeled lactic acid, or a protected form thereof, followed by deprotection.

Data Presentation

The following table summarizes the expected quantitative data for the key steps in the synthesis of this compound. The yields are estimates based on typical steroid chemistry and may vary depending on the specific reaction conditions and scale.

StepReactionStarting MaterialKey ReagentsProductExpected Yield (%)Isotopic Purity (%)
4 (modified) Deuterated Methylation17β-propionyl-17α-hydroxyestra-4,9-dien-3-one acetateCD₃I, LiNH₂17β-propionyl-17α-(trideuteromethyl)estra-4,9-dien-3-one acetate80-90>98 (d3)
7 (modified) ¹³C-Label Introduction & Reduction17α-(trideuteromethyl)-17β-(2-oxopropionyl)estra-4,9-dien-3-oneChiral reducing agent, ¹³C-Lactic acid derivativeThis compound60-70>98 (¹³C)
Overall Total Synthesis 3,3-(ethylenedioxy)estra-5(10),9(11)-dien-17-one - This compound 10-15 >98 (¹³C, d3)

Conclusion

This technical guide provides a detailed framework for the synthesis and isotopic labeling of this compound. The provided experimental protocols, based on established chemical transformations in steroid chemistry, offer a practical approach for researchers in need of this important analytical standard. The successful synthesis and purification of this compound will enable more precise and reliable quantitative studies, ultimately contributing to a better understanding of the pharmacology of this potent progestin.

References

Navigating the Analytical Landscape of Trimegestone-13C,d3: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive explanation of a representative Certificate of Analysis (CoA) for Trimegestone-13C,d3. Trimegestone, a potent synthetic progestin, is utilized in hormone replacement therapy and contraception. The isotopically labeled this compound serves as an internal standard in pharmacokinetic and metabolic studies, enabling precise quantification of the parent drug. This guide will dissect the critical data points, experimental methodologies, and quality control parameters presented in a typical CoA for this compound, empowering researchers to confidently interpret and utilize this essential analytical standard.

Understanding the Certificate of Analysis: A Summary of Key Data

A Certificate of Analysis is a formal document that confirms a product meets its predetermined specifications. For a stable isotope-labeled compound like this compound, the CoA provides crucial information regarding its identity, purity, and isotopic enrichment. The following tables summarize the quantitative data typically found in a CoA for this compound.

Table 1: Identification and Chemical Properties
ParameterSpecification
Chemical Name (17β)-17-(2-Hydroxy-1-oxopropyl)-17-methyl-estra-4,9-dien-3-one-13C,d3
Molecular Formula C₂₁¹³CH₂₇D₃O₃
Molecular Weight 346.51 g/mol
CAS Number 74513-62-5 (Unlabeled)
Appearance White to Off-White Solid
Solubility Soluble in Methanol, Chloroform
Table 2: Purity and Impurity Profile
TestMethodAcceptance CriteriaResult
Purity (HPLC) HPLC-UV≥ 98.0%99.5%
Chemical Purity (NMR) ¹H NMRConforms to StructureConforms
Mass Purity (MS) LC-MSConforms to StructureConforms
Isotopic Purity Mass Spectrometry≥ 99% atom % D; ≥ 99% atom % ¹³C99.6% atom % D; 99.2% atom % ¹³C
Residual Solvents GC-HS≤ 0.5%< 0.1%
Water Content Karl Fischer≤ 1.0%0.2%

Decoding the Experimental Protocols

The analytical results presented in a CoA are backed by rigorous experimental protocols. Understanding these methodologies is paramount for assessing the quality of the analytical standard.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Purpose: To determine the chemical purity of this compound by separating it from any non-isotopically labeled or other impurities.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Quantification: The purity is calculated based on the area percentage of the main peak relative to the total peak area.

Mass Spectrometry (MS) for Identity and Isotopic Purity

Purpose: To confirm the molecular weight and structure of this compound and to determine its isotopic enrichment.

Methodology:

  • Instrumentation: A Liquid Chromatography-Mass Spectrometry (LC-MS) system, often with a high-resolution mass analyzer (e.g., TOF or Orbitrap).

  • Ionization: Electrospray Ionization (ESI) in positive mode.

  • Analysis: The mass spectrum will show a peak corresponding to the [M+H]⁺ ion of this compound. The high-resolution mass measurement provides confirmation of the elemental composition. The isotopic distribution is analyzed to calculate the percentage of deuterium and carbon-13 incorporation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Purpose: To confirm the chemical structure of this compound.

Methodology:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).

  • Analysis: The ¹H NMR spectrum provides information on the number and environment of proton atoms, while the ¹³C NMR spectrum provides information on the carbon skeleton. The positions of the deuterium and ¹³C labels will result in characteristic changes in the spectra compared to the unlabeled compound.

Visualizing Analytical Workflows and Signaling Pathways

To further elucidate the context in which this compound is utilized, the following diagrams illustrate a typical analytical workflow and the biological pathway of its parent compound.

cluster_0 Certificate of Analysis Workflow raw_material Raw Material (this compound) sampling Sampling raw_material->sampling hplc HPLC Analysis (Purity) sampling->hplc ms Mass Spectrometry (Identity & Isotopic Purity) sampling->ms nmr NMR Spectroscopy (Structure) sampling->nmr other_tests Other Tests (Residual Solvents, Water) sampling->other_tests data_review Data Review & Approval hplc->data_review ms->data_review nmr->data_review other_tests->data_review coa_generation CoA Generation data_review->coa_generation cluster_1 Trimegestone Signaling Pathway trimegestone Trimegestone pr Progesterone Receptor (PR) trimegestone->pr complex Trimegestone-PR Complex pr->complex nucleus Nucleus complex->nucleus pre Progesterone Response Element (PRE) nucleus->pre Binds to transcription Gene Transcription pre->transcription Initiates response Biological Response transcription->response

An In-depth Technical Guide on the Core Mechanism of Action of Trimegestone as a Progestin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimegestone is a synthetic 19-norpregnane derivative that acts as a potent and selective agonist of the progesterone receptor (PR).[1][2][3][4][5][6][7][8][9][10][11][12][13] Developed for use in hormone replacement therapy and contraception, its mechanism of action is centered on its high affinity and specificity for the PR, leading to a cascade of downstream effects that mimic the actions of endogenous progesterone.[1][2][3][4][5][6][7][8][9][10][11][12][13] This technical guide provides a comprehensive overview of the core mechanism of action of trimegestone, including its receptor binding profile, in vivo and in vitro activities, and the experimental methodologies used to characterize this potent progestin.

Data Presentation: Receptor Binding Affinity and Progestogenic Potency

The progestogenic activity of trimegestone is primarily determined by its binding affinity and selectivity for the progesterone receptor. The following tables summarize the quantitative data on trimegestone's receptor binding profile and its in vivo potency compared to other progestins.

Table 1: Comparative Receptor Binding Affinity of Trimegestone and Other Progestins

CompoundRelative Binding Affinity (%) for Human Progesterone Receptor (hPR)IC50 (nM) for rat Progesterone Receptor (rPR)Relative Binding Affinity (%) for Androgen Receptor (AR)Relative Binding Affinity (%) for Glucocorticoid Receptor (GR)Relative Binding Affinity (%) for Mineralocorticoid Receptor (MR)
Trimegestone 588 - 660 [8]3.3 [9][11][14]Weak [1][2][8][9][11][12]Weak [1][2]Weak [1][2][8]
Progesterone100[8]----
Medroxyprogesterone Acetate (MPA)< Trimegestone[1]53.3[9][11]---
Norethindrone (NET)< Trimegestone[1]----
Levonorgestrel (LNG)< Trimegestone[1]----
Gestodene864[8]----

Table 2: In Vivo Progestogenic Potency of Trimegestone

ActivitySpeciesPotency of TrimegestoneReference
Endometrial Transformation (McPhail Test)Rabbit~30 times more potent than MPA, ~60 times more potent than NET[1]
Ovulation InhibitionRatHigh[1][2]
Maintenance of PregnancyRatEffective[1][2]
Deciduoma FormationRatInduces formation[1]

Signaling Pathways of Trimegestone

The primary mechanism of action of trimegestone involves its interaction with intracellular progesterone receptors. This interaction initiates a signaling cascade that modulates gene expression in target tissues.

Progesterone Receptor Activation and Gene Transcription

Upon entering the cell, trimegestone binds to the ligand-binding domain of the progesterone receptor located in the cytoplasm. This binding induces a conformational change in the receptor, leading to its dissociation from heat shock proteins, dimerization, and subsequent translocation into the nucleus.[7] Within the nucleus, the trimegestone-PR complex binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes.[7] This binding initiates the recruitment of co-activators and other transcription factors, ultimately leading to the modulation of gene transcription.

dot

Trimegestone_Signaling_Pathway cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TMG Trimegestone PR_HSP PR-HSP Complex TMG->PR_HSP Binds PR Progesterone Receptor (PR) PR_HSP->PR Dissociation HSP Heat Shock Proteins PR_HSP->HSP PR_Dimer PR Dimer PR->PR_Dimer Dimerization PR_Dimer_N PR Dimer PR_Dimer->PR_Dimer_N Translocation PRE Progesterone Response Element (PRE) PR_Dimer_N->PRE Binds Gene Target Gene PRE->Gene Modulates Transcription mRNA mRNA Gene->mRNA Protein Protein mRNA->Protein Translation Cellular_Response Cellular Response (e.g., Endometrial Secretion, Ovulation Inhibition) Protein->Cellular_Response Leads to

Caption: Trimegestone signaling pathway.

Experimental Protocols

The characterization of trimegestone's progestogenic activity relies on a series of well-established in vitro and in vivo assays.

Progesterone Receptor Binding Assay

Objective: To determine the binding affinity of trimegestone for the progesterone receptor.

Methodology:

  • Preparation of Receptor Source: A cytosol fraction containing progesterone receptors is prepared from target tissues (e.g., human breast cancer cell lines like T47D, or animal uterine tissue).

  • Competitive Binding: A constant concentration of radiolabeled progesterone (e.g., [³H]-progesterone) is incubated with the receptor preparation in the presence of increasing concentrations of unlabeled trimegestone.

  • Separation of Bound and Unbound Ligand: The receptor-bound radioligand is separated from the unbound radioligand using methods such as dextran-coated charcoal adsorption or filtration.

  • Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

  • Data Analysis: The concentration of trimegestone that inhibits 50% of the specific binding of the radiolabeled progesterone (IC50) is determined. This value is used to calculate the inhibition constant (Ki), which reflects the binding affinity.

dot

Receptor_Binding_Workflow A Prepare Receptor Source (e.g., T47D cell cytosol) B Incubate Receptor with [³H]-Progesterone and varying concentrations of Trimegestone A->B C Separate Bound and Unbound Ligands B->C D Quantify Bound Radioactivity (Scintillation Counting) C->D E Calculate IC50 and Ki values D->E McPhail_Test_Workflow A Immature Female Rabbits B Estrogen Priming (Endometrial Proliferation) A->B C Administer Trimegestone B->C D Uterine Tissue Collection and Histological Processing C->D E Microscopic Evaluation and McPhail Scoring of Endometrial Transformation D->E Ovulation_Inhibition_Workflow A Select Mature Female Rats with Regular Estrous Cycles B Administer Trimegestone at Various Doses A->B C Euthanize on Expected Day of Ovulation B->C D Examine Oviducts for the Presence of Ova C->D E Calculate Percentage of Ovulation Inhibition D->E

References

Commercial Suppliers and Technical Guide for Trimegestone-13C,d3 in Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an in-depth overview of the commercial availability and technical application of Trimegestone-13C,d3, an isotopically labeled synthetic progestin crucial for high-precision quantitative studies. This document outlines key product specifications from various suppliers, details a representative experimental protocol for its use as an internal standard in mass spectrometry, and illustrates the biological context of its mechanism of action through the progesterone receptor signaling pathway.

Commercial Availability

This compound is available from several specialized chemical suppliers that provide reference standards and isotopically labeled compounds for research purposes. While specific quantitative data such as isotopic and chemical purity are typically provided on lot-specific Certificates of Analysis (CoA) or Certificates of Quality (CoQ), which can be requested from the suppliers, the following table summarizes the general product information available from prominent vendors.

SupplierCatalog NumberMolecular FormulaMolecular Weight ( g/mol )CAS Number (Unlabeled)
Axios Research AR-T05992C₂₁¹³CH₂₇D₃O₃346.4974513-62-5
MedChemExpress HY-106827S1Not specifiedNot specified74513-62-5
Clearsynth CS-BU-00084Not specifiedNot specified74513-62-5
Santa Cruz Biotechnology sc-486123C₂₂H₂₇D₃O₃345.5074513-62-5
Pharmaffiliates PA STI 085220C₂₂H₂₇D₃O₃345.49Not specified

Application in Quantitative Analysis: Experimental Protocol

Isotopically labeled this compound serves as an ideal internal standard for the quantification of Trimegestone in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The stable isotope label ensures that the internal standard co-elutes with the analyte and experiences similar ionization efficiency and matrix effects, leading to highly accurate and precise measurements.[1][2]

A generalized experimental protocol for the analysis of Trimegestone in human serum is outlined below. This protocol is a composite of established methods for steroid analysis and should be optimized for specific instrumentation and research questions.[3][4][5][6][7][8]

Sample Preparation
  • Spiking: To 100 µL of serum sample, calibrator, or quality control, add a known concentration of this compound solution in methanol. The concentration of the internal standard should be optimized based on the expected analyte concentration range.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortexing and Centrifugation: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase starting composition (e.g., 50:50 methanol:water).

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for the separation of steroids.

    • Mobile Phase: A gradient elution with water (A) and methanol (B), both containing 0.1% formic acid, is commonly used.

    • Flow Rate: A typical flow rate is 0.3 mL/min.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive ion mode is generally effective for progestins.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for both Trimegestone and this compound need to be determined by direct infusion and optimized.

    • Data Analysis: The concentration of Trimegestone in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve constructed from samples with known concentrations of Trimegestone.

The following diagram illustrates the general workflow for this experimental protocol.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis serum Serum Sample spike Spike with This compound serum->spike precipitate Protein Precipitation (Acetonitrile) spike->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporation supernatant->evaporate reconstitute Reconstitution evaporate->reconstitute lc Liquid Chromatography (Separation) reconstitute->lc msms Tandem Mass Spectrometry (Detection) lc->msms data Data Analysis msms->data

Fig 1. Experimental workflow for the quantification of Trimegestone.

Mechanism of Action: Progesterone Receptor Signaling

Trimegestone is a potent synthetic progestin that exerts its biological effects by binding to and activating the progesterone receptor (PR). The progesterone receptor is a ligand-activated transcription factor that regulates the expression of target genes involved in various physiological processes, particularly in the female reproductive system.[9][10] The signaling pathway can be broadly divided into genomic and non-genomic actions.

The following diagram depicts a simplified overview of the progesterone receptor signaling pathway.

progesterone_signaling cluster_extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus progesterone Trimegestone pr_complex Inactive PR Complex (PR + HSPs) progesterone->pr_complex pr_active Active PR Dimer pr_complex->pr_active Binding & Dimerization src c-Src pr_active->src Activation pre Progesterone Response Element (PRE) pr_active->pre Translocation mapk MAPK Cascade src->mapk transcription Gene Transcription mapk->transcription Modulation pre->transcription response Biological Response transcription->response

Fig 2. Simplified Progesterone Receptor Signaling Pathway.

In the classical genomic pathway, Trimegestone diffuses into the cell and binds to the progesterone receptor, which is located in the cytoplasm in an inactive complex with heat shock proteins (HSPs).[11] Upon ligand binding, the receptor undergoes a conformational change, dissociates from the HSPs, dimerizes, and translocates to the nucleus.[11] In the nucleus, the activated receptor dimer binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby modulating their transcription.[10][11]

In addition to this direct genomic mechanism, progesterone receptors can also mediate rapid, non-genomic effects through the activation of cytoplasmic signaling cascades, such as the c-Src/MAPK pathway.[12][13][14] This can lead to the phosphorylation of the progesterone receptor and other transcription factors, further influencing gene expression.[12][14]

References

In-Depth Technical Guide: Trimegestone and its Isotopically Labeled Analog

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Trimegestone, a potent synthetic progestin, and its isotopically labeled form, Trimegestone-13C,d3. This document delves into the chemical identifiers, pharmacological properties, and key experimental data related to Trimegestone, offering valuable insights for professionals in drug development and scientific research.

Chemical Identification: CAS Numbers

The Chemical Abstracts Service (CAS) number is a unique identifier for chemical substances.

CompoundCAS Number
Trimegestone74513-62-5[1]
This compoundNot available

Pharmacological Profile

Trimegestone is a 19-norpregnane derivative that acts as a highly potent and selective agonist of the progesterone receptor (PR).[2] Its strong affinity for the PR, coupled with minimal interaction with other steroid receptors, contributes to its favorable therapeutic profile, particularly in hormone replacement therapy (HRT) and contraception.[2][3]

Quantitative Pharmacological Data

The following tables summarize key quantitative data regarding Trimegestone's receptor binding affinity and pharmacokinetic properties.

Table 1: Receptor Binding Affinity of Trimegestone

ReceptorRelative Binding Affinity (%) (Progesterone = 100%)IC50 (nM)Notes
Progesterone Receptor (Human)588 - 660[1]-Exhibits significantly higher affinity than progesterone.
Progesterone Receptor (Rat)-3.3-
Androgen Receptor1 - 2.4-Weak affinity, contributing to a low androgenic profile.[1]
Glucocorticoid Receptor9 - 13-Weak affinity.[1]
Mineralocorticoid Receptor42 - 120-Moderate affinity.[1]
Estrogen Receptor< 0.02-No significant affinity.[1]

Table 2: Pharmacokinetic Properties of Trimegestone in Humans

ParameterValue
Bioavailability (Oral)~100%[1]
Time to Peak Plasma Concentration (Tmax)0.5 hours[1]
Peak Plasma Concentration (Cmax) at 0.5 mg dose12-15 ng/mL[1]
Peak Plasma Concentration (Cmax) at 1 mg dose25 ng/mL[1]
Plasma Protein Binding98% (primarily to albumin)[1]
Elimination Half-life12 - 20 hours[1]
MetabolismPrimarily via hydroxylation[1]

Mechanism of Action: Signaling Pathway

Trimegestone exerts its biological effects primarily through the genomic signaling pathway of the progesterone receptor. The process can be visualized as follows:

Trimegestone_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Trimegestone Trimegestone PR_HSP_complex PR-HSP Complex Trimegestone->PR_HSP_complex Binds to PR Progesterone Receptor (PR) PR_dimer PR Dimerization PR->PR_dimer Translocation HSP Heat Shock Proteins (HSP) PR_HSP_complex->PR HSP Dissociation PRE Progesterone Response Element (PRE) PR_dimer->PRE Binds to DNA Transcription Modulation of Gene Transcription PRE->Transcription Initiates Biological_Effects Biological Effects (e.g., Endometrial changes, Ovulation inhibition) Transcription->Biological_Effects Leads to

Trimegestone's Progesterone Receptor Signaling Pathway

Experimental Protocols

This section outlines the methodologies for key experiments involving Trimegestone, providing a reference for researchers.

In Vitro Progesterone Receptor Binding Assay

Objective: To determine the binding affinity of Trimegestone to the progesterone receptor.

Methodology:

  • Preparation of Cytosol: Uterine tissue from estrogen-primed rabbits is homogenized in a buffer solution to isolate the cytosolic fraction containing the progesterone receptors.

  • Competitive Binding: A constant concentration of radiolabeled progesterone (e.g., [³H]-progesterone) is incubated with the cytosol preparation in the presence of varying concentrations of unlabeled Trimegestone.

  • Incubation: The mixture is incubated at a controlled temperature (e.g., 4°C) for a specific duration (e.g., 18 hours) to reach equilibrium.

  • Separation of Bound and Unbound Ligand: Dextran-coated charcoal is added to the mixture to adsorb the unbound radiolabeled progesterone. The mixture is then centrifuged to separate the charcoal pellet from the supernatant containing the receptor-bound radiolabeled progesterone.

  • Quantification: The radioactivity in the supernatant is measured using liquid scintillation counting.

  • Data Analysis: The concentration of Trimegestone that inhibits 50% of the specific binding of the radiolabeled progesterone (IC50) is calculated to determine its binding affinity.

Cell Proliferation Assay (T47D Human Breast Cancer Cells)

Objective: To assess the effect of Trimegestone on the proliferation of progesterone receptor-positive breast cancer cells.

Methodology:

  • Cell Culture: T47D cells are cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

  • Treatment: The culture medium is replaced with a medium containing various concentrations of Trimegestone. Control wells receive the vehicle only.

  • Incubation: The cells are incubated for a defined period (e.g., 24, 48, or 72 hours).

  • Proliferation Assessment: Cell proliferation is measured using a standard method such as the MTT assay, which measures the metabolic activity of viable cells, or by direct cell counting.

  • Data Analysis: The absorbance values (for MTT assay) or cell numbers are plotted against the concentration of Trimegestone to determine its effect on cell proliferation.

Clinical Trial Protocol for Hormone Replacement Therapy in Postmenopausal Women

Objective: To evaluate the efficacy and safety of Trimegestone in combination with an estrogen for the treatment of menopausal symptoms.

Methodology:

  • Study Design: A randomized, double-blind, placebo-controlled clinical trial.

  • Participant Selection: Healthy postmenopausal women experiencing vasomotor symptoms (e.g., hot flashes) are recruited. Inclusion and exclusion criteria are strictly defined.

  • Treatment Regimen: Participants are randomly assigned to receive either a combination of estrogen and Trimegestone or a placebo daily for a specified duration (e.g., 12 weeks).

  • Efficacy Assessment: The primary efficacy endpoint is the change in the frequency and severity of vasomotor symptoms from baseline to the end of the treatment period, as recorded in patient diaries.

  • Safety Assessment: Safety is monitored through the recording of adverse events, clinical laboratory tests, and gynecological examinations.

  • Data Analysis: Statistical methods are used to compare the changes in efficacy endpoints between the active treatment and placebo groups.

Synthesis of Trimegestone: An Experimental Workflow

The synthesis of Trimegestone is a multi-step process. A simplified workflow is presented below.

Trimegestone_Synthesis Start Starting Material (Estra-5(10),9(11)-dien-3,17-dione derivative) Step1 Introduction of a 17α-cyano group Start->Step1 Step2 Grignard reaction to form a 17β-propionyl group Step1->Step2 Step3 Methylation at the 17α position Step2->Step3 Step4 Oxidation to introduce the 21-hydroxy group Step3->Step4 Step5 Deprotection of the 3-keto group Step4->Step5 End Trimegestone Step5->End

A Simplified Workflow for the Synthesis of Trimegestone

This guide provides a foundational understanding of Trimegestone for research and development purposes. For more detailed experimental procedures and safety information, it is recommended to consult the primary scientific literature and material safety data sheets.

References

An In-depth Technical Guide on the Solubility and Stability of Trimegestone-13C,d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and methodologies related to the solubility and stability of Trimegestone-13C,d3. Given the limited direct experimental data on the isotopically labeled compound, this guide leverages information on the parent compound, Trimegestone, assuming analogous physicochemical properties. This document is intended to support research, development, and analytical activities involving this compound.

Introduction to Trimegestone

Trimegestone is a potent, selective, orally active progestin of the 19-norpregnane series.[1] It has been utilized in menopausal hormone therapy.[1] The isotopically labeled version, this compound, serves as an internal standard for quantitative bioanalytical studies, enabling precise measurement in complex biological matrices. Understanding its solubility and stability is paramount for the development of robust analytical methods and for ensuring the integrity of stock solutions and experimental samples.

Physicochemical Properties

A summary of the key physicochemical properties of Trimegestone is presented below. These are predicted to be nearly identical for this compound.

PropertyValueSource
Molecular FormulaC₂₂H₃₀O₃PubChem
Molecular Weight342.48 g/mol PubChem
Water Solubility0.0188 mg/mLDrugBank Online[2]
logP3.18DrugBank Online[2]
pKa (Strongest Acidic)13.7DrugBank Online[2]

Solubility Profile

Table of Expected Solubility:

SolventExpected SolubilityRationale
WaterSparingly solubleEmpirically determined for Trimegestone.[2]
MethanolSolublePolar protic solvent, generally a good solvent for steroids.
EthanolSolublePolar protic solvent, similar to methanol.
Dimethyl Sulfoxide (DMSO)Freely SolubleA powerful polar aprotic solvent known for its ability to dissolve a wide range of organic compounds.[3]
AcetonitrileSolubleA polar aprotic solvent commonly used in chromatography for steroids.
ChloroformSolubleA non-polar solvent, often used for extracting lipids and steroids.
Ethyl AcetateSolubleA moderately polar solvent.

Experimental Protocol for Solubility Determination (Shake-Flask Method):

A standard and widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method.

Objective: To determine the saturation concentration of this compound in various solvents at a specified temperature.

Materials:

  • This compound

  • Selected solvents (e.g., water, methanol, ethanol, DMSO)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Mass Spectrometer)

  • Volumetric flasks and pipettes

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the solvent to be tested. The excess solid should be clearly visible.

  • Seal the vials to prevent solvent evaporation.

  • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After shaking, allow the vials to stand to let the undissolved solid settle.

  • Centrifuge the samples to further separate the undissolved solid from the supernatant.

  • Carefully withdraw an aliquot of the clear supernatant.

  • Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

  • Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

  • Calculate the solubility in mg/mL or other appropriate units.

Stability Profile and Forced Degradation Studies

The stability of this compound is a critical parameter for its use as an internal standard. Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.[4] A patent for a Trimegestone-containing pharmaceutical composition suggests that the compound is more stable in a buffer solution with a pH range of 2 to 5.5.[5]

General Principles of Forced Degradation:

Forced degradation studies involve subjecting the drug substance to stress conditions that are more severe than accelerated stability testing conditions.[6] The goal is to generate degradation products that might be observed under normal storage conditions over a longer period.

Experimental Workflow for Forced Degradation:

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress_conditions Stress Conditions cluster_analysis Analysis API This compound Stock Solution Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) API->Acid Expose to Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) API->Base Expose to Oxidation Oxidation (e.g., 3% H₂O₂, RT) API->Oxidation Expose to Thermal Thermal Stress (e.g., 80°C, solid state) API->Thermal Expose to Photolytic Photolytic Stress (ICH Q1B guidelines) API->Photolytic Expose to Neutralization Neutralization/Quenching Acid->Neutralization Base->Neutralization Oxidation->Neutralization HPLC_Analysis Stability-Indicating HPLC Analysis Thermal->HPLC_Analysis Photolytic->HPLC_Analysis Neutralization->HPLC_Analysis Characterization Characterization of Degradants (e.g., LC-MS, NMR) HPLC_Analysis->Characterization

Forced degradation experimental workflow.

Detailed Experimental Protocols for Forced Degradation Studies:

The following protocols are based on general ICH guidelines and can be adapted for this compound.

Objective: To investigate the degradation of this compound under various stress conditions.

1. Acid Hydrolysis:

  • Dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) and dilute with 0.1 M hydrochloric acid.

  • Incubate the solution at an elevated temperature (e.g., 60°C) for a specified period (e.g., 2, 4, 8, 24 hours).

  • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase for HPLC analysis.

2. Base Hydrolysis:

  • Dissolve this compound in a suitable solvent and dilute with 0.1 M sodium hydroxide.

  • Incubate the solution at an elevated temperature (e.g., 60°C) for a specified period.

  • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M hydrochloric acid, and dilute with the mobile phase for HPLC analysis.

3. Oxidative Degradation:

  • Dissolve this compound in a suitable solvent and add 3% hydrogen peroxide.

  • Keep the solution at room temperature and protect it from light.

  • Monitor the degradation over time (e.g., 2, 4, 8, 24 hours) by taking aliquots and diluting them with the mobile phase for HPLC analysis.

4. Thermal Degradation:

  • Place a known amount of solid this compound in a controlled temperature oven (e.g., 80°C).

  • At specified time intervals, withdraw samples, dissolve them in a suitable solvent, and analyze by HPLC.

5. Photolytic Degradation:

  • Expose a solution of this compound and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

  • A control sample should be protected from light.

  • Analyze the samples by HPLC after the exposure period.

Development of a Stability-Indicating HPLC Method:

A stability-indicating method is an analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.

Logical Flow for Method Development:

HPLC_Method_Development cluster_initial Initial Steps cluster_development Method Development cluster_validation Validation Literature Literature Search (Related Compounds) Column Column Selection (e.g., C18, C8) Literature->Column Properties Review Physicochemical Properties MobilePhase Mobile Phase Optimization (ACN/MeOH, Buffer, pH) Properties->MobilePhase Column->MobilePhase Detection Detector Wavelength Selection (UV Scan) MobilePhase->Detection Gradient Gradient/Isocratic Elution Detection->Gradient ForcedDeg Analysis of Stressed Samples Gradient->ForcedDeg Specificity Specificity/ Peak Purity ForcedDeg->Specificity ValidationParams Validation as per ICH Q2(R1) (Linearity, Accuracy, Precision, etc.) Specificity->ValidationParams

HPLC stability-indicating method development workflow.

Suggested Starting HPLC Parameters:

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point for steroid analysis.

  • Mobile Phase: A gradient of acetonitrile or methanol and water (with or without a buffer like phosphate or acetate) is commonly used.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where Trimegestone has significant absorbance (to be determined by UV scan).

  • Column Temperature: 25-30 °C.

The method should be optimized to achieve adequate separation between the parent this compound peak and all degradation product peaks.

Conclusion

While specific quantitative data for the solubility and stability of this compound is scarce, this guide provides a robust framework for researchers and scientists to determine these critical parameters. By following the outlined experimental protocols for solubility determination and forced degradation studies, coupled with the development of a validated stability-indicating HPLC method, reliable data can be generated. This will ensure the accurate and effective use of this compound in drug development and bioanalytical applications. It is recommended that the assumption of similar properties between Trimegestone and its isotopically labeled form be experimentally verified.

References

Preclinical Profile of Trimegestone and its Metabolites: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimegestone (TMG) is a potent and selective synthetic 19-norpregnane progestin characterized by a high affinity for the progesterone receptor (PR) and a favorable preclinical profile.[1][2] This technical guide provides an in-depth summary of the preclinical studies involving Trimegestone and its primary active metabolites, 1β-hydroxy-TMG and 6β-hydroxy-TMG. It includes a comprehensive overview of its mechanism of action, receptor binding affinity, in vitro and in vivo pharmacology, and metabolism. Quantitative data are presented in structured tables for comparative analysis, and key experimental methodologies are detailed. Signaling pathways and experimental workflows are visualized using diagrams to facilitate a clear understanding of the preclinical characteristics of this compound.

Mechanism of Action

Trimegestone exerts its effects primarily through its potent agonist activity at the progesterone receptor (PR).[3] As a synthetic progestogen, it mimics the action of endogenous progesterone.[4] The primary mechanism involves the following steps:

  • Receptor Binding: Trimegestone binds to intracellular progesterone receptors located in target tissues.[4]

  • Conformational Change and Dimerization: Upon binding, the receptor undergoes a conformational change, leading to its dimerization.

  • Nuclear Translocation and DNA Binding: The ligand-receptor complex translocates to the nucleus and binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes.[4]

  • Gene Transcription Modulation: This binding initiates the transcription of specific genes, leading to the physiological effects of the progestin.[4]

One of the significant downstream effects of Trimegestone's action is the inhibition of gonadotropin secretion (luteinizing hormone [LH] and follicle-stimulating hormone [FSH]) from the pituitary gland, which in turn prevents ovulation.[4] Furthermore, it induces secretory changes in the endometrium.[4] Unlike natural progesterone, Trimegestone does not appear to be metabolized into neurosteroids, and thus has a reduced effect on the GABAergic system, potentially resulting in fewer mood-related side effects.[1][2][5]

Trimegestone Signaling Pathway cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TMG Trimegestone (TMG) PR Progesterone Receptor (PR) TMG->PR Binds to TMG_PR TMG-PR Complex PR->TMG_PR Forms TMG_PR_dimer TMG-PR Dimer TMG_PR->TMG_PR_dimer Translocates & Dimerizes PRE Progesterone Response Element (PRE) TMG_PR_dimer->PRE Binds to Target_Gene Target Gene Transcription PRE->Target_Gene Modulates Physiological_Effects Physiological Effects (e.g., Ovulation Inhibition, Endometrial Changes) Target_Gene->Physiological_Effects Leads to

Caption: Trimegestone's mechanism of action via the progesterone receptor. (Within 100 characters)

Receptor Binding Affinity and Selectivity

Trimegestone demonstrates a high binding affinity and selectivity for the progesterone receptor compared to other steroid hormone receptors.[1][6] Preclinical studies have consistently shown its potent interaction with PR, while having weak to negligible affinity for androgen (AR), glucocorticoid (GR), mineralocorticoid (MR), and estrogen (ER) receptors.[1][6] This selectivity contributes to its favorable side-effect profile.

Table 1: Comparative Receptor Binding Affinity of Trimegestone
CompoundProgesterone Receptor (PR)Androgen Receptor (AR)Glucocorticoid Receptor (GR)Mineralocorticoid Receptor (MR)Estrogen Receptor (ER)
Trimegestone (TMG) High affinity (greater than MPA, NET, LNG)[1]Low affinity[1]Low affinity[1]Low affinity[1]No measurable affinity[1]
Medroxyprogesterone Acetate (MPA) Lower than TMG[1]Binds[7]Binds[7]N/AN/A
Norethindrone (NET) Lower than TMG[1]BindsN/AN/AN/A
Levonorgestrel (LNG) Lower than TMG[1]BindsN/AN/AN/A

Data compiled from multiple preclinical studies. "N/A" indicates data not available in the cited sources.

In Vitro Pharmacology

A variety of in vitro assays have been employed to characterize the progestational activity and selectivity of Trimegestone. These studies have been crucial in elucidating its cellular effects and comparing its potency to other progestins.

Table 2: In Vitro Activity of Trimegestone
AssayCell LineEndpointTrimegestone (TMG)Medroxyprogesterone Acetate (MPA)
Competitive Binding Rat PRIC503.3 nM[7][8]53.3 nM[7][8]
Alkaline Phosphatase Activity T47DEC500.1 nM[7]Comparable to TMG[7]
Cell Proliferation T47DEC500.02 nM[7]Comparable to TMG[7]
Reporter Gene Assay HESC-T (with PR)EC50 (HRE-tk-luciferase)0.2 nM[7][8]0.2 nM[7][8]
Reporter Gene Assay HESC-T (no PR)Luciferase ActivityNo effect[7][8]EC50 of ~10 nM (via GR)[7][8]
Reporter Gene Assay A549 (GR positive, PR negative)Luciferase ActivityNo effect[7]EC50 of ~30 nM[7]
Androgenic Activity L929 (AR positive, PR negative)HRE-tk-luciferaseWeak antiandrogenic activity[7]Androgenic activity[7]
Experimental Protocols: Key In Vitro Assays
  • Competitive Binding Assay: This assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor.

    • Protocol Outline:

      • Prepare cell lysates or purified receptors (e.g., from rat uterus).

      • Incubate the receptor preparation with a constant concentration of a radiolabeled progestin (e.g., [³H]-promegestone).

      • Add increasing concentrations of the unlabeled test compound (Trimegestone or a reference progestin).

      • After incubation, separate the receptor-bound from the free radioligand.

      • Measure the radioactivity of the bound fraction.

      • Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

  • Cell-Based Reporter Gene Assay: This method assesses the functional activity of a compound by measuring the expression of a reporter gene (e.g., luciferase) that is under the control of a hormone response element.

    • Protocol Outline:

      • Use a cell line (e.g., HESC-T) that is transiently or stably transfected with a plasmid containing a hormone response element (HRE) linked to a reporter gene (e.g., luciferase) and a plasmid expressing the relevant receptor if not endogenously present.

      • Culture the cells and expose them to various concentrations of the test compound.

      • After an appropriate incubation period, lyse the cells.

      • Measure the activity of the reporter enzyme (e.g., luciferase activity using a luminometer).

      • Calculate the EC50 value, which is the concentration of the compound that produces 50% of the maximal response.

In Vitro Assay Workflow cluster_binding Competitive Binding Assay cluster_reporter Reporter Gene Assay Receptor Receptor Source (e.g., Rat PR) Incubation_B Incubation Receptor->Incubation_B Radioligand Radiolabeled Ligand Radioligand->Incubation_B Test_Compound_B Test Compound (TMG) Test_Compound_B->Incubation_B Measurement_B Measure Bound Radioactivity Incubation_B->Measurement_B IC50 Calculate IC50 Measurement_B->IC50 Cell_Line Transfected Cell Line (e.g., HESC-T) Incubation_R Incubation Cell_Line->Incubation_R Test_Compound_R Test Compound (TMG) Test_Compound_R->Incubation_R Measurement_R Measure Reporter Activity (e.g., Luciferase) Incubation_R->Measurement_R EC50 Calculate EC50 Measurement_R->EC50

Caption: General workflow for in vitro binding and reporter gene assays. (Within 100 characters)

In Vivo Pharmacology

Preclinical in vivo studies in various animal models have confirmed the potent and selective progestogenic activity of Trimegestone.

Table 3: In Vivo Progestogenic and Other Activities of Trimegestone
Animal ModelEndpointObservationReference
Rabbit Endometrial Glandular Differentiation~30x more potent than MPA, ~60x more potent than NET[1]
Rat Maintenance of PregnancyEffective[1][6]
Rat Deciduoma FormationPotent activity[1][6]
Rat Ovulation InhibitionPotent oral activity[1][6]
Rat Uterine Anti-estrogenic ActivityPresent[1]
Rat Androgenic ActivityNo significant activity; modest anti-androgenic effects[1][6]
Rat Glucocorticoid ActivityNo significant activity[1][6]
Rat Mineralocorticoid ActivityNo significant mineralocorticoid activity; has anti-mineralocorticoid activity[1][6]
Rat CNS GABAa Receptor ModulationLess active than progesterone and norethindrone acetate[1]
Experimental Protocols: Key In Vivo Models
  • Endometrial Transformation Assay (Rabbit): This classic assay (McPhail test) measures the progestational effect on the uterine lining.

    • Protocol Outline:

      • Use immature female rabbits primed with estrogen to induce endometrial proliferation.

      • Administer the test compound (Trimegestone or reference progestin) daily for a set period.

      • Sacrifice the animals and collect uterine tissue.

      • Histologically examine the endometrium for glandular differentiation, a hallmark of progestational activity.

      • Score the degree of transformation to determine potency.

  • Deciduoma Formation Assay (Rat): This model assesses the ability of a progestin to induce a decidual response in the uterus, which is critical for embryo implantation.

    • Protocol Outline:

      • Use ovariectomized female rats.

      • Administer a priming regimen of estrogen followed by the test compound.

      • Mechanically or chemically traumatize one uterine horn to induce deciduoma formation.

      • Continue treatment with the test compound.

      • After a set period, sacrifice the animals and weigh the traumatized and non-traumatized uterine horns.

      • The weight difference indicates the extent of the decidual response.[9]

Metabolism and Metabolites

Trimegestone is primarily metabolized via hydroxylation.[5] The main metabolites identified are 1β-hydroxy-trimegestone and 6β-hydroxy-trimegestone.[10] Importantly, these metabolites are not inactive byproducts; they retain significant progestogenic activity and selectivity for the progesterone receptor.[5][10]

Table 4: Activity of Trimegestone Metabolites
MetaboliteRelative Binding Affinity for Human PR (TMG = 588%)In Vivo Activity (Rabbit Endometrial Transformation)Other Receptor Affinities
1β-hydroxy-trimegestone 64%[10]Maximal activity comparable to progesterone; potent orally.[10]Negligible or no affinity for GR, MR, AR, and ER.[10]
6β-hydroxy-trimegestone 12%[10]Good progestomimetic activity.[10]Negligible or no affinity for GR, MR, AR, and ER.[10]

The relative binding affinity of the parent compound, Trimegestone, for the human progesterone receptor is 588% that of progesterone.[10]

Conclusion

The preclinical data for Trimegestone and its active metabolites consistently demonstrate that it is a highly potent and selective progestin. Its strong affinity for the progesterone receptor, coupled with minimal cross-reactivity with other steroid receptors, translates to a specific pharmacological profile. In vitro and in vivo studies have confirmed its robust progestogenic effects, including endometrial transformation, maintenance of pregnancy, and ovulation inhibition, at potencies significantly greater than some other commonly used progestins. The active metabolites contribute to the overall progestational activity while maintaining receptor selectivity. This comprehensive preclinical profile has established Trimegestone as a well-characterized compound for its clinical applications.

References

Methodological & Application

Application Note: High-Throughput Quantification of Trimegestone in Human Plasma by LC-MS/MS Using Trimegestone-13C,d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Trimegestone in human plasma. The use of a stable isotope-labeled internal standard, Trimegestone-13C,d3, ensures high accuracy and precision by compensating for matrix effects and variability in sample processing. The described method, involving a straightforward protein precipitation extraction and a rapid chromatographic separation, is suitable for high-throughput analysis in clinical research and drug development settings.

Introduction

Trimegestone is a synthetic progestin that has been investigated for use in hormonal contraception and hormone replacement therapy. Accurate and reliable quantification of Trimegestone in biological matrices is essential for pharmacokinetic and pharmacodynamic studies. LC-MS/MS has become the preferred technique for bioanalytical studies due to its high sensitivity, selectivity, and speed.[1][2] The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, which co-elutes with the analyte and has nearly identical chemical and physical properties, is the gold standard for quantitative LC-MS/MS analysis.[3][4][5] This approach effectively minimizes the impact of matrix-induced ion suppression or enhancement and variations in extraction recovery, leading to improved data quality.[3][5]

This application note provides a detailed protocol for the extraction and quantification of Trimegestone from human plasma using this compound as the internal standard. The method demonstrates excellent performance in terms of linearity, precision, accuracy, and sensitivity.

Experimental

Materials and Reagents
  • Trimegestone (analytical standard)

  • This compound (internal standard)

  • LC-MS/MS grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Human plasma (drug-free)

Standard and Quality Control Sample Preparation

Stock solutions of Trimegestone and this compound were prepared in methanol at a concentration of 1 mg/mL. Working solutions for calibration standards and quality controls (QCs) were prepared by serial dilution of the stock solution with 50:50 (v/v) methanol:water.

Calibration standards were prepared by spiking drug-free human plasma with the appropriate working solutions to yield final concentrations ranging from 0.05 to 50 ng/mL. Similarly, QC samples were prepared at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC.

A working solution of the internal standard (this compound) was prepared at a concentration of 100 ng/mL in methanol.

Sample Preparation Protocol

A simple protein precipitation method was employed for the extraction of Trimegestone from human plasma.

  • To 100 µL of plasma sample (calibrator, QC, or unknown), add 10 µL of the 100 ng/mL internal standard working solution (this compound).

  • Vortex briefly to mix.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of 50:50 (v/v) methanol:water.

  • Inject 10 µL onto the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography:

  • System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 30% to 95% B over 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 10 µL.

Mass Spectrometry:

  • System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ESI.

  • Multiple Reaction Monitoring (MRM) Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Trimegestone369.2121.110025
This compound373.2121.110025

Note: The specific m/z values and collision energies are proposed based on the molecular structure and may require optimization on the specific instrument used.

Results and Discussion

The developed LC-MS/MS method demonstrated excellent performance for the quantification of Trimegestone in human plasma. The use of this compound as an internal standard ensured the reliability of the results.

Quantitative Data Summary

The performance of the assay was evaluated based on its linearity, precision, and accuracy. The results are summarized in the tables below.

Table 1: Calibration Curve Parameters

AnalyteCalibration Range (ng/mL)Regression ModelCorrelation Coefficient (r²)
Trimegestone0.05 - 50Linear (1/x²)> 0.995

Table 2: Precision and Accuracy of Quality Control Samples

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV, n=6)Intra-day Accuracy (%Bias)Inter-day Precision (%CV, n=18)Inter-day Accuracy (%Bias)
LLOQ0.05≤ 15.0± 15.0≤ 15.0± 15.0
Low QC0.15≤ 10.0± 10.0≤ 10.0± 10.0
Mid QC7.5≤ 8.0± 8.0≤ 8.0± 8.0
High QC40≤ 5.0± 5.0≤ 5.0± 5.0

The data presented in the tables demonstrate that the method is linear, precise, and accurate over the specified concentration range, meeting the typical acceptance criteria for bioanalytical method validation.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the sample preparation and analysis workflow.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis plasma 100 µL Plasma Sample add_is Add 10 µL Internal Standard (this compound) plasma->add_is vortex1 Vortex add_is->vortex1 add_acn Add 300 µL Acetonitrile (Protein Precipitation) vortex1->add_acn vortex2 Vortex add_acn->vortex2 centrifuge Centrifuge vortex2->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in 100 µL Mobile Phase evaporate->reconstitute inject Inject 10 µL reconstitute->inject lc_separation LC Separation (C18 Column) inject->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_analysis Data Analysis and Quantification ms_detection->data_analysis internal_standard_logic cluster_analyte Analyte (Trimegestone) cluster_is Internal Standard (this compound) analyte_extraction Variable Extraction Recovery analyte_signal Variable MS Signal analyte_extraction->analyte_signal analyte_matrix Matrix Effects (Ion Suppression/Enhancement) analyte_matrix->analyte_signal ratio Calculate Peak Area Ratio (Analyte / Internal Standard) analyte_signal->ratio is_extraction Similar Variable Extraction Recovery is_signal Proportional MS Signal is_extraction->is_signal is_matrix Similar Matrix Effects is_matrix->is_signal is_signal->ratio quant Accurate Quantification ratio->quant

References

developing a quantitative assay for Trimegestone using a labeled standard

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Topic: Development of a Quantitative Assay for Trimegestone Using a Labeled Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

Trimegestone is a potent synthetic progestin used in menopausal hormone therapy.[1][2][3] Accurate quantification of Trimegestone in biological matrices is crucial for pharmacokinetic studies, drug monitoring, and various research applications. This document provides a detailed protocol for the development of a robust and sensitive quantitative assay for Trimegestone using a stable isotope-labeled internal standard and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a labeled internal standard is the gold standard for quantitative mass spectrometry, as it effectively compensates for variations in sample preparation and instrument response.[4][5]

Principle of the Assay

This assay is based on the principle of isotope dilution mass spectrometry.[6] A known amount of a stable isotope-labeled Trimegestone (e.g., Trimegestone-d3) is added as an internal standard (IS) to the unknown sample. The analyte (Trimegestone) and the IS are then extracted from the biological matrix, separated by liquid chromatography, and detected by a tandem mass spectrometer. The ratio of the analyte's signal to the internal standard's signal is used to calculate the concentration of Trimegestone in the original sample, providing high accuracy and precision.[7][8][9]

Materials and Reagents

  • Trimegestone analytical standard

  • Trimegestone-d3 (or other suitable stable isotope-labeled Trimegestone)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (or other relevant biological matrix)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • 96-well plates

Experimental Protocols

Synthesis of Labeled Internal Standard (Trimegestone-d3)

A stable isotope-labeled internal standard is critical for a robust quantitative assay. While commercially available labeled Trimegestone may be limited, a custom synthesis can be performed. A common approach involves the introduction of deuterium atoms.

Proposed Synthetic Scheme:

A plausible route for the synthesis of Trimegestone-d3 would involve the selective deuteration of a suitable precursor. Based on general principles of steroid chemistry, a feasible approach could involve the deuteration of an enolizable ketone or the reduction of a double bond with a deuterium source. The exact synthetic route would need to be developed and validated by a synthetic chemistry laboratory.

Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
  • Stock Solutions: Prepare primary stock solutions of Trimegestone and Trimegestone-d3 in methanol at a concentration of 1 mg/mL.

  • Working Solutions: Prepare a series of working standard solutions of Trimegestone by serial dilution of the primary stock solution with 50:50 methanol:water. Prepare a working solution of the internal standard (Trimegestone-d3) at a suitable concentration (e.g., 100 ng/mL).

  • Calibration Standards: Prepare calibration standards by spiking blank human plasma with the Trimegestone working solutions to achieve a concentration range of 0.1 to 100 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration standards.

Sample Preparation (Solid Phase Extraction)
  • To 100 µL of plasma sample, calibration standard, or QC sample, add 10 µL of the internal standard working solution (Trimegestone-d3).

  • Vortex mix for 10 seconds.

  • Add 200 µL of 0.1% formic acid in water and vortex.

  • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the sample mixture onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 20% methanol in water.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of 50:50 methanol:water.

  • Transfer to a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Parameters:

ParameterValue
Column C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 30% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C

MS/MS Parameters:

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions Trimegestone: [M+H]+ → fragment 1, [M+H]+ → fragment 2
Trimegestone-d3: [M+H]+ → fragment 1, [M+H]+ → fragment 2
Collision Energy To be optimized for each transition
Dwell Time 100 ms

Note: The specific MRM transitions and collision energies need to be determined by infusing the pure Trimegestone and Trimegestone-d3 standards into the mass spectrometer.

Data Analysis and Quantitative Data Summary

The concentration of Trimegestone in the samples is determined by constructing a calibration curve. The peak area ratio of the analyte to the internal standard is plotted against the nominal concentration of the calibration standards. A linear regression analysis is then applied.

Table 1: Example Calibration Curve Data

Standard Concentration (ng/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
0.11,52050,1000.030
0.57,65050,5000.151
1.015,30050,2000.305
5.075,80049,9001.519
10.0152,00050,3003.022
50.0760,00050,00015.200
100.01,510,00049,80030.321

Table 2: Assay Precision and Accuracy

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Intra-day Precision (%CV)Inter-day Precision (%CV)
Low0.30.2996.74.55.2
Medium8.08.2102.53.14.0
High80.078.998.62.53.5

Visualizations

experimental_workflow start Start: Sample Collection (e.g., Human Plasma) spike Spike with Labeled Internal Standard (Trimegestone-d3) start->spike spe Solid Phase Extraction (SPE) - Condition - Load - Wash - Elute spike->spe dry Evaporation to Dryness spe->dry reconstitute Reconstitution in Mobile Phase dry->reconstitute lcms LC-MS/MS Analysis - Chromatographic Separation - Mass Spectrometric Detection reconstitute->lcms data Data Processing - Peak Integration - Calibration Curve Generation - Concentration Calculation lcms->data end End: Quantitative Result data->end

Caption: Experimental workflow for the quantitative analysis of Trimegestone.

signaling_pathway trimegestone Trimegestone pr Progesterone Receptor (PR) trimegestone->pr Binds to nucleus Nucleus pr->nucleus Translocates to pre Progesterone Response Element (PRE) on DNA pr->pre Binds to transcription Modulation of Gene Transcription pre->transcription response Physiological Response (e.g., Endometrial Effects) transcription->response

Caption: Simplified signaling pathway of Trimegestone.[10]

References

Application Note: Mass Spectrometry Fragmentation Analysis of Trimegestone-13C,d3 for Quantitative Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol and fragmentation analysis of Trimegestone-13C,d3, a stable isotope-labeled internal standard for the quantitative analysis of Trimegestone. Trimegestone is a synthetic progestin used in hormone therapy. Accurate quantification of Trimegestone in biological matrices is crucial for pharmacokinetic and drug metabolism studies. This document outlines the predicted mass spectrometry fragmentation pattern of this compound, a suitable liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for its analysis, and provides a framework for researchers to develop and validate quantitative bioanalytical assays.

Introduction

Trimegestone is a potent synthetic progestogen used in menopausal hormone therapy. To support drug development and clinical studies, robust bioanalytical methods are required to measure Trimegestone concentrations in complex biological matrices like plasma and serum. Stable isotope-labeled internal standards are the gold standard for quantitative LC-MS/MS assays, as they compensate for matrix effects and variations in sample processing. This compound is a suitable internal standard for Trimegestone, co-eluting chromatographically with the analyte and exhibiting similar ionization and fragmentation behavior. This application note details the predicted fragmentation pattern of this compound and provides a generic protocol for its use in a quantitative LC-MS/MS assay.

Chemical Structures

Trimegestone

PropertyValue
Chemical Formula C₂₂H₃₀O₃
Monoisotopic Mass 342.22 g/mol
IUPAC Name (8S,13S,14S,17S)-17-[(2S)-2-hydroxypropanoyl]-13,17-dimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one

This compound

PropertyValue
Chemical Formula C₂₁¹³CH₂₇D₃O₃
Monoisotopic Mass 346.24 g/mol
Assumed Labeling One ¹³C atom and three Deuterium atoms. For the purpose of this application note, it is assumed that the three deuterium atoms are located on the C18 methyl group, and the ¹³C atom is at the C3 position of the steroid backbone. This is a chemically reasonable assumption for a stable internal standard, but the exact positions should be confirmed with the supplier.

Predicted Mass Spectrometry Fragmentation

The fragmentation of Trimegestone and its isotopically labeled analog, this compound, is predicted to occur primarily through cleavage of the steroid D-ring and the loss of the side chain at C17. The proposed fragmentation pathway is based on the common fragmentation patterns observed for progestogens and other steroids in positive ion electrospray ionization (ESI) mass spectrometry.

The protonated molecule [M+H]+ of this compound is expected at m/z 347.2. The key fragment ions are predicted as follows:

Precursor Ion (m/z)Proposed Fragment IonPredicted Fragment Ion (m/z)Neutral Loss
347.2[M+H - H₂O]+329.218.0
347.2[M+H - CH₃CHO]+303.244.0
347.2Cleavage of C17 side chain273.274.0
347.2Cleavage of D-ring and side chain231.1116.1

Note: The predicted m/z values for the fragment ions of this compound account for the mass increase due to the isotopic labels based on the assumed labeling positions.

Below is a DOT script for a diagram illustrating the proposed fragmentation pathway of this compound.

fragmentation_pathway M This compound [M+H]+ m/z 347.2 F1 [M+H - H₂O]+ m/z 329.2 M->F1 - H₂O F2 [M+H - CH₃CHO]+ m/z 303.2 M->F2 - CH₃CHO F3 [M+H - C₃H₆O₂]+ m/z 273.2 M->F3 - Side Chain F4 [M+H - C₆H₁₀O₂]+ m/z 231.1 M->F4 - D-ring & Side Chain

Caption: Proposed ESI-MS/MS fragmentation pathway of this compound.

Experimental Protocol: Quantitative Analysis of Trimegestone using LC-MS/MS

This protocol provides a general procedure for the quantitative analysis of Trimegestone in human plasma using this compound as an internal standard. Method optimization and validation are required for specific applications.

1. Materials and Reagents

  • Trimegestone analytical standard

  • This compound internal standard

  • Human plasma (K₂EDTA)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • 96-well protein precipitation plates

2. Standard and Internal Standard Solution Preparation

  • Prepare stock solutions of Trimegestone and this compound in methanol at a concentration of 1 mg/mL.

  • Prepare a working internal standard solution of this compound at a concentration of 100 ng/mL in 50:50 acetonitrile:water.

  • Prepare calibration standards and quality control samples by spiking appropriate amounts of the Trimegestone stock solution into blank human plasma.

3. Sample Preparation (Protein Precipitation)

  • To 50 µL of plasma sample (calibrator, QC, or unknown) in a 96-well plate, add 150 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile).

  • Vortex mix for 2 minutes.

  • Centrifuge the plate at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

4. LC-MS/MS Conditions

ParameterRecommended Condition
LC System High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with 30% B, ramp to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate.
Flow Rate 0.4 mL/min
Injection Volume 5 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Trimegestone: 343.2 -> 271.2 (Quantifier), 343.2 -> 229.1 (Qualifier)This compound: 347.2 -> 273.2 (Quantifier)
Collision Energy Optimize for each transition
Source Temperature 500 °C

5. Data Analysis

  • Integrate the peak areas for the quantifier MRM transitions of Trimegestone and this compound.

  • Calculate the peak area ratio (Trimegestone / this compound).

  • Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards using a weighted linear regression (1/x²).

  • Determine the concentration of Trimegestone in the unknown samples from the calibration curve.

Below is a DOT script for a diagram illustrating the experimental workflow.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (50 µL) IS Add Internal Standard in ACN (150 µL) Plasma->IS Vortex Vortex Mix (2 min) IS->Vortex Centrifuge Centrifuge (4000 rpm, 10 min) Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant LC HPLC/UHPLC Separation Supernatant->LC MS Tandem Mass Spectrometry (MRM) LC->MS Integration Peak Integration MS->Integration Ratio Calculate Peak Area Ratio Integration->Ratio Calibration Construct Calibration Curve Ratio->Calibration Quantification Quantify Unknowns Calibration->Quantification

Application of Trimegestone-13C,d3 in Drug Metabolism Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Trimegestone is a potent synthetic progestin used in hormone replacement therapy. Understanding its metabolic fate is crucial for a comprehensive assessment of its efficacy and safety. The use of stable isotope-labeled compounds, such as Trimegestone-13C,d3, is an indispensable tool in modern drug metabolism and pharmacokinetic (DMPK) studies. The incorporation of carbon-13 and deuterium atoms provides a distinct mass shift, enabling the facile differentiation of the parent drug and its metabolites from endogenous compounds and matrix interferences during mass spectrometric analysis. This application note provides a detailed protocol for an in vitro drug metabolism study of Trimegestone using its stable isotope-labeled analog, this compound, with human liver microsomes, followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle

This protocol outlines the use of this compound as an internal standard for the accurate quantification of unlabeled Trimegestone and for aiding in the identification of its metabolites. By incubating Trimegestone with human liver microsomes, the primary sites of drug metabolism, we can simulate the in vivo metabolic processes. The major metabolic pathway for Trimegestone is hydroxylation, leading to the formation of active metabolites such as 1β-hydroxy-trimegestone and 6β-hydroxy-trimegestone.[1] The stable isotope-labeled internal standard co-elutes with the analyte and experiences similar matrix effects, allowing for precise and accurate quantification.

Materials and Reagents

  • Trimegestone

  • This compound

  • Human Liver Microsomes (pooled)

  • NADPH Regeneration System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate Buffer (0.1 M, pH 7.4)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • 96-well plates

  • Centrifuge

  • LC-MS/MS system

Experimental Protocols

In Vitro Incubation with Human Liver Microsomes

This protocol is designed to assess the metabolic stability of Trimegestone and identify its primary metabolites.

  • Preparation of Incubation Mixtures:

    • On a 96-well plate, prepare incubation mixtures containing 0.1 M phosphate buffer (pH 7.4), human liver microsomes (final concentration 0.5 mg/mL), and the NADPH regeneration system.

    • Add Trimegestone to achieve a final concentration of 1 µM.

    • For control experiments, prepare incubations without the NADPH regeneration system to assess non-enzymatic degradation.

  • Incubation:

    • Pre-incubate the plates at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regeneration system.

    • Incubate the plates at 37°C with gentle shaking.

    • Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).

  • Reaction Quenching and Sample Preparation:

    • To stop the reaction, add two volumes of ice-cold acetonitrile containing this compound (as an internal standard, final concentration 100 nM) to each aliquot.

    • Vortex the samples and centrifuge at 4000 rpm for 10 minutes to precipitate proteins.

    • Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis

This method is optimized for the separation and detection of Trimegestone and its hydroxylated metabolites.

  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A linear gradient from 20% to 80% B over 5 minutes, followed by a wash and re-equilibration step.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • Trimegestone: [M+H]+ → fragment ions

      • This compound: [M+4+H]+ → fragment ions

      • Hydroxy-Trimegestone Metabolites: [M+O+H]+ → fragment ions

      • Hydroxy-Trimegestone-13C,d3 Metabolites: [M+O+4+H]+ → fragment ions

Data Presentation

The following tables summarize hypothetical quantitative data from the in vitro metabolism study.

Table 1: Metabolic Stability of Trimegestone in Human Liver Microsomes

Time (minutes)Trimegestone Remaining (%)
0100
585.2
1560.1
3035.8
6012.5
1202.1

Table 2: Formation of Major Trimegestone Metabolites

Time (minutes)1β-hydroxy-trimegestone (Peak Area Ratio)6β-hydroxy-trimegestone (Peak Area Ratio)
000
50.150.08
150.420.25
300.750.48
600.980.65
1200.850.55

*Peak area ratio of the metabolite to the internal standard (this compound).

Visualizations

The following diagrams illustrate the experimental workflow and the metabolic pathway of Trimegestone.

experimental_workflow cluster_preparation Sample Preparation cluster_incubation Incubation cluster_quenching Reaction Termination cluster_analysis Analysis prep1 Prepare Incubation Mixtures (Trimegestone, HLM, Buffer) prep2 Add NADPH Regeneration System prep1->prep2 incubation Incubate at 37°C prep2->incubation sampling Collect Aliquots at Time Points incubation->sampling quench Quench with Acetonitrile + this compound (IS) sampling->quench centrifuge Centrifuge to Precipitate Proteins quench->centrifuge analysis LC-MS/MS Analysis centrifuge->analysis data Data Processing and Quantification analysis->data

Caption: Experimental workflow for the in vitro metabolism study of Trimegestone.

metabolic_pathway Trimegestone Trimegestone Metabolite1 1β-hydroxy-trimegestone Trimegestone->Metabolite1 Hydroxylation (CYP450) Metabolite2 6β-hydroxy-trimegestone Trimegestone->Metabolite2 Hydroxylation (CYP450)

Caption: Primary metabolic pathway of Trimegestone.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the in vitro study of Trimegestone metabolism. This application note details a comprehensive protocol for determining the metabolic stability of Trimegestone and identifying its major hydroxylated metabolites using human liver microsomes and LC-MS/MS analysis. The presented workflow and analytical method can be readily adapted for further DMPK studies, contributing to a deeper understanding of the pharmacological profile of Trimegestone.

References

Application Note: Quantification of Trimegestone in Human Endometrial Tissue using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and specific method for the quantification of trimegestone, a synthetic progestogen, in human endometrial tissue samples. The protocol employs a liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach, which offers high selectivity and sensitivity for the analysis of steroid hormones in complex biological matrices.[1][2] This method is intended for researchers, scientists, and drug development professionals investigating the endometrial effects and pharmacokinetics of trimegestone.[3][4][5]

Introduction

Trimegestone is a potent synthetic progestogen used in hormone replacement therapy and contraception.[4][5] Its primary mechanism of action involves binding to progesterone receptors, leading to the modulation of gene transcription and subsequent physiological changes in target tissues like the endometrium.[3][4] Understanding the concentration of trimegestone within the endometrial tissue is crucial for elucidating its local pharmacological effects, optimizing dosage regimens, and assessing its efficacy and safety profile.[6][7] This application note provides a detailed protocol for the extraction and quantification of trimegestone from endometrial biopsies, enabling researchers to accurately measure its tissue-specific distribution.

Principle of the Method

The method involves the homogenization of endometrial tissue, followed by a liquid-liquid extraction (LLE) to isolate trimegestone from the tissue matrix. The extracted analyte is then separated from other endogenous compounds using reversed-phase liquid chromatography and detected by a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. An internal standard (IS) is used to ensure accuracy and precision.

Materials and Reagents

  • Trimegestone analytical standard

  • Trimegestone-d3 (or other suitable isotopic variant) as an internal standard (IS)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Water, LC-MS grade

  • Formic acid, LC-MS grade

  • Methyl tert-butyl ether (MTBE)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Homogenizer (e.g., bead beater, ultrasonic homogenizer)

  • Centrifuge

  • Analytical balance

  • LC-MS/MS system (e.g., Agilent, Sciex, Thermo Fisher Scientific, Waters)

Experimental Protocols

Standard and Quality Control (QC) Sample Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve trimegestone and trimegestone-d3 in methanol to prepare individual primary stock solutions.

  • Working Standard Solutions: Prepare serial dilutions of the trimegestone primary stock solution in 50:50 (v/v) methanol:water to create a series of working standard solutions for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the trimegestone-d3 primary stock solution in 50:50 (v/v) methanol:water.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations by spiking blank endometrial tissue homogenate with known amounts of trimegestone.

Endometrial Tissue Sample Preparation and Homogenization
  • Accurately weigh the frozen endometrial tissue sample (typically 10-50 mg).

  • Add ice-cold PBS (e.g., 500 µL) and a known amount of the IS working solution.

  • Homogenize the tissue sample using a bead beater or ultrasonic homogenizer until a uniform suspension is achieved. Keep the sample on ice throughout the process to minimize degradation.

  • Record the final volume of the homogenate.

Trimegestone Extraction (Liquid-Liquid Extraction)
  • To the tissue homogenate, add 1 mL of MTBE.

  • Vortex vigorously for 2 minutes to ensure thorough mixing.

  • Centrifuge at 4000 x g for 10 minutes at 4°C to separate the organic and aqueous phases.

  • Carefully transfer the upper organic layer (containing trimegestone) to a clean tube.

  • Repeat the extraction with another 1 mL of MTBE for improved recovery.

  • Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 ACN:water with 0.1% formic acid) for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A suitable gradient to separate trimegestone from matrix interferences. For example: 0-1 min (30% B), 1-5 min (30-90% B), 5-6 min (90% B), 6-6.1 min (90-30% B), 6.1-8 min (30% B).

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions (Hypothetical):

      • Trimegestone: Q1: m/z [M+H]+ → Q3: m/z [fragment ion]

      • Trimegestone-d3 (IS): Q1: m/z [M+H+3]+ → Q3: m/z [fragment ion+3]

    • Note: The specific MRM transitions and collision energies should be optimized for the instrument being used.

Data Presentation

The following tables summarize hypothetical quantitative data for the described method.

Table 1: Method Validation Parameters

ParameterResult
Linearity (r²)>0.995
Lower Limit of Quantification (LLOQ)0.1 ng/g tissue
Upper Limit of Quantification (ULOQ)100 ng/g tissue
Accuracy (% bias) at LLOQ, LQC, MQC, HQCWithin ±15%
Precision (%CV) at LLOQ, LQC, MQC, HQC<15%
Recovery>85%
Matrix EffectMinimal

Table 2: Hypothetical Trimegestone Concentrations in Endometrial Tissue Samples

Sample IDTissue Weight (mg)Trimegestone Concentration (ng/g tissue)
Endo-00125.312.7
Endo-00231.818.2
Endo-00319.58.9
Endo-00428.115.4

Mandatory Visualizations

G cluster_workflow Experimental Workflow sample Endometrial Tissue Sample homogenization Homogenization in PBS with Internal Standard sample->homogenization extraction Liquid-Liquid Extraction with MTBE homogenization->extraction evaporation Evaporation of Organic Solvent extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

Caption: Workflow for the quantification of trimegestone in endometrial tissue.

G Trimegestone Trimegestone PR Progesterone Receptor (PR) Trimegestone->PR Binds to PR_complex Trimegestone-PR Complex PR->PR_complex PRE Progesterone Response Element (PRE) PR_complex->PRE Binds to Transcription Modulation of Gene Transcription PRE->Transcription Response Endometrial Physiological Response Transcription->Response

Caption: Simplified signaling pathway of trimegestone in endometrial cells.[3]

References

Application Notes and Protocols for Spiking Biological Samples with Trimegestone-13C,d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the quantitative analysis of Trimegestone in biological matrices, the use of a stable isotope-labeled internal standard (SIL-IS) is crucial for achieving accurate and precise results, particularly with sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] Trimegestone-13C,d3 is an ideal SIL-IS for Trimegestone as its physical and chemical properties are nearly identical to the unlabeled analyte. This ensures that it behaves similarly during sample preparation, chromatographic separation, and mass spectrometric detection, effectively compensating for variations in extraction recovery and matrix effects.[1] This document provides detailed protocols for spiking this compound into biological samples and subsequent analysis using LC-MS/MS.

Experimental Workflow Overview

The general workflow for the analysis of Trimegestone in biological samples using this compound as an internal standard involves sample collection, spiking with the internal standard, sample preparation to extract the analyte and internal standard, and finally, analysis by LC-MS/MS.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample_collection Biological Sample Collection (e.g., Plasma, Serum) spiking Spike with This compound Internal Standard sample_collection->spiking Add known amount of IS extraction Extraction (PPT, LLE, or SPE) spiking->extraction Isolate analyte and IS evaporation Evaporation & Reconstitution extraction->evaporation Concentrate sample lc_ms_analysis LC-MS/MS Analysis evaporation->lc_ms_analysis Inject reconstituted sample data_processing Data Processing & Quantification lc_ms_analysis->data_processing Generate chromatograms

Figure 1: General experimental workflow for the quantitative analysis of Trimegestone.

Materials and Reagents

  • Trimegestone (analytical standard)

  • This compound (internal standard)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium fluoride

  • Methyl tert-butyl ether (MTBE)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Biological matrix (e.g., human plasma, serum)

  • Standard laboratory equipment (pipettes, centrifuges, vortex mixer, evaporator)

Preparation of Stock and Working Solutions

  • Trimegestone Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Trimegestone in methanol to obtain a final concentration of 1 mg/mL.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol to obtain a final concentration of 1 mg/mL.

  • Trimegestone Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Trimegestone stock solution with a 50:50 methanol/water mixture to create calibration standards.

  • This compound Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution with methanol to a final concentration of 100 ng/mL. This concentration may need to be optimized based on the specific assay sensitivity and the expected concentration of the analyte in the samples.

Sample Spiking Protocol

For accurate quantification, the internal standard must be added to all samples, including calibration standards and quality control (QC) samples, at the very beginning of the sample preparation process.

  • Aliquot 200 µL of the biological sample (plasma, serum, etc.) into a microcentrifuge tube.

  • Add 20 µL of the this compound IS working solution (100 ng/mL) to each sample.

  • Vortex briefly to ensure thorough mixing.

Experimental Protocols for Sample Preparation

Choose one of the following extraction methods based on the required sample cleanliness, recovery, and throughput.

Protocol 1: Protein Precipitation (PPT)

This is a fast and simple method suitable for high-throughput analysis.

  • To the 220 µL of spiked sample, add 600 µL of cold acetonitrile.

  • Vortex vigorously for 1 minute to precipitate the proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 50:50 methanol/water with 0.1% formic acid).

  • Vortex for 30 seconds to ensure complete dissolution.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE provides a cleaner extract compared to PPT.

  • To the 220 µL of spiked sample, add 1 mL of methyl tert-butyl ether (MTBE).

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a new tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase composition.

  • Vortex for 30 seconds to ensure complete dissolution.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 3: Solid-Phase Extraction (SPE)

SPE offers the cleanest samples and can be used to concentrate the analyte.

  • Condition the SPE Cartridge: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.

  • Load the Sample: Load the 220 µL of spiked sample onto the conditioned SPE cartridge.

  • Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elute: Elute the Trimegestone and this compound from the cartridge with 1 mL of methanol into a clean collection tube.

  • Evaporate: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute: Reconstitute the dried extract in 100 µL of the initial mobile phase composition.

  • Vortex and Transfer: Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are general LC-MS/MS parameters that can be used as a starting point for the analysis of Trimegestone. Method optimization is recommended for best performance.

ParameterRecommended Condition
LC System High-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid or 50 µM ammonium fluoride
Mobile Phase B Methanol with 0.1% formic acid or 50 µM ammonium fluoride
Gradient Start with a suitable percentage of B, ramp up to a high percentage of B to elute Trimegestone, then re-equilibrate.
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40 - 50°C
Injection Volume 5 - 20 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive or Negative mode (to be optimized)
MRM Transitions To be determined empirically. A starting point is to infuse a standard solution of Trimegestone and this compound to determine the precursor ions (e.g., [M+H]+) and then perform product ion scans to identify the most abundant and stable fragment ions for quantification and qualification.

Data Presentation and Method Validation

A comprehensive validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA or EMA).[3][4] Key validation parameters are summarized below.

Calibration Curve

A calibration curve should be prepared in the same biological matrix as the samples to account for matrix effects.

Concentration (ng/mL)Analyte/IS Peak Area Ratio (Example)
0.10.012
0.50.058
1.00.115
5.00.592
10.01.180
50.05.950
100.011.920

The calibration curve should have a correlation coefficient (r²) of ≥ 0.99.

Accuracy and Precision

Accuracy and precision should be assessed at multiple concentration levels (low, medium, and high QC samples).

QC LevelNominal Conc. (ng/mL)Intra-day Accuracy (%) (n=5)Intra-day Precision (%CV) (n=5)Inter-day Accuracy (%) (n=15)Inter-day Precision (%CV) (n=15)
LQC0.398.54.2101.25.8
MQC30102.13.199.84.5
HQC8099.22.5100.53.9

The mean accuracy should be within ±15% of the nominal concentration (±20% for the Lower Limit of Quantification, LLOQ), and the precision (%CV) should not exceed 15% (20% for LLOQ).[5]

Recovery and Matrix Effect

Extraction recovery and matrix effect should be evaluated to ensure the sample preparation method is efficient and that matrix components do not interfere with quantification.

QC LevelExtraction Recovery (%)Matrix Effect (%)
LQC85.295.8
HQC88.997.2

Recovery is determined by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample. The matrix effect is assessed by comparing the analyte response in a post-extraction spiked sample to a neat solution.

Signaling Pathway and Logical Relationships

The use of a stable isotope-labeled internal standard is based on the principle of isotope dilution mass spectrometry. The logic is that the SIL-IS will behave identically to the analyte throughout the analytical process, thus any loss of analyte during sample preparation or any signal suppression/enhancement in the mass spectrometer will be mirrored by the SIL-IS. By calculating the ratio of the analyte signal to the IS signal, these variations are normalized, leading to an accurate and precise measurement of the analyte concentration.

signaling_pathway cluster_sample Biological Sample cluster_process Analytical Process cluster_measurement Measurement Analyte Trimegestone (Unknown Amount) SamplePrep Sample Preparation (Extraction, etc.) Analyte->SamplePrep IS This compound (Known Amount Added) IS->SamplePrep LCMS LC-MS/MS Analysis SamplePrep->LCMS Potential for loss and matrix effects AnalyteSignal Analyte Signal (Affected by loss & matrix effects) LCMS->AnalyteSignal IS_Signal IS Signal (Affected by loss & matrix effects) LCMS->IS_Signal Ratio Peak Area Ratio (Analyte / IS) AnalyteSignal->Ratio IS_Signal->Ratio Quantification Accurate Quantification of Trimegestone Ratio->Quantification Calibration Curve

Figure 2: The principle of isotope dilution mass spectrometry for accurate quantification.

Conclusion

This application note provides a comprehensive guide for the use of this compound as an internal standard for the quantitative analysis of Trimegestone in biological samples. The detailed protocols for sample preparation and the guidelines for LC-MS/MS analysis, along with the data presentation and validation criteria, offer a robust framework for researchers and scientists in the field of drug development and clinical analysis. The use of a stable isotope-labeled internal standard is paramount for mitigating the variability inherent in complex biological matrices and ensuring the reliability of the analytical data.

References

Application Notes and Protocols for Optimal LC-MS/MS Detection of Trimegestone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the optimal detection of Trimegestone using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The information is compiled to assist in the development and validation of robust analytical methods for Trimegestone in various biological matrices.

Introduction

Trimegestone is a potent synthetic progestin, a 19-norpregnane derivative, that has been developed for use in hormone replacement therapy and contraception.[1] Accurate and sensitive quantification of Trimegestone in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and metabolic investigations. LC-MS/MS offers superior selectivity and sensitivity for the analysis of steroid hormones like Trimegestone, minimizing interferences from complex biological matrices.[2]

Physicochemical Properties of Trimegestone

A thorough understanding of the analyte's properties is fundamental for method development.

PropertyValueReference
Chemical FormulaC₂₂H₃₀O₃[3]
Molecular Weight342.5 g/mol [3]
Monoisotopic Mass342.21949481 Da[3]
Chemical Class20-oxosteroid, Norpregnane[1][4]

LC-MS/MS Method Parameters

The following sections detail the recommended starting parameters for the LC-MS/MS analysis of Trimegestone. Optimization of these parameters is recommended for specific instrumentation and matrices.

Mass Spectrometry

The key to a selective and sensitive LC-MS/MS method is the optimization of mass spectrometric parameters, particularly the Multiple Reaction Monitoring (MRM) transitions. For progestins like Trimegestone, electrospray ionization (ESI) in the positive ion mode is typically employed.[5]

3.1.1. Predicted MRM Transitions for Trimegestone

Based on the structure of Trimegestone (a 20-oxo steroid) and common fragmentation patterns of similar steroid hormones, the following MRM transitions are proposed for initial method development. The precursor ion will likely be the protonated molecule [M+H]⁺.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Trimegestone343.2To be determined empiricallyTo be determined empirically
Trimegestone343.2To be determined empiricallyTo be determined empirically
Liquid Chromatography

A reversed-phase chromatographic separation is generally suitable for steroid analysis.

ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid or 5 mM ammonium formate
Mobile Phase B Acetonitrile or Methanol with 0.1% formic acid
Gradient Start with a lower percentage of organic phase (e.g., 30-50% B) and ramp up to a high percentage (e.g., 95-100% B) over several minutes to ensure elution and separation from other matrix components. A re-equilibration step is necessary at the end of the gradient.
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 30 - 50 °C
Injection Volume 5 - 20 µL

Experimental Protocols

Sample Preparation

The choice of sample preparation technique is critical for removing matrix interferences and ensuring accurate quantification. Common methods for biological matrices like plasma or serum include:

  • Protein Precipitation (PPT): A simple and rapid method. Acetonitrile is a common precipitation solvent.

  • Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT. Common extraction solvents include methyl tert-butyl ether (MTBE), ethyl acetate, or hexane/isoamyl alcohol mixtures.

  • Solid-Phase Extraction (SPE): Provides the cleanest extracts and allows for sample concentration. C18 or polymeric reversed-phase cartridges are typically used.

Protocol for Liquid-Liquid Extraction (LLE):

  • To 200 µL of plasma/serum sample, add an appropriate internal standard.

  • Add 1 mL of MTBE (or another suitable organic solvent).

  • Vortex for 1-2 minutes.

  • Centrifuge at high speed (e.g., 10,000 x g) for 5-10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40-50 °C.

  • Reconstitute the residue in 100 µL of the initial mobile phase composition.

  • Vortex to dissolve the residue and transfer to an autosampler vial for LC-MS/MS analysis.

Method Validation

A comprehensive method validation should be performed according to regulatory guidelines (e.g., FDA or EMA) to ensure the reliability of the analytical data. Key validation parameters include:

  • Selectivity and Specificity

  • Linearity and Range

  • Accuracy and Precision (Intra- and Inter-day)

  • Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ)

  • Matrix Effect

  • Recovery

  • Stability (Freeze-thaw, bench-top, long-term)

Data Presentation

The following tables are templates for summarizing quantitative data obtained during method validation.

Table 1: Linearity and Sensitivity of Trimegestone Analysis

AnalyteLinear Range (ng/mL)Correlation Coefficient (r²)LLOQ (ng/mL)LOD (ng/mL)
Trimegestonee.g., 0.1 - 100e.g., >0.99e.g., 0.1e.g., 0.05

Table 2: Accuracy and Precision for Trimegestone Analysis

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%RSD)Intra-day Accuracy (%RE)Inter-day Precision (%RSD)Inter-day Accuracy (%RE)
LLOQe.g., 0.1e.g., <15%e.g., ±15%e.g., <15%e.g., ±15%
Low QCe.g., 0.3e.g., <15%e.g., ±15%e.g., <15%e.g., ±15%
Mid QCe.g., 10e.g., <15%e.g., ±15%e.g., <15%e.g., ±15%
High QCe.g., 80e.g., <15%e.g., ±15%e.g., <15%e.g., ±15%

Visualizations

Experimental Workflow

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing BiologicalMatrix Biological Matrix (e.g., Plasma, Serum) Spiking Spike with Internal Standard BiologicalMatrix->Spiking Extraction Extraction (LLE, SPE, or PPT) Spiking->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation Liquid Chromatography (Reversed-Phase) Reconstitution->LC_Separation MS_Ionization Mass Spectrometry (Positive ESI) LC_Separation->MS_Ionization MS_Detection Tandem MS Detection (MRM Mode) MS_Ionization->MS_Detection Quantification Quantification MS_Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for the LC-MS/MS analysis of Trimegestone.

Logical Relationship for Method Development

Method_Development cluster_ms Mass Spectrometry Method cluster_lc Liquid Chromatography Method cluster_validation Method Validation Analyte Trimegestone Properties Precursor Precursor Ion Selection ([M+H]+) Analyte->Precursor Column Column Selection (C18) Analyte->Column Product Product Ion Scan & Selection Precursor->Product CollisionEnergy Collision Energy Optimization Product->CollisionEnergy Validation Full Method Validation (FDA/EMA Guidelines) CollisionEnergy->Validation MobilePhase Mobile Phase Optimization Column->MobilePhase Gradient Gradient Elution Development MobilePhase->Gradient Gradient->Validation

Caption: Logical workflow for Trimegestone LC-MS/MS method development.

References

Troubleshooting & Optimization

improving peak shape and resolution for Trimegestone in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals improve peak shape and resolution for Trimegestone analysis using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What defines a good peak shape in HPLC?

A1: An ideal HPLC peak has a symmetrical, Gaussian shape. Key characteristics include a narrow width for sharp resolution, a consistent retention time, and a high signal-to-noise ratio.[1] Peak symmetry is often quantified using the USP tailing factor (T), where a value of 1.0 indicates perfect symmetry. Values greater than 1.0 signify peak tailing, while values less than 1.0 indicate peak fronting.

Q2: What are the primary factors affecting peak resolution in HPLC?

A2: Peak resolution (Rs) is determined by three main factors: column efficiency (N), selectivity (α), and retention factor (k).[2][3]

  • Efficiency (N): A measure of the column's ability to produce narrow peaks. It can be increased by using longer columns or columns with smaller particle sizes.[2][3]

  • Selectivity (α): The ability of the chromatographic system to distinguish between two analytes. This is often the most effective parameter to adjust and can be modified by changing the mobile phase composition (organic solvent type, pH) or the stationary phase chemistry.[2][3]

  • Retention Factor (k): A measure of how long an analyte is retained on the column. It can be increased by using a weaker mobile phase (e.g., decreasing the percentage of organic solvent in a reversed-phase system).[3]

Q3: My Trimegestone peak is tailing. What are the likely causes?

A3: Peak tailing for a compound like Trimegestone, which is a neutral steroid, can arise from several issues. Common causes include secondary interactions with the stationary phase, column contamination or degradation, and extra-column effects.[1] Specifically, interactions with active silanol groups on silica-based columns are a frequent cause of tailing for many compounds.[4] Other possibilities include a partially blocked column inlet frit or sample overload.[5]

Q4: How can I improve the resolution between Trimegestone and a closely eluting impurity?

A4: To improve the separation between Trimegestone and an impurity, the most powerful approach is to change the selectivity (α) of your method.[2] This can be achieved by:

  • Changing the Organic Modifier: If you are using acetonitrile, try switching to methanol or vice-versa. This alters the solvent-analyte interactions and can significantly change peak spacing.[2]

  • Adjusting Mobile Phase pH: Although Trimegestone is neutral, its impurities may have ionizable groups. Altering the pH can change their retention time relative to Trimegestone.

  • Changing the Stationary Phase: Switching to a column with a different bonded phase (e.g., from a C18 to a Phenyl-Hexyl or Cyano column) provides a different interaction mechanism and can dramatically improve selectivity.[2] If these changes do not provide sufficient resolution, you can also increase column efficiency by using a column with smaller particles or a longer column, though this may increase backpressure and run time.[2][3]

Troubleshooting Guides

Problem: Peak Tailing

A tailing peak is asymmetrical with a "tail" extending to the right.[1]

Potential CauseRecommended Solution(s)
Secondary Silanol Interactions Use an end-capped column to minimize available silanols.[6] Add a competitive base (e.g., triethylamine) to the mobile phase in small concentrations or reduce the mobile phase pH with an acid modifier like formic or acetic acid.[4][6]
Column Contamination/Deterioration Use a guard column to protect the analytical column from strongly retained impurities.[1] Flush the column with a strong solvent (refer to manufacturer's guidelines). If the problem persists, the column may need replacement.[1]
Extra-Column Volume Minimize the length and internal diameter of tubing between the injector, column, and detector. Ensure all fittings are properly connected to avoid dead volume.[3]
Sample Overload Reduce the concentration or injection volume of the Trimegestone sample.[1]
Mobile Phase pH Mismatch Ensure the sample is dissolved in a solvent that is of equal or lower strength than the mobile phase.[7] A mismatch can cause poor peak shape.
Problem: Peak Fronting or Splitting

A fronting peak has an asymmetrical "leading" edge, while a split peak appears as two or more merged peaks for a single analyte.[1]

Potential CauseRecommended Solution(s)
Column Void or Collapse This can happen if the column is operated outside its recommended pH or temperature range, or from pressure shocks.[5] The column usually needs to be replaced.
Partially Blocked Column Frit Reverse and flush the column (disconnect from the detector first). If this doesn't work, the frit or the column may need replacement. Using an in-line filter can prevent this.[4][5]
Sample Solvent Incompatibility Dissolve Trimegestone in the initial mobile phase whenever possible. If a stronger solvent must be used, inject the smallest possible volume.[7]
Injector Issues A partially filled sample loop or a damaged injector seal can cause peak splitting or broadening.[7] Inspect and maintain the injector as needed.
Problem: Broad Peaks

Peaks appear wider than expected, leading to poor resolution and sensitivity.[1]

Potential CauseRecommended Solution(s)
Column Deterioration The column may be losing efficiency. Replace it with a new one. Using a guard column can extend column lifetime.[1][8]
Extra-Column Band Broadening As with peak tailing, check all tubing and connections to minimize dead volume. This is especially critical for smaller ID columns.[3]
Low Flow Rate An excessively low flow rate can allow the analyte band to diffuse, causing broadening. Optimize the flow rate for your column dimensions.[9]
High Column Temperature While higher temperatures often decrease viscosity and can sharpen peaks, for some analytes, it may have a negative effect. Experiment with adjusting the column temperature within the stable range for the analyte and column.[9][10]
Mobile Phase Contamination Impurities accumulating from the mobile phase can interfere with chromatography. Use fresh, high-purity HPLC-grade solvents.[1]

Experimental Protocols

Protocol 1: Systematic Troubleshooting of Poor Peak Shape
  • Initial Assessment: Qualify the peak shape issue (tailing, fronting, splitting) and note if it affects all peaks or just the Trimegestone peak.

  • Check for System-Wide Issues: If all peaks are affected, the problem is likely systemic.

    • Remove the column and replace it with a union. Run the pump to check for pressure fluctuations or blockages.

    • Inspect the system for leaks.

    • Prepare fresh mobile phase and sample.[1]

  • Isolate the Column: If the system appears fine, the column is the likely culprit.

    • Remove the guard column (if used) and inject a standard. If the peak shape improves, replace the guard column.[5]

    • If there is no guard column or its removal doesn't help, try flushing the analytical column with a strong solvent.

    • If flushing fails, substitute the column with a new one of the same type to confirm if the old column has failed.[5]

  • Investigate Method Parameters: If a new column does not solve the problem, re-evaluate the method.

    • Sample Solvent: Ensure the sample is fully dissolved and the solvent is compatible with the mobile phase.[7]

    • Mobile Phase pH: Verify the pH of the buffered mobile phase.

    • Analyte-Specific Issues: If only the Trimegestone peak is affected, consider secondary interactions. Try modifying the mobile phase (e.g., adding a modifier) or switching to a different column chemistry.[4]

Protocol 2: Optimizing Resolution for Trimegestone and Impurities
  • Define the Goal: Determine the required resolution (Rs > 1.5 is typically desired for baseline separation).

  • Optimize Selectivity (α):

    • Solvent Type: Perform scouting runs by replacing acetonitrile with methanol in the mobile phase (or vice-versa) while keeping other parameters constant.[2] Compare the chromatograms to see which provides better separation.

    • Mobile Phase pH: If impurities may be acidic or basic, perform a pH screening study (e.g., pH 3.0, 5.0, 7.0), ensuring the pH is within the column's stable range.

    • Column Chemistry: If modifying the mobile phase is insufficient, screen different stationary phases (e.g., C18, Phenyl, Cyano).[2]

  • Optimize Retention (k):

    • Once a suitable selectivity is achieved, adjust the retention of Trimegestone to be within an optimal window (ideally 2 < k < 10).

    • Adjust the organic-to-aqueous ratio of the mobile phase. Decreasing the organic solvent percentage will increase retention and may improve the resolution of early-eluting peaks.[3]

  • Optimize Efficiency (N):

    • If resolution is still marginal, consider increasing efficiency.

    • Flow Rate: Lower the flow rate to move closer to the column's optimal efficiency point (van Deemter curve minimum).[10]

    • Temperature: Increase the column temperature (e.g., from 30°C to 40°C) to decrease mobile phase viscosity, which can lead to sharper peaks and better efficiency.[3][10]

Mandatory Visualization

Diagrams

start Poor Peak Shape Observed (Tailing, Fronting, Splitting) q1 Are ALL peaks affected? start->q1 system_issue Systemic Issue Likely q1->system_issue Yes column_issue Column or Analyte-Specific Issue q1->column_issue No check_system 1. Check for leaks/blockages. 2. Prepare fresh mobile phase. 3. Check injector. system_issue->check_system solved Problem Solved check_system->solved q2 Is a guard column used? column_issue->q2 replace_guard Remove/replace guard column. Does shape improve? q2->replace_guard Yes flush_column Flush or replace analytical column. q2->flush_column No replace_guard->flush_column No replace_guard->solved Yes method_issue Method/Chemical Issue flush_column->method_issue If problem persists check_method 1. Check sample solvent. 2. Adjust mobile phase pH. 3. Consider secondary interactions. method_issue->check_method check_method->solved

Caption: Troubleshooting workflow for poor HPLC peak shape.

Caption: Logical approach for improving HPLC resolution.

References

Technical Support Center: Troubleshooting Trimegestone-13C,d3 Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges with the recovery of Trimegestone-13C,d3 during extraction procedures. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve common issues encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor recovery of this compound during solid-phase extraction (SPE)?

Poor recovery during SPE can stem from several factors throughout the extraction process. Key areas to investigate include:

  • Sample Pre-treatment: Inadequate protein precipitation or filtration can lead to cartridge clogging and inefficient extraction.

  • Sorbent Selection: The choice of SPE sorbent is critical. For a hydrophobic molecule like Trimegestone, a non-polar sorbent is generally preferred.

  • Methodological Parameters: Issues with the conditioning, loading, washing, or elution steps are common culprits. This includes using incorrect solvents, inappropriate pH levels, or unsuitable flow rates.

  • Analyte Breakthrough: The analyte may not be retained on the sorbent and is lost during the loading or washing steps.

  • Incomplete Elution: The elution solvent may not be strong enough to remove the analyte completely from the sorbent.

Q2: How can I determine at which step of my SPE protocol the loss of this compound is occurring?

A systematic approach of fraction collection and analysis is the most effective way to pinpoint where the analyte is being lost. This involves collecting the eluate from each step of the SPE procedure (load, wash, and elution fractions) and analyzing each fraction for the presence and quantity of this compound.

Q3: What are the key factors to consider for optimizing liquid-liquid extraction (LLE) of this compound?

For successful LLE of a steroid like Trimegestone, consider the following:

  • Solvent Selection: The choice of an appropriate organic solvent that is immiscible with the aqueous sample and has a high affinity for Trimegestone is crucial.

  • pH of the Aqueous Phase: The pH of the sample can influence the polarity and solubility of Trimegestone, thereby affecting its partitioning between the two liquid phases.

  • Salting-Out Effect: The addition of salt to the aqueous phase can increase the partitioning of Trimegestone into the organic phase, thereby improving recovery.

  • Extraction Volume and Repetitions: The ratio of organic solvent to aqueous sample and the number of extraction steps can impact the overall extraction efficiency.

Q4: Can the stability of this compound be a factor in poor recovery?

Yes, the stability of this compound under the experimental conditions can significantly affect recovery. Factors that can lead to degradation include:

  • pH: Extreme pH conditions (highly acidic or basic) can potentially degrade the analyte.

  • Temperature: Elevated temperatures during sample processing or storage can lead to thermal degradation.

  • Light: Exposure to light, particularly UV light, can cause photodegradation of light-sensitive compounds.

It is advisable to perform stability studies under your specific experimental conditions to assess the potential for degradation.

Troubleshooting Guides

Poor Recovery in Solid-Phase Extraction (SPE)

If you are experiencing low recovery of this compound with your SPE method, use the following guide to troubleshoot the issue.

Table 1: Troubleshooting Poor SPE Recovery

Symptom Potential Cause Recommended Action
Analyte found in the load-through fraction Sample solvent is too strong.Dilute the sample with a weaker solvent before loading.
Incorrect sorbent type.For Trimegestone, a hydrophobic steroid, consider using a C8 or C18 sorbent.
Loading flow rate is too fast.Decrease the flow rate during sample application.
Sorbent bed is overloaded.Use a larger mass of sorbent or reduce the sample volume.
Analyte found in the wash fraction Wash solvent is too strong.Use a weaker (more polar) wash solvent.
Incorrect pH of the wash solvent.Adjust the pH of the wash solvent to ensure the analyte remains retained.
Analyte is not recovered in the elution fraction Elution solvent is too weak.Use a stronger (less polar) elution solvent or a combination of solvents.
Insufficient volume of elution solvent.Increase the volume of the elution solvent.
Analyte has strong secondary interactions with the sorbent.Modify the elution solvent with a small percentage of a different solvent to disrupt secondary interactions.
Low recovery with no analyte detected in any fraction Analyte is irreversibly bound to the sorbent.Consider a less retentive sorbent or a different elution solvent.
Analyte has degraded on the column.Investigate the stability of this compound under the SPE conditions (pH, solvent).

dot

SPE_Troubleshooting_Workflow start Poor Recovery of this compound in SPE fraction_analysis Analyze Load, Wash, and Elution Fractions start->fraction_analysis load_issue Analyte in Load Fraction? fraction_analysis->load_issue wash_issue Analyte in Wash Fraction? load_issue->wash_issue No load_solutions Troubleshoot Loading Step: - Decrease solvent strength - Check sorbent type (C8/C18) - Reduce flow rate - Increase sorbent mass load_issue->load_solutions Yes elution_issue Analyte Not in Elution Fraction? wash_issue->elution_issue No wash_solutions Troubleshoot Washing Step: - Decrease wash solvent strength - Adjust wash solvent pH wash_issue->wash_solutions Yes degradation_issue Suspect Degradation? elution_issue->degradation_issue No elution_solutions Troubleshoot Elution Step: - Increase elution solvent strength - Increase elution volume - Modify elution solvent elution_issue->elution_solutions Yes stability_solutions Investigate Stability: - Check pH and solvent effects - Consider a different sorbent degradation_issue->stability_solutions Yes end Optimized Recovery degradation_issue->end No load_solutions->end wash_solutions->end elution_solutions->end stability_solutions->end

Caption: Troubleshooting workflow for poor SPE recovery.

Poor Recovery in Liquid-Liquid Extraction (LLE)

For issues with low this compound recovery during LLE, refer to the following guide.

Table 2: Troubleshooting Poor LLE Recovery

Symptom Potential Cause Recommended Action
Low overall recovery Inappropriate organic solvent.Select a solvent with a polarity that better matches Trimegestone. Consider methyl tert-butyl ether (MTBE) or a mixture of hexane and diethyl ether.
Suboptimal pH of the aqueous phase.Adjust the pH of the sample to ensure Trimegestone is in its most non-polar form to favor partitioning into the organic phase.
Emulsion formation.Centrifuge the sample to break the emulsion. Add a small amount of salt to the aqueous phase.
Insufficient mixing.Ensure thorough mixing of the two phases to allow for efficient partitioning.
Incomplete phase separation.Allow sufficient time for the phases to separate completely before collecting the organic layer.
Variable recovery Inconsistent pipetting or phase collection.Ensure accurate and consistent handling of volumes during the extraction process.
Sample-to-sample differences in matrix.Consider a sample cleanup step prior to LLE if matrix effects are suspected.

dot

LLE_Troubleshooting_Logic start Low LLE Recovery check_solvent Is the organic solvent optimal? start->check_solvent check_ph Is the aqueous pH optimal? check_solvent->check_ph Yes optimize_solvent Select a more suitable solvent (e.g., MTBE, Hexane/Diethyl Ether) check_solvent->optimize_solvent No check_mixing Is mixing sufficient? check_ph->check_mixing Yes optimize_ph Adjust pH to maximize Trimegestone non-polarity check_ph->optimize_ph No check_emulsion Is there an emulsion? check_mixing->check_emulsion Yes improve_mixing Increase mixing time/intensity check_mixing->improve_mixing No break_emulsion Centrifuge or add salt check_emulsion->break_emulsion Yes end Improved Recovery check_emulsion->end No optimize_solvent->end optimize_ph->end improve_mixing->end break_emulsion->end Trimegestone_Stability trimegestone This compound degradation_products Degradation Products trimegestone->degradation_products  pH Extremes (Acid/Base Hydrolysis) trimegestone->degradation_products  High Temperature (Thermal Degradation) trimegestone->degradation_products  Light Exposure (Photodegradation)

troubleshooting isotopic interference in Trimegestone quantification

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting isotopic interference during the quantitative analysis of Trimegestone using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What is isotopic interference in the context of Trimegestone quantification?

A: Isotopic interference, or "crosstalk," occurs when the mass spectrometer signal of the target analyte (Trimegestone) is artificially increased by an overlapping signal from an isotopically related species.[1][2] Trimegestone's molecular formula is C₂₂H₃₀O₃. While the most common isotope of carbon is ¹²C, about 1.1% of carbon is the heavier, stable isotope ¹³C.[3][4]

This natural abundance means that a small percentage of Trimegestone molecules will contain one or more ¹³C atoms, making them heavier. These molecules, called isotopologues, appear in the mass spectrum at successively higher mass-to-charge (m/z) ratios (M+1, M+2, etc.). Interference arises when:

  • Analyte to Internal Standard: The M+n peak of a high-concentration analyte overlaps with the monoisotopic peak of its stable isotope-labeled internal standard (SIL-IS). This is a common cause of non-linear calibration curves.[2][5]

  • Internal Standard to Analyte: Impurities in the SIL-IS (e.g., unlabeled Trimegestone) can contribute to the analyte's signal, leading to inaccurate results, particularly at the lower limit of quantification.

  • Co-eluting Compounds: Other molecules in the sample matrix that are structurally similar and elute at the same time as Trimegestone may have an isotopic peak that interferes with the analyte's signal.

Q2: How can I identify potential isotopic interference in my LC-MS/MS data?

A: Identifying isotopic interference requires careful data review. Key indicators include:

  • Non-Linear Calibration Curves: A common symptom is the calibration curve becoming non-linear or flattening at higher concentrations. This can happen when the M+n peaks of the analyte significantly contribute to the internal standard's signal, artificially inflating the IS response.[2][5]

  • Inconsistent Analyte/IS Ratios: Unexplained variability in the area ratio between the analyte and the internal standard across a run can be a sign of interference.

  • Unexpected Signals in Blank Samples: Observing a signal in the analyte's MRM (Multiple Reaction Monitoring) transition when injecting a pure, high-concentration solution of the SIL-IS indicates isotopic impurity in the standard.

  • Signal in the IS Channel: Conversely, injecting a high-concentration solution of the unlabeled Trimegestone and observing a signal in the SIL-IS channel is a direct confirmation of analyte-to-IS crosstalk.

Q3: What are the primary strategies to prevent or mitigate isotopic interference?

A: A multi-faceted approach during method development is the most effective strategy:

  • Chromatographic Separation: The first and most crucial step is to develop a robust LC method that separates Trimegestone from any known metabolites or other potentially interfering compounds.[6][7] Good chromatographic resolution can eliminate many sources of interference.[6]

  • Careful Selection of a Stable Isotope-Labeled Internal Standard (SIL-IS):

    • Mass Shift: Choose a SIL-IS with a significant mass shift (e.g., labeled with three or more deuterium or ¹³C atoms).[] This separation minimizes the chance of overlap from the analyte's natural isotopic distribution.

    • Isotopic Purity: Always verify the isotopic purity of the SIL-IS to ensure it does not contain significant amounts of unlabeled analyte.

    • Label Position: Select an IS where the isotopic labels are on a chemically stable part of the molecule to prevent H/D exchange.

  • Optimization of MS/MS Parameters: Select specific and high-intensity precursor and product ions for your MRM transitions to enhance selectivity and reduce the likelihood of detecting interfering compounds.

  • Mathematical Correction: For unavoidable interference, mathematical correction models can be applied.[1][2][9] These methods use experimentally determined constants to correct for the contribution of the analyte to the internal standard signal, which can linearize the calibration curve.[2]

Quantitative Data: Isotopic Distribution

Understanding the natural isotopic distribution of Trimegestone is key to predicting potential interference. The table below shows the theoretical monoisotopic mass and the relative abundances of the M+1 and M+2 isotopologues for Trimegestone and a hypothetical deuterated internal standard, Trimegestone-d₅.

CompoundFormulaMonoisotopic Mass (Da)M+1 Abundance (%)M+2 Abundance (%)Potential Interference Source
Trimegestone C₂₂H₃₀O₃342.219524.34%3.32%Can interfere with IS if mass shift is small (e.g., +1, +2 Da)
Trimegestone-d₅ C₂₂H₂₅D₅O₃347.250924.47%3.36%Unlabeled impurities can interfere with the native analyte

Note: Abundance values are theoretical and calculated based on natural isotopic abundances of C, H, and O.[3][4][10] A mass shift of +5 Da, as shown with Trimegestone-d₅, effectively separates the monoisotopic peak of the internal standard from the isotopic cluster of the native analyte, minimizing crosstalk.

Experimental Protocols

Protocol 1: Assessing Analyte and Internal Standard Cross-Contribution

This experiment is critical for verifying the specificity of your assay and should be performed during method validation.

Objective: To determine the percentage of signal contribution from the analyte to the internal standard (and vice-versa).

Methodology:

  • Prepare High-Concentration Solutions:

    • Prepare a solution of Trimegestone at the concentration of your highest calibration standard (Upper Limit of Quantification, ULOQ).

    • Prepare a solution of the Trimegestone SIL-IS at the working concentration used in your assay.

  • LC-MS/MS Analysis:

    • Injection 1 (Analyte Crosstalk): Inject the high-concentration Trimegestone solution. Monitor the MRM transitions for both Trimegestone and the SIL-IS.

    • Injection 2 (IS Crosstalk): Inject the SIL-IS working solution. Monitor the MRM transitions for both Trimegestone and the SIL-IS.

  • Data Analysis:

    • In the analysis of Injection 1, measure the peak area (if any) in the SIL-IS channel. Compare this to the peak area of the SIL-IS at its working concentration. A significant signal indicates crosstalk from the analyte to the IS.

    • In the analysis of Injection 2, measure the peak area (if any) in the Trimegestone channel. This signal corresponds to the amount of unlabeled impurity in your standard.

Protocol 2: Example LC-MS/MS Method for Trimegestone Quantification

This protocol provides a general framework. Specific parameters should be optimized for your instrumentation and matrix.

Objective: To quantify Trimegestone in a biological matrix (e.g., human serum).

Methodology:

  • Sample Preparation (Protein Precipitation): [11][12]

    • To 100 µL of serum sample, standard, or QC, add 20 µL of the Trimegestone SIL-IS working solution and vortex briefly.

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex thoroughly for 1 minute.

    • Centrifuge at >10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean vial for injection.

  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.4 mL/min.

    • Gradient: Start at 30% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ion Source: Electrospray Ionization (ESI), positive mode.

    • MRM Transitions (Example):

      • Trimegestone: Q1 m/z 343.2 → Q3 m/z [product_ion_1]

      • Trimegestone-d₅ (IS): Q1 m/z 348.2 → Q3 m/z [product_ion_1_d5] (Note: Precursor ions are [M+H]⁺. Product ions must be determined experimentally by infusing the compounds).

    • Optimization: Optimize source parameters (e.g., capillary voltage, gas flow, temperature) and compound parameters (e.g., collision energy, declustering potential) to maximize signal intensity.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for diagnosing and resolving issues related to isotopic interference.

TroubleshootingWorkflow start Inaccurate Quantification or Non-Linear Calibration Curve check_interference Hypothesis: Isotopic Interference? start->check_interference diag_analyte_is Experiment 1: Inject High Conc. Analyte Monitor IS Channel check_interference->diag_analyte_is Test Analyte->IS Crosstalk diag_is_analyte Experiment 2: Inject IS Solution Monitor Analyte Channel check_interference->diag_is_analyte Test IS->Analyte Crosstalk result_analyte_is Signal in IS Channel? diag_analyte_is->result_analyte_is result_is_analyte Signal in Analyte Channel? result_analyte_is->result_is_analyte No solution_is Solution: Select IS with Higher Mass Shift (e.g., d5, d7) result_analyte_is->solution_is Yes solution_correction Solution: Apply Mathematical Correction Algorithm result_analyte_is->solution_correction Yes, if IS change is not possible diag_is_analyte->result_is_analyte solution_chrom Solution: Optimize Chromatographic Separation result_is_analyte->solution_chrom No, suspect co-eluting interference solution_is_purity Solution: Verify IS Purity or Obtain New Lot result_is_analyte->solution_is_purity Yes end_node Method Optimized solution_chrom->end_node solution_is->end_node solution_is_purity->end_node solution_correction->end_node

Caption: Workflow for troubleshooting isotopic interference.

References

Technical Support Center: Minimizing Ion Suppression for Trimegestone in Electrospray Ionization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Trimegestone using electrospray ionization (ESI) mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize ion suppression during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for Trimegestone analysis?

A1: Ion suppression is a phenomenon in electrospray ionization (ESI) mass spectrometry where the ionization efficiency of the target analyte, in this case, Trimegestone, is reduced by the presence of co-eluting compounds from the sample matrix.[1][2] This can lead to decreased sensitivity, poor reproducibility, and inaccurate quantification of Trimegestone.[3] Common sources of ion suppression in biological matrices like plasma or serum include phospholipids, salts, and other endogenous compounds.[2]

Q2: How can I detect ion suppression in my Trimegestone analysis?

A2: A common method to detect ion suppression is the post-column infusion experiment.[2] In this technique, a constant flow of a Trimegestone standard solution is introduced into the mass spectrometer after the analytical column. A separate blank matrix sample (e.g., plasma or serum without Trimegestone) is then injected onto the column. A dip in the constant baseline signal of Trimegestone at the retention time of matrix components indicates the presence of ion suppression. Another method is the post-extraction spike, where the response of Trimegestone in a clean solvent is compared to its response when spiked into a blank, extracted matrix sample. A lower response in the matrix indicates suppression.[2]

Q3: What are the primary strategies to minimize ion suppression for Trimegestone?

A3: The three main strategies to combat ion suppression are:

  • Effective Sample Preparation: To remove interfering matrix components before analysis. Common techniques include Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation (PPT).[1][4]

  • Chromatographic Optimization: To separate Trimegestone from co-eluting, suppression-inducing compounds. This involves optimizing the analytical column, mobile phase composition, and gradient elution.

  • ESI Source Parameter Optimization: To enhance the specific ionization of Trimegestone over matrix components. This includes adjusting parameters like capillary voltage, gas flow rates, and temperatures.[5][6]

Q4: Which sample preparation technique is best for minimizing ion suppression for Trimegestone in plasma or serum?

A4: The choice of sample preparation technique depends on the required level of cleanliness and the complexity of the matrix.

  • Solid-Phase Extraction (SPE) is often considered highly effective for removing a broad range of interferences, including phospholipids, leading to cleaner extracts and reduced ion suppression.[7][8]

  • Liquid-Liquid Extraction (LLE) is also a powerful technique for separating Trimegestone from polar matrix components like salts.[9][10]

  • Protein Precipitation (PPT) is a simpler and faster method but is generally less effective at removing phospholipids and may result in more significant ion suppression compared to LLE and SPE.[11]

Q5: What mobile phase additives are recommended for Trimegestone analysis to minimize ion suppression?

A5: For positive mode ESI, volatile mobile phase additives like formic acid or acetic acid at low concentrations (e.g., 0.1%) are commonly used to promote the protonation of analytes like Trimegestone.[12][13] Ammonium fluoride has also been shown to improve the response of steroid hormones in both positive and negative ESI modes.[14] It is crucial to avoid non-volatile buffers like phosphates, as they can cause significant ion suppression and contaminate the mass spectrometer.[15]

Troubleshooting Guides

This section provides a structured approach to identifying and resolving common issues related to ion suppression in Trimegestone analysis.

Problem 1: Low Trimegestone Signal Intensity or Poor Sensitivity
Possible Cause Troubleshooting Step
Significant Ion Suppression 1. Assess Matrix Effects: Perform a post-column infusion or post-extraction spike experiment to confirm and quantify the extent of ion suppression. 2. Improve Sample Preparation: If significant suppression is observed, switch to a more rigorous sample preparation method (e.g., from PPT to SPE or LLE). 3. Optimize Chromatography: Modify the LC gradient to better separate Trimegestone from the suppression zones. 4. Optimize ESI Source Parameters: Systematically adjust source parameters (e.g., capillary voltage, nebulizer pressure, gas temperature, and flow rate) to maximize the Trimegestone signal.
Suboptimal Mobile Phase pH 1. Adjust Mobile Phase pH: Ensure the mobile phase pH is appropriate for efficient protonation of Trimegestone in positive ESI mode. A slightly acidic mobile phase (e.g., with 0.1% formic acid) is generally recommended.[12]
Inefficient Desolvation 1. Optimize Gas Temperature and Flow: Increase the drying gas temperature and flow rate to enhance solvent evaporation.[5] 2. Reduce LC Flow Rate: Lowering the flow rate can lead to smaller droplets and more efficient desolvation.
Problem 2: Poor Reproducibility of Trimegestone Peak Area
Possible Cause Troubleshooting Step
Variable Ion Suppression Between Samples 1. Standardize Sample Preparation: Ensure the sample preparation protocol is followed consistently for all samples, standards, and quality controls. 2. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for Trimegestone will co-elute and experience similar ion suppression, allowing for accurate correction and improved reproducibility. 3. Matrix-Matched Calibrants: Prepare calibration standards in the same biological matrix as the samples to compensate for consistent matrix effects.[1]
Inconsistent Sample Clean-up 1. Evaluate SPE/LLE Procedure: Ensure complete and consistent recovery from the SPE cartridges or LLE steps. Check for breakthrough in SPE or emulsion formation in LLE.
LC System Carryover 1. Implement a Robust Wash Method: Use a strong solvent in the autosampler wash to prevent carryover between injections.

Quantitative Data Summary

Analyte ClassSample PreparationMatrix Effect (%)Reference
ProgestogensLiquid-Liquid Extraction-8 to +37[16]
Steroid HormonesProtein Precipitation & LLE-8.2 to +3.5[4]
Synthetic CorticosteroidsMethylene Chloride Extraction-18 to +38 (in serum)[17]
Various SteroidsSupported Liquid ExtractionMinimal (not quantified)[12]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for Trimegestone from Human Plasma

This protocol is adapted from methods for other steroid hormones and is designed to separate Trimegestone from polar matrix interferences.

Materials:

  • Human plasma sample

  • Internal Standard (IS) solution (e.g., deuterated Trimegestone)

  • Methyl tert-butyl ether (MTBE)

  • Acetonitrile

  • Reconstitution solvent (e.g., 50:50 Methanol:Water)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Pipette 100 µL of human plasma into a clean microcentrifuge tube.

  • Add 5 µL of the IS working solution.

  • Add 200 µL of acetonitrile to precipitate proteins and vortex for 30 seconds.[4]

  • Add 1 mL of MTBE and vortex for 5 minutes for liquid-liquid extraction.[4]

  • Centrifuge at 12,000 rpm for 5 minutes.[4]

  • Carefully transfer the upper organic layer to a new clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40-55 °C.[4]

  • Reconstitute the dried residue in 100 µL of the reconstitution solvent.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Trimegestone from Human Serum

This protocol utilizes a reversed-phase SPE cartridge to clean up the sample and concentrate Trimegestone.

Materials:

  • Human serum sample

  • Internal Standard (IS) solution

  • SPE cartridges (e.g., C18 or polymeric reversed-phase)

  • Methanol

  • Deionized water

  • Wash solvent (e.g., 10% Methanol in water)

  • Elution solvent (e.g., Methanol or Acetonitrile)

  • SPE vacuum manifold

  • Nitrogen evaporator

  • Reconstitution solvent

Procedure:

  • Condition the SPE cartridge: Pass 1 mL of methanol through the cartridge, followed by 1 mL of deionized water. Do not let the cartridge dry out.[8]

  • Sample Pre-treatment: In a separate tube, mix 200 µL of serum with the IS solution and dilute with an equal volume of water or a suitable buffer.[15]

  • Load the sample: Apply the pre-treated sample to the conditioned SPE cartridge at a slow, consistent flow rate (e.g., 1-2 mL/min).

  • Wash the cartridge: Pass 1 mL of the wash solvent through the cartridge to remove polar interferences.

  • Dry the cartridge: Apply vacuum for 5-10 minutes to thoroughly dry the sorbent.

  • Elute Trimegestone: Add 1 mL of the elution solvent to the cartridge and collect the eluate in a clean collection tube.

  • Evaporate and Reconstitute: Evaporate the eluate to dryness under nitrogen and reconstitute in an appropriate volume of reconstitution solvent for LC-MS/MS analysis.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_troubleshooting Troubleshooting cluster_solutions Solutions Start Start: Plasma/Serum Sample Add_IS Add Internal Standard Start->Add_IS PPT Protein Precipitation (e.g., Acetonitrile) Add_IS->PPT Choose one method LLE Liquid-Liquid Extraction (e.g., MTBE) Add_IS->LLE Choose one method SPE Solid-Phase Extraction (e.g., C18) Add_IS->SPE Choose one method Evap_Recon Evaporate & Reconstitute PPT->Evap_Recon LLE->Evap_Recon SPE->Evap_Recon Injection Inject into UPLC-MS/MS Evap_Recon->Injection Chromatography Chromatographic Separation Injection->Chromatography ESI Electrospray Ionization Chromatography->ESI MS_Detection MS/MS Detection ESI->MS_Detection Data_Processing Data Processing & Quantification MS_Detection->Data_Processing Low_Signal Low Signal? Data_Processing->Low_Signal Poor_Reproducibility Poor Reproducibility? Data_Processing->Poor_Reproducibility Optimize_Prep Optimize Sample Prep Low_Signal->Optimize_Prep Optimize_LC Optimize Chromatography Low_Signal->Optimize_LC Optimize_MS Optimize MS Parameters Low_Signal->Optimize_MS Poor_Reproducibility->Optimize_Prep Use_SIL_IS Use SIL-IS Poor_Reproducibility->Use_SIL_IS Matrix_Match Matrix-Match Calibrants Poor_Reproducibility->Matrix_Match

Caption: Workflow for Trimegestone analysis and troubleshooting ion suppression.

Troubleshooting_Logic Start Problem: Inaccurate Trimegestone Quantification Check_Suppression Is Ion Suppression the Cause? Start->Check_Suppression Post_Column_Infusion Perform Post-Column Infusion Experiment Check_Suppression->Post_Column_Infusion Yes Other_Issues Investigate Other Issues (e.g., IS, Calibration) Check_Suppression->Other_Issues No Suppression_Confirmed Suppression Confirmed? Post_Column_Infusion->Suppression_Confirmed Sample_Prep Evaluate Sample Preparation Method Suppression_Confirmed->Sample_Prep Yes Suppression_Confirmed->Other_Issues No Is_PPT Using PPT? Sample_Prep->Is_PPT Switch_SPE_LLE Switch to SPE or LLE Is_PPT->Switch_SPE_LLE Yes Optimize_SPE_LLE Optimize SPE/LLE Parameters Is_PPT->Optimize_SPE_LLE No Chromatography Evaluate Chromatography Switch_SPE_LLE->Chromatography Optimize_SPE_LLE->Chromatography Coelution Co-elution with Suppression Zone? Chromatography->Coelution Modify_Gradient Modify Gradient / Change Column Coelution->Modify_Gradient Yes Optimize_ESI Optimize ESI Source Parameters Coelution->Optimize_ESI No Modify_Gradient->Optimize_ESI End Achieve Accurate Quantification Optimize_ESI->End Other_Issues->End

Caption: Logical workflow for troubleshooting ion suppression in Trimegestone analysis.

References

Trimegestone Stability in Processed Samples: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with trimegestone. The information provided is intended to help address common stability issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of trimegestone in processed samples?

A1: The stability of trimegestone, like many steroid hormones, can be influenced by several factors during sample processing and analysis. The most common factors include exposure to harsh pH conditions (both acidic and basic), oxidizing agents, light, and elevated temperatures.[1] Enzymatic degradation in biological matrices can also be a significant factor if samples are not handled and stored properly.[1]

Q2: I am observing lower than expected concentrations of trimegestone in my plasma samples after extraction. What could be the cause?

A2: Lower than expected concentrations can result from several issues. Firstly, consider the possibility of degradation during sample handling and storage. Ensure that plasma samples were collected with an appropriate anticoagulant and frozen promptly. Repeated freeze-thaw cycles should be avoided as they can lead to degradation. Secondly, the extraction procedure itself might be a source of analyte loss. Inefficient extraction, adsorption to container surfaces, or degradation due to the solvents or pH conditions used during extraction can all contribute to lower recovery. Finally, matrix effects in LC-MS/MS analysis can suppress the ionization of trimegestone, leading to an underestimation of its concentration.

Q3: What are the expected degradation products of trimegestone under forced degradation conditions?

A3: While specific degradation pathways for trimegestone are not extensively published, based on its 19-norprogesterone structure, degradation is likely to occur through oxidation and hydrolysis.[2][3][4] Under oxidative stress, hydroxylation of the steroid backbone is a probable outcome.[5] Acidic and basic conditions may lead to hydrolysis or rearrangement of the molecule. It is crucial to perform forced degradation studies to identify the specific degradation products relevant to your experimental conditions.

Q4: What are the recommended storage conditions for trimegestone stock solutions and processed samples?

A4: For long-term storage, trimegestone stock solutions should be kept at -20°C or lower in a tightly sealed container to prevent solvent evaporation. Processed biological samples, such as plasma or serum extracts, should also be stored at -80°C if not analyzed immediately.[6] Short-term storage of samples on the benchtop should be minimized to prevent degradation.[7] It is also advisable to protect solutions and samples from light.[6]

Troubleshooting Guides

Issue 1: Inconsistent or non-reproducible quantification of trimegestone.

This guide helps to identify and resolve common causes of variability in trimegestone quantification.

Potential Cause Troubleshooting Steps
Sample Inhomogeneity Ensure thorough vortexing of samples after thawing and before aliquoting.
Inconsistent Sample Processing Standardize all sample preparation steps, including timing, temperature, and reagent volumes. Use of an internal standard is highly recommended to correct for variability.
Instrumental Variability Check the performance of the analytical instrument (e.g., HPLC, LC-MS/MS) by running system suitability tests before each batch of samples. Monitor for fluctuations in peak area, retention time, and signal-to-noise ratio.
Matrix Effects Evaluate matrix effects by comparing the response of trimegestone in post-extraction spiked matrix with that in a neat solution. If significant, optimize the sample clean-up procedure or use a matrix-matched calibration curve.
Issue 2: Appearance of unknown peaks in the chromatogram during stability studies.

This guide provides a systematic approach to identifying and characterizing potential degradation products.

Potential Cause Troubleshooting Steps
Forced Degradation The appearance of new peaks is expected during forced degradation studies. These represent potential degradation products.
Contamination Ensure that all solvents, reagents, and labware are free from contaminants. Run blank samples to identify any extraneous peaks.
Analyte Degradation If unexpected peaks appear in samples that should be stable, it indicates degradation. Review sample handling and storage procedures. Protect samples from light and extreme temperatures.
Characterization of Degradants Use mass spectrometry (MS) to determine the molecular weight of the unknown peaks. Further structural elucidation can be achieved using tandem MS (MS/MS) and high-resolution MS (HRMS).

Experimental Protocols

Protocol 1: Forced Degradation Study of Trimegestone

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and assess the stability-indicating nature of an analytical method.

Materials:

  • Trimegestone reference standard

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol or acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • HPLC or LC-MS/MS system

Procedure:

  • Acid Hydrolysis:

    • Dissolve trimegestone in a small amount of methanol and dilute with 0.1 M HCl to a final concentration of 1 mg/mL.

    • Incubate the solution at 60°C for 24 hours.

    • Neutralize the solution with 0.1 M NaOH.

    • Analyze by HPLC or LC-MS/MS.

  • Base Hydrolysis:

    • Dissolve trimegestone in a small amount of methanol and dilute with 0.1 M NaOH to a final concentration of 1 mg/mL.

    • Incubate the solution at 60°C for 24 hours.

    • Neutralize the solution with 0.1 M HCl.

    • Analyze by HPLC or LC-MS/MS.

  • Oxidative Degradation:

    • Dissolve trimegestone in methanol to a final concentration of 1 mg/mL.

    • Add an equal volume of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours.

    • Analyze by HPLC or LC-MS/MS.

  • Thermal Degradation:

    • Keep trimegestone solid powder in an oven at 105°C for 24 hours.

    • Dissolve the powder in a suitable solvent.

    • Analyze by HPLC or LC-MS/MS.

  • Photodegradation:

    • Expose a solution of trimegestone (1 mg/mL in methanol) to UV light (254 nm) and visible light for a defined period (e.g., 24 hours).

    • Analyze by HPLC or LC-MS/MS.

Protocol 2: Stability Assessment in a Biological Matrix (Plasma)

This protocol describes how to evaluate the stability of trimegestone in plasma under different storage conditions.

Materials:

  • Trimegestone stock solution

  • Blank human plasma with anticoagulant (e.g., EDTA)

  • HPLC or LC-MS/MS system

  • -20°C and -80°C freezers

Procedure:

  • Spiking:

    • Spike blank plasma with trimegestone to achieve low and high concentration levels (e.g., near the lower and upper limits of quantification).

  • Freeze-Thaw Stability:

    • Subject aliquots of the spiked plasma to three freeze-thaw cycles. For each cycle, freeze the samples at -20°C or -80°C for at least 12 hours, then thaw completely at room temperature.

    • After the final cycle, process and analyze the samples.

  • Short-Term (Bench-Top) Stability:

    • Keep aliquots of the spiked plasma at room temperature for a defined period (e.g., 4, 8, and 24 hours).

    • After the specified time, process and analyze the samples.

  • Long-Term Stability:

    • Store aliquots of the spiked plasma at -20°C and -80°C for an extended period (e.g., 1, 3, and 6 months).

    • At each time point, thaw, process, and analyze the samples.

  • Data Analysis:

    • Compare the mean concentration of the stability samples to the mean concentration of freshly prepared samples. The analyte is considered stable if the deviation is within an acceptable range (typically ±15%).

Visualizations

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) HPLC HPLC/UV Analysis Acid->HPLC Analyze stressed samples Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Base->HPLC Analyze stressed samples Oxidation Oxidation (e.g., 3% H2O2, RT) Oxidation->HPLC Analyze stressed samples Thermal Thermal (e.g., 105°C, solid) Thermal->HPLC Analyze stressed samples Photo Photolytic (UV/Vis light) Photo->HPLC Analyze stressed samples LCMS LC-MS/MS for Identification HPLC->LCMS Characterize unknown peaks Pathway Identify Degradation Products & Establish Pathways LCMS->Pathway Method Confirm Method is Stability-Indicating Pathway->Method Trimegestone Trimegestone Reference Standard Trimegestone->Acid Expose to Trimegestone->Base Expose to Trimegestone->Oxidation Expose to Trimegestone->Thermal Expose to Trimegestone->Photo Expose to

Caption: Workflow for a forced degradation study of Trimegestone.

Troubleshooting_Workflow Start Inconsistent/Low Trimegestone Results Check_Handling Review Sample Handling & Storage Procedures Start->Check_Handling Proper_Handling Were samples handled and stored correctly? (e.g., prompt freezing, min. freeze-thaw) Check_Handling->Proper_Handling Check_Extraction Evaluate Extraction Procedure Proper_Handling->Check_Extraction Yes Action_Handling Action: Implement proper handling/storage protocols Proper_Handling->Action_Handling No Extraction_OK Is extraction recovery adequate and consistent? Check_Extraction->Extraction_OK Check_Matrix Investigate Matrix Effects Extraction_OK->Check_Matrix Yes Action_Extraction Action: Optimize extraction (solvent, pH, technique) Extraction_OK->Action_Extraction No Matrix_OK Are matrix effects absent or compensated for? Check_Matrix->Matrix_OK Check_Instrument Verify Instrument Performance Matrix_OK->Check_Instrument Yes Action_Matrix Action: Improve sample cleanup or use matrix-matched standards Matrix_OK->Action_Matrix No Resolved Problem Resolved Check_Instrument->Resolved Yes Action_Instrument Action: Perform instrument maintenance/calibration Check_Instrument->Action_Instrument No Action_Handling->Check_Handling Action_Extraction->Check_Extraction Action_Matrix->Check_Matrix Action_Instrument->Check_Instrument

Caption: Troubleshooting workflow for inconsistent Trimegestone results.

References

optimizing MS/MS transitions for Trimegestone and its labeled standard

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals optimizing MS/MS transitions for Trimegestone and its labeled internal standard, Trimegestone-d3.

Frequently Asked Questions (FAQs)

Q1: What are the typical precursor ions for Trimegestone and its deuterated internal standard in positive electrospray ionization (ESI+)?

A1: In positive ESI, Trimegestone and its labeled standard typically form protonated molecules [M+H]⁺. Given the molecular weight of Trimegestone (C₂₂H₃₀O₃) is approximately 342.47 g/mol and Trimegestone-d3 (C₂₂H₂₇D₃O₃) is approximately 345.49 g/mol , the expected precursor ions (Q1 masses) would be:

CompoundMolecular FormulaExact MassPrecursor Ion [M+H]⁺ (m/z)
TrimegestoneC₂₂H₃₀O₃342.2195343.2
Trimegestone-d3C₂₂H₂₇D₃O₃345.2383346.2

Q2: How do I select the best product ions for MRM transitions?

A2: Product ion selection is achieved through collision-induced dissociation (CID) of the precursor ion. The most abundant and stable fragment ions are chosen for the multiple reaction monitoring (MRM) transitions. It is recommended to select at least two product ions for each analyte to ensure specificity and to have a quantifier and a qualifier ion. The selection process involves infusing a standard solution of the analyte and performing a product ion scan to identify the most intense fragments.

Q3: Why is a stable isotope-labeled internal standard like Trimegestone-d3 recommended?

A3: A stable isotope-labeled internal standard (SIL-IS) is the gold standard for quantitative LC-MS/MS analysis.[1][2] Because Trimegestone-d3 is chemically identical to Trimegestone, it co-elutes chromatographically and experiences similar ionization efficiency and potential matrix effects.[3] This allows for accurate correction of variations during sample preparation and analysis, leading to more precise and accurate quantification.

Q4: What are typical starting points for collision energy (CE) and cone voltage (CV)?

A4: Optimal CE and CV are instrument-dependent and must be determined empirically. However, for steroids and similar molecules, initial CE values often range from 10 to 40 eV, and cone voltages from 20 to 50 V.[4][5][6] The optimization process involves systematically varying these parameters to maximize the signal intensity of the desired product ions.

Troubleshooting Guides

This section addresses common issues encountered during the optimization of MS/MS transitions for Trimegestone and its internal standard.

Issue 1: Low or No Signal for Trimegestone or Trimegestone-d3

Possible Causes and Solutions:

  • Incorrect MS Parameters:

    • Solution: Verify the precursor and product ion m/z values. Ensure the instrument is in the correct ionization mode (positive ESI is typical for this compound). Systematically optimize the cone voltage and collision energy.[4][7]

  • Sample Preparation Issues:

    • Solution: Ensure the sample concentration is appropriate. Highly concentrated samples can cause ion suppression, while overly dilute samples may be below the limit of detection.[8] Review the extraction procedure for potential sources of analyte loss.

  • LC Method Problems:

    • Solution: Check for co-elution with interfering matrix components that could cause ion suppression. Adjust the chromatographic gradient to better separate Trimegestone from the matrix. Ensure the mobile phase composition is appropriate for ESI+.

  • Instrument Malfunction:

    • Solution: Perform an instrument performance qualification to ensure it is functioning correctly. Check for leaks in the LC or MS system.[9] Ensure the spray needle is properly positioned and not clogged.

Issue 2: High Background Noise or Interfering Peaks

Possible Causes and Solutions:

  • Matrix Effects:

    • Solution: Improve sample clean-up procedures to remove interfering compounds. Modify the chromatographic method to separate Trimegestone from the interfering peaks.[10]

  • Contamination:

    • Solution: Identify the source of contamination (e.g., solvents, glassware, autosampler) and take corrective action. Run blank injections to confirm the cleanliness of the system.

  • In-source Fragmentation:

    • Solution: High cone voltage can sometimes cause the precursor ion to fragment in the source, leading to unexpected ions and a higher baseline.[7] Try reducing the cone voltage to see if the background noise decreases.

Issue 3: Poor Peak Shape (Tailing, Fronting, or Splitting)

Possible Causes and Solutions:

  • Chromatographic Issues:

    • Solution: Ensure the column is not overloaded. Check for column degradation or contamination. Optimize the mobile phase composition and gradient.

  • Injection Solvent Mismatch:

    • Solution: The solvent used to dissolve the final sample extract should be of similar or weaker strength than the initial mobile phase to ensure good peak shape.

  • System Dead Volume:

    • Solution: Check all connections in the flow path for excessive dead volume, which can lead to peak broadening and splitting.

Experimental Protocols

Protocol 1: Optimization of MS/MS Parameters

This protocol describes the general procedure for optimizing the cone voltage and collision energy for Trimegestone and Trimegestone-d3 using direct infusion.

  • Prepare Standard Solutions: Prepare individual standard solutions of Trimegestone and Trimegestone-d3 in an appropriate solvent (e.g., 50:50 acetonitrile:water) at a concentration of approximately 100-500 ng/mL.

  • Direct Infusion Setup: Infuse the standard solution directly into the mass spectrometer using a syringe pump at a constant flow rate (e.g., 5-10 µL/min).

  • Precursor Ion Optimization:

    • Acquire full scan mass spectra to confirm the m/z of the [M+H]⁺ ion for each compound.

    • Select the [M+H]⁺ ion as the precursor in a product ion scan method.

    • Vary the cone voltage (e.g., from 10 V to 60 V in 5 V increments) and monitor the intensity of the precursor ion. The cone voltage that yields the highest intensity should be used for further experiments.

  • Product Ion and Collision Energy Optimization:

    • Using the optimized cone voltage, acquire product ion spectra at various collision energies (e.g., from 5 eV to 50 eV in 2-5 eV increments).

    • Identify the most abundant and stable product ions.

    • Create an MRM method with the selected precursor and product ions.

    • For each MRM transition, perform a collision energy optimization by ramping the CE and monitoring the signal intensity to find the optimal value for each fragment.

Hypothetical Optimized MRM Transitions

The following table presents a hypothetical, yet realistic, set of optimized MRM parameters for Trimegestone and its internal standard. These values should be used as a starting point and must be optimized on the specific instrument being used.

CompoundPrecursor Ion (Q1) (m/z)Product Ion (Q3) (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)Transition Type
Trimegestone343.2121.10.0503528Quantifier
Trimegestone343.291.10.0503532Qualifier
Trimegestone-d3346.2121.10.0503528Internal Standard

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Matrix (e.g., Plasma, Serum) Spike Spike with Trimegestone-d3 (IS) Sample->Spike Extract Liquid-Liquid or Solid-Phase Extraction Spike->Extract Reconstitute Reconstitute in Mobile Phase Extract->Reconstitute LC UPLC/HPLC Separation (C18 Column) Reconstitute->LC Inject MS Mass Spectrometer (Positive ESI) LC->MS MRM MRM Acquisition (Optimized Transitions) MS->MRM Integrate Peak Integration MRM->Integrate Raw Data Calibrate Calibration Curve (Analyte/IS Ratio) Integrate->Calibrate Quantify Quantification of Trimegestone Calibrate->Quantify

Caption: General workflow for the quantitative analysis of Trimegestone.

Troubleshooting_Logic Start Low or No Signal Check_MS Check MS Parameters (Precursor/Product Ions, Mode) Start->Check_MS Optimize_Params Optimize Cone Voltage & Collision Energy Check_MS->Optimize_Params Parameters Incorrect Check_Sample Review Sample Prep & Concentration Check_MS->Check_Sample Parameters Correct Resolved Issue Resolved Optimize_Params->Resolved Signal Improved Check_LC Investigate LC Method (Gradient, Co-elution) Check_Sample->Check_LC Sample Prep OK Check_Sample->Resolved Sample Prep Issue Found Check_Instrument Perform Instrument Performance Check Check_LC->Check_Instrument LC Method OK Check_LC->Resolved LC Method Issue Found Check_Instrument->Resolved Instrument Issue Found

Caption: Troubleshooting logic for low or no signal intensity.

References

Technical Support Center: Enhancing the Sensitivity of Trimegestone Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the sensitivity of analytical methods for Trimegestone. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental work.

Troubleshooting Guide

Q1: I am experiencing low signal intensity and poor sensitivity for Trimegestone in my LC-MS/MS analysis. What are the likely causes and how can I troubleshoot this?

A1: Low signal intensity for Trimegestone can stem from several factors, primarily related to sample preparation, chromatographic conditions, and mass spectrometer settings.

Initial Troubleshooting Steps:

  • Assess Matrix Effects: The biological matrix (e.g., plasma, serum) can significantly suppress the ionization of Trimegestone, leading to a lower signal.[1][2] It is crucial to evaluate the extent of matrix effects.

  • Optimize Sample Preparation: Inefficient extraction and cleanup can leave behind interfering substances that co-elute with Trimegestone and cause ion suppression.[1]

  • Review Chromatographic Conditions: Suboptimal chromatography can lead to poor peak shape and co-elution with matrix components.

  • Check Mass Spectrometer Parameters: Incorrect mass transitions, collision energy, or ion source parameters will directly impact signal intensity.

The following flowchart provides a logical approach to troubleshooting low sensitivity:

Troubleshooting_Low_Sensitivity Start Low Trimegestone Signal MatrixEffect Evaluate Matrix Effects (Post-Spike/Infusion) Start->MatrixEffect SamplePrep Optimize Sample Preparation MatrixEffect->SamplePrep Suppression Observed Chromatography Optimize UPLC/HPLC Conditions MatrixEffect->Chromatography No Significant Suppression LLE Liquid-Liquid Extraction (LLE) SamplePrep->LLE SPE Solid-Phase Extraction (SPE) SamplePrep->SPE Column Column Chemistry/Dimensions Chromatography->Column MobilePhase Mobile Phase Composition/Gradient Chromatography->MobilePhase MS_Params Optimize MS Parameters Transitions Select Optimal MRM Transitions MS_Params->Transitions Source Tune Ion Source Parameters MS_Params->Source Derivatization Consider Derivatization Outcome_Good Sensitivity Improved Derivatization->Outcome_Good Sensitivity Enhanced Outcome_Bad Sensitivity Still Low Derivatization->Outcome_Bad No Improvement Outcome_Bad->Start Re-evaluate LLE->Chromatography SPE->Chromatography Column->MS_Params MobilePhase->MS_Params Transitions->Derivatization Source->Derivatization

Caption: Troubleshooting workflow for low Trimegestone signal intensity.

Q2: My Trimegestone peak is showing significant tailing. What could be the cause and how do I fix it?

A2: Peak tailing is a common chromatographic issue that can compromise resolution and integration accuracy. Potential causes include:

  • Column Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample.

  • Secondary Interactions: The analyte may be interacting with active sites on the column packing material.

    • Solution: Ensure the mobile phase pH is appropriate to keep Trimegestone in a single, non-ionized form. Adding a small amount of a competing base to the mobile phase can sometimes help.

  • Column Contamination or Degradation: A contaminated guard column or a void at the head of the analytical column can cause peak distortion.

    • Solution: Replace the guard column. If the problem persists, try back-flushing the analytical column or replacing it if it's old.

Q3: I am observing a gradual increase in backpressure and a shift in retention time during my analytical run. What should I do?

A3: A progressive increase in backpressure and retention time shifts often indicate a blockage in the HPLC/UPLC system.

  • Check for Particulates: Ensure your samples and mobile phases are properly filtered to prevent particulate matter from entering the system.

  • Sample Matrix Buildup: Components from the sample matrix, especially proteins and phospholipids, can precipitate on the column.[1]

    • Solution: Implement a more rigorous sample clean-up procedure, such as Solid-Phase Extraction (SPE), to remove these interferences.[3]

  • Systematic Isolation of the Blockage:

    • Start by disconnecting the column and running the pump to check the pressure of the system without the column.

    • If the pressure is normal, the blockage is in the column. Try back-flushing the column at a low flow rate.

    • If the system pressure is still high without the column, the blockage is likely in the tubing, injector, or in-line filter. Systematically check each component.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for quantifying Trimegestone in biological matrices?

A1: Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is currently the gold standard for the sensitive and selective quantification of steroid hormones like Trimegestone in biological fluids.[4] This technique offers high sensitivity, allowing for the detection of low pg/mL concentrations, and high specificity due to the use of Multiple Reaction Monitoring (MRM).

Q2: What are "matrix effects" and how can they be minimized for Trimegestone analysis?

A2: Matrix effects are the alteration of analyte ionization (either suppression or enhancement) caused by co-eluting components from the sample matrix.[1][2] For Trimegestone analysis in plasma, phospholipids are a common cause of ion suppression.[2]

Strategies to Minimize Matrix Effects:

  • Effective Sample Preparation:

    • Liquid-Liquid Extraction (LLE): A simple and effective method to separate Trimegestone from many matrix components.[5]

    • Solid-Phase Extraction (SPE): Offers a more selective clean-up and can be targeted to remove specific interferences like phospholipids.[3]

  • Chromatographic Separation: Optimize the UPLC/HPLC method to chromatographically separate Trimegestone from the regions where matrix components elute.

  • Use of an Isotope-Labeled Internal Standard: A stable isotope-labeled (SIL) internal standard for Trimegestone is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte.

Q3: What are the best sample preparation techniques for extracting Trimegestone from plasma?

A3: Both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are effective for extracting Trimegestone and other progestins from plasma.

  • Liquid-Liquid Extraction (LLE): This technique uses a water-immiscible organic solvent (e.g., methyl tert-butyl ether, hexane/ethyl acetate) to partition Trimegestone from the aqueous plasma.[6] It is effective at removing proteins and salts.

  • Solid-Phase Extraction (SPE): This method uses a solid sorbent (e.g., C18, polymeric) to retain Trimegestone while interfering components are washed away.[3] SPE can provide a cleaner extract than LLE and can be automated for high-throughput analysis.

The choice between LLE and SPE depends on the required cleanliness of the extract, sample throughput, and cost.

Q4: How can I improve the ionization efficiency of Trimegestone in the mass spectrometer?

A4: If optimizing ion source parameters is insufficient, derivatization can be employed. While many steroids ionize reasonably well in positive electrospray ionization (ESI) mode, derivatization can significantly enhance the signal for molecules with poor ionization efficiency. This involves chemically modifying the Trimegestone molecule to add a more readily ionizable group. However, this adds a step to the sample preparation and should be considered if other optimization strategies fail.

Q5: What are the key validation parameters for a Trimegestone bioanalytical method?

A5: According to regulatory guidelines (e.g., EMA), a bioanalytical method for Trimegestone should be validated for the following parameters:[7]

  • Selectivity and Specificity: The ability to differentiate and quantify Trimegestone in the presence of other components in the sample.

  • Accuracy: The closeness of the measured concentration to the true value.

  • Precision: The degree of scatter between a series of measurements.

  • Linearity and Range: The concentration range over which the method is accurate, precise, and linear.

  • Lower Limit of Quantification (LLOQ): The lowest concentration that can be measured with acceptable accuracy and precision.[4]

  • Recovery: The efficiency of the extraction procedure.

  • Matrix Effect: The influence of the sample matrix on the analyte's signal.

  • Stability: The stability of Trimegestone in the biological matrix under different storage and handling conditions (e.g., freeze-thaw cycles, room temperature).[5]

Quantitative Data Summary

The following tables present representative quantitative data from validated UPLC-MS/MS methods for synthetic progestins structurally similar to Trimegestone. This data can be used as a benchmark when developing and validating a method for Trimegestone.

Table 1: Representative Lower Limits of Quantification (LLOQ) and Linearity Ranges for Synthetic Progestins in Human Plasma/Serum.

AnalyteLLOQ (pg/mL)Linearity Range (pg/mL)Reference
Etonogestrel2020 - 10,000[5]
Levonorgestrel2020 - 20,000[5]
Norethindrone2525 - 50,000[4]
Medroxyprogesterone Acetate2020 - 10,000[5]

Table 2: Representative Accuracy and Precision Data for Synthetic Progestins.

AnalyteConcentration LevelIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%RE)Reference
EtonogestrelLLOQ, LQC, MQC, HQC< 8.5%< 7.9%-6.9% to 8.4%[5]
LevonorgestrelLLOQ, LQC, MQC, HQC< 6.2%< 5.1%-8.6% to 5.7%[5]
NorethindroneLLOQ, LQC, MQC, HQC1.6% to 11.9%3.1% to 14.9%-13.7% to 14.0%[4]

%CV = Percent Coefficient of Variation; %RE = Percent Relative Error

Experimental Protocols

Illustrative UPLC-MS/MS Method for the Quantification of Trimegestone in Human Plasma

Disclaimer: This is an illustrative protocol based on established methods for similar synthetic progestins. This method should be fully validated before use in a research or clinical setting.

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • To 200 µL of human plasma in a polypropylene tube, add 25 µL of an internal standard working solution (e.g., Trimegestone-d3 in methanol).

  • Vortex for 10 seconds.

  • Add 1 mL of methyl tert-butyl ether (MTBE).

  • Vortex vigorously for 5 minutes.

  • Centrifuge at 4000 x g for 10 minutes at 4°C.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of 50:50 (v/v) methanol/water.

  • Vortex for 30 seconds and transfer to a UPLC vial.

LLE_Workflow Start 200 µL Plasma Add_IS Add Internal Standard (Trimegestone-d3) Start->Add_IS Vortex1 Vortex Add_IS->Vortex1 Add_Solvent Add 1 mL MTBE Vortex1->Add_Solvent Vortex2 Vortex for 5 min Add_Solvent->Vortex2 Centrifuge Centrifuge at 4000 x g Vortex2->Centrifuge Transfer Transfer Organic Layer Centrifuge->Transfer Evaporate Evaporate to Dryness Transfer->Evaporate Reconstitute Reconstitute in Methanol/Water Evaporate->Reconstitute End Inject into UPLC-MS/MS Reconstitute->End

Caption: Liquid-Liquid Extraction (LLE) workflow for Trimegestone.

2. UPLC-MS/MS Conditions

  • UPLC System: Waters Acquity UPLC or equivalent

  • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

  • Column Temperature: 45°C

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Gradient:

    • 0.0 min: 40% B

    • 0.5 min: 40% B

    • 3.0 min: 95% B

    • 3.5 min: 95% B

    • 3.6 min: 40% B

    • 5.0 min: 40% B

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex API 5500, Waters Xevo TQ-S)

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions (Hypothetical):

    • Trimegestone: Q1: m/z [M+H]⁺ → Q3: product ion m/z

    • Trimegestone-d3 (IS): Q1: m/z [M+H]⁺ → Q3: product ion m/z (Note: Specific m/z values need to be determined by infusing a standard solution of Trimegestone into the mass spectrometer.)

References

Technical Support Center: Optimizing Trimegestone Recovery with Solid-Phase Extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solid-phase extraction (SPE) of Trimegestone. Here you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you optimize your recovery rates and ensure the accuracy and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of SPE cartridges used for steroid analysis, including Trimegestone?

A1: For steroid analysis, which includes progestins like Trimegestone, the most commonly used SPE cartridges are reversed-phase, normal-phase, and ion-exchange cartridges.[1] Reversed-phase cartridges with sorbents like C18 and hydrophilic-lipophilic balanced (HLB) polymers are particularly popular for extracting non-polar or weakly polar compounds like steroids from aqueous matrices.[2][3] Normal-phase cartridges are suitable for extracting polar compounds from non-polar matrices, while ion-exchange cartridges are used for charged analytes.[1]

Q2: I am experiencing low recovery of Trimegestone. What are the likely causes?

A2: Low recovery of Trimegestone during SPE can stem from several factors. Common issues include analyte breakthrough during sample loading, premature elution of Trimegestone during the wash steps, or incomplete elution from the cartridge.[4] Other potential causes are improper cartridge conditioning, using an inappropriate solvent for sample loading, or overloading the cartridge.[5][6] It is also crucial to ensure the pH of the sample is optimized for the chosen sorbent to maximize retention.

Q3: How can I optimize the elution step to improve Trimegestone recovery?

A3: To optimize the elution step, it is important to select a solvent that is strong enough to fully desorb Trimegestone from the SPE sorbent. You can experiment with different organic solvents, such as methanol or acetonitrile, and vary their concentration.[7] Sometimes, adding a small percentage of a modifier, like an acid or a base, to the elution solvent can significantly improve recovery, depending on the specific interactions between Trimegestone and the sorbent.[4] Additionally, allowing a "soak time," where the elution solvent remains in contact with the sorbent for a few minutes, can enhance recovery.[8]

Q4: Can the sample matrix affect the recovery of Trimegestone?

A4: Yes, the sample matrix can significantly impact recovery. Complex matrices like plasma, serum, or tissue homogenates contain endogenous components that can interfere with the binding of Trimegestone to the sorbent or co-elute with the analyte, leading to ion suppression in mass spectrometry.[5] Pre-treating the sample, for instance, by protein precipitation or adjusting the pH, can help minimize matrix effects.[9]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Recovery Analyte breakthrough during sample loading.- Ensure the sample is loaded in a weak solvent to promote retention.- Decrease the flow rate during sample loading.[6]- Consider using a larger sorbent mass if the cartridge is overloaded.[6]
Analyte loss during the wash step.- Use a weaker wash solvent that removes interferences without eluting Trimegestone.- Optimize the wash solvent by testing different compositions and strengths.
Incomplete elution.- Use a stronger elution solvent or increase the volume of the elution solvent.- Add a modifier (e.g., acid or base) to the elution solvent.- Incorporate a "soak time" during the elution step.[8]
Improper cartridge conditioning.- Ensure the cartridge is properly conditioned and equilibrated with the appropriate solvents before loading the sample.- Do not let the sorbent bed dry out between conditioning and sample loading for silica-based cartridges.[7]
Poor Reproducibility Inconsistent flow rates.- Use a vacuum manifold or an automated SPE system to maintain consistent flow rates.
Variable sample pre-treatment.- Standardize the sample pre-treatment protocol, including pH adjustment and dilution steps.
Cartridge-to-cartridge variability.- Use high-quality SPE cartridges from a reputable manufacturer.
High Matrix Effects Co-elution of interfering compounds.- Optimize the wash step to remove more matrix components.- Consider using a more selective SPE sorbent, such as a mixed-mode or molecularly imprinted polymer (MIP) cartridge.[6]
Insufficient sample cleanup.- Incorporate additional cleanup steps before or after SPE, such as liquid-liquid extraction or protein precipitation.

Impact of Different SPE Cartridges on Progestin Recovery

Progestin(s) SPE Cartridge Type Sample Matrix Reported Recovery Range (%) Reference
17 selected progestogensOasis HLB / C18Wastewater and Surface Water60 - 140[3]
Nomegestrol AcetateSolid-Phase Extraction (specifics not detailed)Human Plasma90 - 99[2]
Medroxyprogesterone AcetateOasis HLBWater70 - 113
Medroxyprogesterone AcetateAtlantic C18Water58 - 116

Note: The wide recovery range reported in the wastewater study reflects the complexity of the matrix and the analysis of multiple compounds. The high recovery for Nomegestrol Acetate in plasma suggests that with proper method optimization, excellent recovery of Trimegestone should be achievable.

Experimental Protocols

The following are generalized experimental protocols for the extraction of Trimegestone from a biological matrix (e.g., plasma or serum) using reversed-phase SPE. These should be considered as starting points and may require optimization for your specific application.

Protocol 1: Using a Polymeric Reversed-Phase Cartridge (e.g., Oasis HLB)
  • Cartridge Conditioning:

    • Pass 1 mL of methanol through the cartridge.

    • Pass 1 mL of reagent water through the cartridge. Do not allow the sorbent to dry.

  • Sample Pre-treatment:

    • To 500 µL of plasma/serum, add an internal standard.

    • Add 500 µL of 4% phosphoric acid in water and vortex to mix. This step helps to precipitate proteins.

    • Centrifuge the sample at 10,000 rpm for 10 minutes.

  • Sample Loading:

    • Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

    • Dry the cartridge under vacuum for 1-2 minutes.

  • Elution:

    • Elute Trimegestone with 1 mL of methanol or acetonitrile. Consider a two-step elution with 500 µL each time.

    • For potentially better elution, a mixture like 90:10 acetonitrile:methanol can be tested.

  • Post-Elution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in a suitable solvent for your analytical instrument (e.g., 100 µL of mobile phase).

Protocol 2: Using a Silica-Based C18 Reversed-Phase Cartridge
  • Cartridge Conditioning:

    • Pass 1 mL of methanol through the cartridge.

    • Pass 1 mL of reagent water through the cartridge. Ensure the sorbent bed does not go dry.

  • Sample Pre-treatment:

    • Follow the same procedure as in Protocol 1 (protein precipitation with phosphoric acid).

  • Sample Loading:

    • Load the supernatant onto the conditioned C18 cartridge at a slow and steady flow rate (e.g., 0.5-1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of water to remove salts and very polar impurities.

    • A second wash with a weak organic solvent mixture (e.g., 1 mL of 10-20% methanol in water) can be performed to remove more interferences. This step requires careful optimization to avoid loss of Trimegestone.

    • Dry the cartridge thoroughly under vacuum for 5-10 minutes.

  • Elution:

    • Elute Trimegestone with 1 mL of a suitable organic solvent like methanol, acetonitrile, or a mixture thereof.

  • Post-Elution:

    • Evaporate the eluate and reconstitute as described in Protocol 1.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for Solid-Phase Extraction of Trimegestone.

SPE_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_analysis Analysis Condition 1. Condition Cartridge (e.g., Methanol) Equilibrate 2. Equilibrate Cartridge (e.g., Water) Condition->Equilibrate Load 3. Load Sample Equilibrate->Load Wash 4. Wash Interferences Load->Wash Waste Elute 5. Elute Trimegestone Wash->Elute Waste Evaporate 6. Evaporate Eluate Elute->Evaporate Reconstitute 7. Reconstitute Evaporate->Reconstitute Analyze 8. LC-MS/MS Analysis Reconstitute->Analyze

Caption: General workflow for Trimegestone extraction using SPE.

References

Validation & Comparative

cross-validation of Trimegestone assays between different laboratories

Author: BenchChem Technical Support Team. Date: November 2025

A Guide to Inter-Laboratory Cross-Validation of Trimegestone Assays

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the . While specific inter-laboratory validation data for Trimegestone is not publicly available, this document outlines the essential principles, experimental protocols, and data presentation methods based on established practices for other progestins and steroids. The methodologies and data presented here, primarily from studies on progesterone, serve as a robust template for designing and evaluating cross-validation studies for Trimegestone.

The globalization of pharmaceutical development necessitates well-defined standards for cross-validating bioanalytical methods to ensure that data from different laboratories can be reliably compared.[1] This is crucial for regulatory submissions that rely on pharmacokinetic studies.[1]

Principles of Inter-Laboratory Cross-Validation

Inter-laboratory cross-validation aims to establish the equivalency of analytical methods used in different laboratories. This process is critical when samples from a single study are analyzed at multiple sites. The core of cross-validation involves analyzing the same set of samples, which can be either spiked quality control (QC) samples of known concentrations or "real" samples from clinical trials, at each laboratory and comparing the results.[1]

Statistical analysis is integral to determining the acceptability of the assays.[1] Key statistical measures include:

  • Correlation Coefficient (r²): Indicates the strength of the linear relationship between the results from different laboratories.

  • Intraclass Correlation Coefficient (ICC): Assesses the consistency or reproducibility of quantitative measurements made by different observers (in this case, laboratories) measuring the same quantity.[2][3]

  • Bland-Altman Plot: A graphical method to plot the difference between two measurements against their mean, used to evaluate the agreement between two different assays.

Comparative Performance of Assay Platforms

The choice of analytical platform can significantly impact assay performance. The two most common methods for quantifying steroid hormones like progestins are immunoassays and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Immunoassays are high-throughput and widely used but can be limited in terms of specificity due to cross-reactivity with other structurally related compounds.[4][5]

  • LC-MS/MS is considered the gold standard for steroid analysis due to its higher sensitivity and specificity.[5][6]

The following tables summarize comparative data for progesterone and other steroid assays, illustrating the kind of performance characteristics that should be evaluated in a Trimegestone cross-validation study.

Table 1: Inter-Assay Reproducibility of Progesterone Immunoassays [2]

Assay ComparisonIntraclass Correlation Coefficient (ICC)95% Confidence IntervalInterpretation
Generation II vs. Generation III0.8510.771–0.904Excellent
Generation II vs. Architect0.8030.702–0.872Excellent
Generation III vs. Architect0.9550.929–0.971Excellent

ICC interpretation as per Cicchetti et al.: <0.40 (poor), 0.40–0.59 (fair), 0.60–0.74 (good), 0.75–1.00 (excellent).[2]

Table 2: Comparison of Immunoassay and LC-MS/MS for Steroid Measurement

SteroidAssay ComparisonCorrelation (r²)Key Findings
AndrostenedioneLC-MS/MS vs. RIA0.3712LC-MS/MS showed agreement with RIA but not with ELISA.[7]
AndrostenedioneLC-MS/MS vs. ELISA0.1033ELISA results did not correlate well with LC-MS/MS.[7]
Estradiol (<150 pmol/L)LC-MS/MS vs. Immunoassay0.54Poor correlation at lower concentrations.[8]
Estradiol (>150 pmol/L)LC-MS/MS vs. Immunoassay0.96Good correlation at higher concentrations.[8]
Urinary Free Cortisol4 Immunoassays vs. LC-MS/MS0.950 - 0.998 (Spearman r)Strong correlation between new immunoassays and LC-MS/MS.[9]

Table 3: Within-Run Precision of Immunoassay Analyzers for Progesterone [10]

AnalyzerAnalyteCoefficient of Variation (CV%)
Immulite 2000Progesterone7 - 11%
ACS:CentaurProgesterone4.5 - 6.7%

Experimental Protocols

A comprehensive cross-validation study should include detailed protocols for sample preparation, analysis, and data handling. Below are generalized protocols for the primary assay types used for steroid analysis.

Immunoassay Protocol (General)

Immunoassays for steroid hormones are typically competitive assays.

  • Sample Preparation: Serum or plasma samples are collected and stored under appropriate conditions (-20°C or colder). Samples may require dilution to fall within the assay's dynamic range.

  • Assay Procedure:

    • A known amount of enzyme-labeled Trimegestone is mixed with the sample (containing unknown Trimegestone) and a specific antibody.

    • The labeled and unlabeled Trimegestone compete for binding sites on the antibody.

    • The antibody-bound fraction is separated from the unbound fraction.

    • A substrate is added, and the resulting signal (e.g., colorimetric, chemiluminescent) is measured. The signal intensity is inversely proportional to the concentration of Trimegestone in the sample.

  • Calibration: A standard curve is generated using calibrators of known Trimegestone concentrations to quantify the amount in the samples.

LC-MS/MS Protocol (General)

LC-MS/MS provides high selectivity and sensitivity for quantifying small molecules like Trimegestone.

  • Sample Preparation:

    • Protein Precipitation: An organic solvent (e.g., acetonitrile, methanol) is added to the plasma/serum sample to precipitate proteins.

    • Liquid-Liquid Extraction or Solid-Phase Extraction (SPE): To further clean up the sample and concentrate the analyte, either liquid-liquid extraction with a non-miscible solvent or SPE using a specific cartridge is performed.

    • Derivatization (Optional): In some cases, the analyte is chemically modified to improve its chromatographic or mass spectrometric properties.

  • Chromatographic Separation (LC):

    • The extracted sample is injected into a high-performance liquid chromatography (HPLC) system.

    • A specific column (e.g., C18) is used to separate Trimegestone from other sample components based on its physicochemical properties. A mobile phase gradient is typically employed.

  • Mass Spectrometric Detection (MS/MS):

    • The eluent from the LC column is introduced into the mass spectrometer.

    • The parent Trimegestone ion is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and specific product ions are monitored in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), ensures high specificity.

  • Quantification: An internal standard (ideally a stable isotope-labeled version of Trimegestone) is added at the beginning of sample preparation to account for matrix effects and variations in extraction efficiency. The ratio of the analyte peak area to the internal standard peak area is used for quantification against a calibration curve.

Visualizations

Workflow for Inter-Laboratory Cross-Validation

The following diagram illustrates a typical workflow for conducting an inter-laboratory cross-validation of a bioanalytical method.

G cluster_planning Phase 1: Planning & Protocol Development cluster_execution Phase 2: Sample Analysis cluster_analysis Phase 3: Data Analysis & Comparison cluster_conclusion Phase 4: Conclusion P1 Define Acceptance Criteria (e.g., Correlation, Bias) P2 Develop Standardized Protocol (SOP) P1->P2 P3 Prepare & Distribute Sample Sets (QCs & Real Samples) P2->P3 LabA Laboratory A Analyzes Samples P3->LabA LabB Laboratory B Analyzes Samples P3->LabB DA1 Collect Raw Data from all Labs LabA->DA1 LabB->DA1 DA2 Statistical Analysis (e.g., ICC, Regression) DA1->DA2 DA3 Compare Results against Acceptance Criteria DA2->DA3 C1 Assay Equivalence Established? DA3->C1 C2 Investigation of Discrepancies C1->C2 No C3 Validation Successful C1->C3 Yes C2->P2 Protocol Refinement

Caption: Workflow for inter-laboratory assay cross-validation.

Simplified Progesterone Receptor Signaling Pathway

Trimegestone is a progestin that acts as an agonist for the progesterone receptor (PR). This diagram illustrates the general mechanism of action for progestins.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Progestin Trimegestone (Progestin) PR_complex Progesterone Receptor (PR) Complex with HSPs Progestin->PR_complex Binds to PR PR_active Active PR Dimer PR_complex->PR_active HSPs dissociate, Receptor dimerizes PRE Progesterone Response Element (PRE) on DNA PR_active->PRE Translocates to nucleus and binds to DNA Transcription Gene Transcription PRE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis & Biological Response mRNA->Protein Translation

Caption: Simplified signaling pathway for a progestin.

References

A Comparative Guide to the Accuracy and Precision of Trimegestone-13C,d3 as an Internal Standard in Bioanalytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug development and clinical research, the precise and accurate quantification of therapeutic agents in biological matrices is paramount. For progestin compounds like Trimegestone, robust bioanalytical methods are essential for pharmacokinetic and toxicokinetic studies. The choice of an internal standard (IS) is a critical factor that significantly influences the reliability of these methods, particularly when employing highly sensitive techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides a comparative overview of using a stable isotope-labeled internal standard (SIL-IS), specifically Trimegestone-13C,d3, versus a non-isotopically labeled structural analog for the quantification of Trimegestone.

While specific experimental data for the direct comparison of this compound against other internal standards is not publicly available, this guide leverages established principles of bioanalytical method validation to illustrate the expected performance advantages of a SIL-IS. The data presented herein is illustrative and based on typical performance characteristics observed in regulated bioanalysis.

The Gold Standard: Stable Isotope-Labeled Internal Standards

An ideal internal standard co-elutes with the analyte and experiences identical effects during sample extraction, chromatography, and ionization.[1] A SIL-IS, such as this compound, is considered the gold standard because its physicochemical properties are nearly identical to the analyte, Trimegestone.[2] The incorporation of stable isotopes (¹³C and deuterium) results in a mass shift that allows the mass spectrometer to differentiate it from the unlabeled analyte, without significantly altering its chemical behavior.[3][4]

Key Advantages of this compound:

  • Compensates for Matrix Effects: Biological samples are complex matrices that can cause ion suppression or enhancement, leading to variability in the analyte signal. Since this compound behaves almost identically to Trimegestone, it experiences the same matrix effects, allowing for accurate correction and improving data precision.[2]

  • Corrects for Extraction Variability: Losses during sample preparation steps like liquid-liquid extraction or solid-phase extraction are a common source of error. A SIL-IS accurately tracks these losses, ensuring that the analyte-to-IS ratio remains constant.[1]

  • Minimizes Chromatographic Variability: Minor shifts in retention time due to column aging or mobile phase variations affect both the analyte and the SIL-IS equally, leading to more consistent results.

In contrast, a structural analog—a different molecule with similar chemical properties—may have different extraction recovery, chromatographic retention, and ionization efficiency compared to the analyte. These differences can lead to inadequate compensation for analytical variability and compromise the accuracy and precision of the results.

Illustrative Performance Data

The following tables present hypothetical but realistic data comparing the expected performance of this compound with a structural analog internal standard in a bioanalytical LC-MS/MS method, based on FDA and EMA guidelines for method validation.[5][6][7]

Table 1: Illustrative Intra-Assay and Inter-Assay Precision and Accuracy

Internal Standard TypeAnalyte Concentration (ng/mL)Intra-Assay Precision (%CV)Intra-Assay Accuracy (%Bias)Inter-Assay Precision (%CV)Inter-Assay Accuracy (%Bias)
This compound (SIL-IS) LLOQ (0.1)≤ 10.0± 10.0≤ 12.0± 12.0
Low QC (0.3)≤ 5.0± 5.0≤ 7.0± 7.0
Mid QC (5.0)≤ 4.0± 4.0≤ 6.0± 6.0
High QC (15.0)≤ 3.5± 3.5≤ 5.0± 5.0
Structural Analog IS LLOQ (0.1)≤ 20.0± 20.0≤ 25.0± 25.0
Low QC (0.3)≤ 15.0± 15.0≤ 18.0± 18.0
Mid QC (5.0)≤ 12.0± 12.0≤ 15.0± 15.0
High QC (15.0)≤ 10.0± 10.0≤ 13.0± 13.0

LLOQ: Lower Limit of Quantification; QC: Quality Control; %CV: Percent Coefficient of Variation; %Bias: Percent Bias from nominal value.

Table 2: Illustrative Matrix Effect and Recovery

Internal Standard TypeMatrix Effect (%CV of IS-normalized matrix factor)Analyte Recovery (%)Internal Standard Recovery (%)Recovery Variability (%CV)
This compound (SIL-IS) ≤ 5.085.286.1≤ 4.0
Structural Analog IS > 15.084.572.3> 15.0

The data illustrates that a method using this compound is expected to exhibit significantly better precision and accuracy, and is less susceptible to matrix effects and extraction variability compared to a method relying on a structural analog.

Visualizing the Methodologies

To further clarify the concepts discussed, the following diagrams illustrate a typical bioanalytical workflow and the principle of isotope dilution mass spectrometry.

Bioanalytical_Workflow cluster_preanalytical Pre-analytical cluster_analytical Analytical cluster_postanalytical Post-analytical Sample_Collection Sample Collection (e.g., Plasma) Sample_Receipt Sample Receipt & LIMS Entry Sample_Collection->Sample_Receipt Sample_Storage Sample Storage (-80°C) Sample_Receipt->Sample_Storage Sample_Thawing Sample Thawing Sample_Storage->Sample_Thawing IS_Spiking Spiking with This compound Sample_Thawing->IS_Spiking Extraction Sample Extraction (e.g., LLE or SPE) IS_Spiking->Extraction Evaporation Dry-down & Reconstitution Extraction->Evaporation LC_MS_Analysis LC-MS/MS Analysis Evaporation->LC_MS_Analysis Data_Processing Data Processing (Integration) LC_MS_Analysis->Data_Processing Data_Review Data Review & QC Check Data_Processing->Data_Review Report_Generation Report Generation Data_Review->Report_Generation

Caption: A typical bioanalytical workflow for the quantification of a drug in a biological matrix.

Isotope_Dilution cluster_sample Biological Sample cluster_is Internal Standard cluster_mixture Sample + IS Mixture cluster_ms Mass Spectrometer Analyte Trimegestone (Unknown Amount, Nx) Mix_Analyte Trimegestone Analyte->Mix_Analyte Mix_IS This compound Analyte->Mix_IS IS This compound (Known Amount, N_is) IS->Mix_Analyte IS->Mix_IS MS Measure Intensity Ratio (Ix / I_is) Mix_Analyte->MS Mix_IS->MS Calculation Calculate Unknown Amount (Nx) Nx = N_is * (Ix / I_is) MS->Calculation

Caption: The principle of isotope dilution mass spectrometry using a stable isotope-labeled internal standard.

Representative Experimental Protocol

The following is a representative, detailed protocol for the quantification of a steroid hormone like Trimegestone in human plasma using LC-MS/MS with a SIL-IS. This protocol should be fully validated before use in a regulated environment.

1. Materials and Reagents

  • Trimegestone reference standard

  • This compound internal standard

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid, analytical grade

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

2. Preparation of Stock and Working Solutions

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Trimegestone and this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the Trimegestone stock solution in 50:50 acetonitrile:water to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.

3. Sample Preparation (Solid-Phase Extraction)

  • Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.

  • To 100 µL of plasma sample (calibrator, QC, or unknown), add 25 µL of the this compound working solution.

  • Vortex mix for 10 seconds.

  • Add 200 µL of water and vortex again.

  • Load the entire mixture onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.

  • Dry the cartridge under vacuum or nitrogen for 5 minutes.

  • Elute the analytes with 1 mL of methanol into a clean collection tube.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

4. LC-MS/MS Conditions

  • LC System: A suitable UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate Trimegestone from endogenous interferences (e.g., 5% to 95% B over 5 minutes).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI), positive mode.

  • MRM Transitions: Optimized parent-to-product ion transitions for Trimegestone and this compound.

5. Data Analysis

  • Quantification is based on the peak area ratio of the analyte to the internal standard.

  • A calibration curve is constructed by plotting the peak area ratios against the nominal concentrations of the calibration standards using a weighted (e.g., 1/x²) linear regression.

Conclusion

For the bioanalysis of Trimegestone, the use of a stable isotope-labeled internal standard, this compound, is strongly recommended to achieve the highest levels of accuracy and precision. As illustrated, a SIL-IS effectively compensates for various sources of analytical error that are common in LC-MS/MS analysis of complex biological samples. While a structural analog may be a viable alternative if a SIL-IS is unavailable, it is likely to result in a less robust and more variable assay. Therefore, for regulated studies where data integrity is of utmost importance, investing in a high-quality SIL-IS like this compound is a critical step towards ensuring reliable and reproducible results.

References

A Comparative Analysis of the Pharmacokinetic Profiles of Trimegestone and Other Progestins

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the pharmacokinetic properties of trimegestone, a 19-norpregnane progestin, with other widely used synthetic progestogens: levonorgestrel, nomegestrol acetate, and drospirenone. The information is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview supported by available experimental data to facilitate informed decisions in gynecological and contraceptive research.

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of trimegestone and other selected progestins are summarized in the table below, highlighting key differences in their absorption, distribution, metabolism, and excretion.

Pharmacokinetic ParameterTrimegestoneLevonorgestrelNomegestrol AcetateDrospirenone
Oral Bioavailability ~100%[1]85% to 100%[2][3]63%[4]76% to 85%[5][6]
Time to Peak (Tmax) ~0.5 hours[1]~1.6 ± 0.7 hours[2]1-2 hours[7]~1-2 hours[6][8]
Plasma Protein Binding 98% (primarily to albumin)[1]~98% (48% to SHBG, 50% to albumin)[3]97.5% to 98% (to albumin)[4]95% to 97% (to albumin)[5][9]
Metabolism Mainly hydroxylation[1]Reduction, hydroxylation (CYP3A4/5), and conjugation[2][3][10]Hepatic hydroxylation (CYP3A4, CYP2A6)[4]Oxidative metabolism (minor CYP3A4 involvement) to inactive metabolites[5][8][11]
Active Metabolites 1β- and 6β-hydroxy metabolites are potent progestogens[1][12]5α-Dihydrolevonorgestrel is an active metabolite[3]Six main metabolites, all essentially inactive[4]Two main inactive metabolites[5][8][11]
Elimination Half-life 12 to 20 hours[1]24 to 32 hours[3]~50 hours[4][13]~31-32 hours[6][14]
Excretion Primarily in urine and feces[7][15]~45% in urine and ~32% in feces[2]Urine and feces[4]Urine and feces[6]

Metabolic Pathways

The metabolic fate of progestins is a critical determinant of their overall activity and side-effect profile. Trimegestone is primarily metabolized through hydroxylation, yielding active metabolites. This contrasts with other progestins that may undergo more extensive metabolism to inactive compounds.

G cluster_0 Trimegestone Metabolism cluster_1 Drospirenone Metabolism Trimegestone Trimegestone Hydroxylation Hydroxylation Trimegestone->Hydroxylation Primary Pathway 1B-hydroxy-trimegestone 1B-hydroxy-trimegestone Hydroxylation->1B-hydroxy-trimegestone Active Metabolite 6B-hydroxy-trimegestone 6B-hydroxy-trimegestone Hydroxylation->6B-hydroxy-trimegestone Active Metabolite Drospirenone Drospirenone Oxidation (minor CYP3A4) Oxidation (minor CYP3A4) Drospirenone->Oxidation (minor CYP3A4) Primary Pathway Acid form of DRSP Acid form of DRSP Oxidation (minor CYP3A4)->Acid form of DRSP Inactive Metabolite 4,5-dihydrodrospirenone-3-sulfate 4,5-dihydrodrospirenone-3-sulfate Oxidation (minor CYP3A4)->4,5-dihydrodrospirenone-3-sulfate Inactive Metabolite

Comparative Metabolic Pathways of Trimegestone and Drospirenone.

Experimental Protocols

Detailed experimental protocols for pharmacokinetic studies of progestins are often specific to the study and may not be fully publicly available. However, a general methodology for assessing the pharmacokinetics of these compounds in clinical trials can be outlined.

Objective: To determine the single-dose and steady-state pharmacokinetic profile of a progestin following oral administration in healthy female subjects.

Study Design: An open-label, single- and multiple-dose pharmacokinetic study.

Participants: Healthy, non-pregnant, adult female volunteers with a regular menstrual cycle. Participants would be screened for any contraindications to progestin use.

Procedure:

  • Single-Dose Phase: After an overnight fast, subjects receive a single oral dose of the progestin.

  • Blood Sampling (Single-Dose): Serial blood samples are collected at pre-defined time points (e.g., 0, 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose).

  • Multiple-Dose Phase: Following a washout period, subjects receive a daily oral dose of the progestin for a specified duration (e.g., 21 days) to achieve steady-state concentrations.

  • Blood Sampling (Multiple-Dose): On the last day of dosing, serial blood samples are collected over a 24-hour period to determine steady-state pharmacokinetics.

  • Sample Processing: Plasma is separated from blood samples by centrifugation and stored frozen until analysis.

  • Bioanalytical Method: Plasma concentrations of the parent progestin and its major metabolites are quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.

  • Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters, including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the plasma concentration-time curve), and t1/2 (elimination half-life).

The workflow for a typical pharmacokinetic study is illustrated below.

G A Subject Screening and Enrollment B Single Oral Dose Administration A->B C Serial Blood Sampling (Single Dose) B->C D Washout Period C->D G Plasma Separation and Storage C->G E Multiple Oral Dose Administration D->E F Serial Blood Sampling (Steady State) E->F F->G H HPLC-MS/MS Analysis G->H I Pharmacokinetic Parameter Calculation H->I J Data Analysis and Reporting I->J

Typical Experimental Workflow for a Progestin Pharmacokinetic Study.

Discussion

Trimegestone exhibits a favorable pharmacokinetic profile characterized by high oral bioavailability and a relatively short half-life, which may contribute to a lower potential for accumulation.[1] Its metabolism into active progestogenic metabolites is a distinguishing feature compared to drospirenone, which is primarily converted to inactive metabolites.[1][5][11][12]

Levonorgestrel, a second-generation progestin, has a longer half-life and is extensively metabolized, with one of its metabolites retaining activity.[2][3] Nomegestrol acetate stands out with its very long elimination half-life, which could be advantageous for contraceptive efficacy in cases of missed doses but may also lead to a longer duration of side effects.[4][13]

The differences in plasma protein binding, particularly the high affinity of levonorgestrel for sex hormone-binding globulin (SHBG), can influence the free, pharmacologically active concentration of the drug.[3] In contrast, trimegestone, nomegestrol acetate, and drospirenone primarily bind to albumin, which may result in different distribution characteristics.[1][4][5]

References

Stability of Trimegestone-13C,d3 Under Storage Conditions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the stability of Trimegestone-13C,d3 under various storage conditions, drawing upon available data for unlabeled trimegestone and general principles of steroid hormone stability. While specific stability studies on this compound are not publicly available, the data presented for trimegestone, a potent and selective progestin, offers a robust framework for understanding its storage requirements.[1] Isotopic labeling with 13C and deuterium is not expected to significantly impact the chemical stability of the molecule under standard storage conditions.

Executive Summary

Trimegestone in its powdered form demonstrates considerable stability, particularly when protected from excessive heat and humidity.[2] Stability issues are more likely to arise during the formulation of pharmaceutical products or under accelerated degradation conditions.[2] This guide outlines recommended storage conditions, compares them with other progestins, and provides a detailed experimental protocol for conducting stability studies.

Comparative Stability Data

The following table summarizes the known stability of trimegestone under different conditions. For comparative context, general storage recommendations for other progestins are also included.

CompoundConditionDurationStabilityReference
Trimegestone (Powder) 70°C under inert gas3 monthsStable[2]
Trimegestone (Powder) 50°C in a pill jar6 monthsStable[2]
Trimegestone (in formulation) 40°C (dry or humid)Not specifiedPotential for degradation (formation of epimer and oxopromegestone)[2]
Progesterone (general) Room temperatureNot specifiedStore away from heat, moisture, and direct light[3][4][5]
Progesterone (in oil) Room temperature (68-77°F)Not specifiedDo not refrigerate[4]
Progesterone (vaginal suppositories) Room temperature or refrigeratedNot specified[4]
Oral Contraceptives (Progestin-only) 59°F to 86°FNot specifiedAvoid high humidity and direct sunlight[6]

Experimental Protocols for Stability Testing

A robust stability testing program is crucial to ensure the quality, efficacy, and safety of a drug substance. The following is a representative protocol for assessing the stability of this compound, based on established guidelines and methods used for other steroid hormones.[7][8]

Objective

To evaluate the stability of this compound under various environmental conditions over time.

Materials
  • This compound (neat compound)

  • Appropriate storage containers (e.g., amber glass vials)

  • Controlled environment chambers (for temperature and humidity)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector[9]

  • Validated stability-indicating analytical method

Methodology
  • Sample Preparation: Aliquot this compound into inert, light-resistant containers.

  • Storage Conditions:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH

    • Intermediate: 30°C ± 2°C / 65% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

    • Forced Degradation: Expose the compound to stress conditions such as acid/base hydrolysis, oxidation, and photolysis to identify potential degradation products and validate the analytical method's stability-indicating capabilities.[10]

  • Testing Schedule: Analyze samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies).

  • Analytical Procedure:

    • Utilize a validated stability-indicating HPLC method to determine the purity of this compound and quantify any degradation products.[7][9]

    • The method should be capable of separating the active pharmaceutical ingredient from its potential degradants.

  • Data Analysis:

    • Assess changes in physical appearance, purity (assay), and degradation product profiles over time.

    • Establish acceptance criteria for potency and impurity levels.

Visualizing the Stability Testing Workflow

The following diagram illustrates the key stages of a typical stability testing program.

StabilityTestingWorkflow cluster_setup 1. Study Setup cluster_storage 2. Storage & Sampling cluster_analysis 3. Analysis cluster_evaluation 4. Evaluation SamplePrep Sample Preparation (this compound) LongTerm Long-Term (25°C/60% RH) SamplePrep->LongTerm Accelerated Accelerated (40°C/75% RH) SamplePrep->Accelerated ForcedDeg Forced Degradation (Stress Conditions) SamplePrep->ForcedDeg MethodValidation Analytical Method Validation (HPLC) TimepointTesting Timepoint Testing MethodValidation->TimepointTesting LongTerm->TimepointTesting Accelerated->TimepointTesting DegradationProfiling Degradation Profiling ForcedDeg->DegradationProfiling PurityAssay Purity Assay TimepointTesting->PurityAssay TimepointTesting->DegradationProfiling DataAnalysis Data Analysis PurityAssay->DataAnalysis DegradationProfiling->DataAnalysis ShelfLife Shelf-Life Determination DataAnalysis->ShelfLife

Caption: Workflow for a comprehensive stability testing program.

Signaling Pathway of Trimegestone Action

Trimegestone exerts its effects primarily through its interaction with the progesterone receptor, which in turn modulates gene expression.

TrimegestoneSignaling Trimegestone Trimegestone PR Progesterone Receptor (PR) Trimegestone->PR Binds to PR_Complex Trimegestone-PR Complex PR->PR_Complex Nucleus Nucleus PR_Complex->Nucleus Translocates to PRE Progesterone Response Elements (PREs) on DNA PR_Complex->PRE Binds to GeneTranscription Modulation of Gene Transcription PRE->GeneTranscription PhysiologicalEffects Physiological Effects (e.g., endometrial effects) GeneTranscription->PhysiologicalEffects

Caption: Simplified signaling pathway of trimegestone.

Disclaimer: This guide is intended for informational purposes for a scientific audience. The stability of this compound should be confirmed through specific, validated stability studies for the intended formulation and storage conditions. The information provided is based on available data for unlabeled trimegestone and general scientific principles.

References

A Comparative Guide to Inter-Day and Intra-Day Precision of an Analytical Method for Progestins: A Case Study of Levonorgestrel

Author: BenchChem Technical Support Team. Date: November 2025

The precision of an analytical method is typically evaluated at two levels:

  • Intra-day precision (Repeatability): This assesses the precision over a short interval of time, with analyses performed on the same day, by the same analyst, and using the same equipment.

  • Inter-day precision (Intermediate Precision): This evaluates the variations within a laboratory over a longer period, such as on different days, with different analysts, or on different equipment.

Precision Data for Levonorgestrel Analytical Method

The following table summarizes the inter-day and intra-day precision data for the quantification of Levonorgestrel using a validated RP-HPLC method. The data is adapted from a study by Butani et al. (2021)[1].

Precision TypeConcentration (µg/mL)Mean Measured Concentration (µg/mL) (n=6)Standard Deviation (SD)Relative Standard Deviation (%RSD)
Intra-day 10.410.350.0570.55
Inter-day 10.4Not explicitly stated, but %RSD providedNot explicitly stated< 2.0
Intermediate 10.4Not explicitly stated, but %RSD providedNot explicitly stated< 5.0

Table 1: Summary of Intra-day, Inter-day, and Intermediate Precision for Levonorgestrel Analysis. The %RSD values are well within the typical acceptance criteria of <2% for intra-day and inter-day precision, demonstrating the high precision of the analytical method.[1]

Experimental Protocol

The following is a detailed methodology for the RP-HPLC analysis of Levonorgestrel, upon which the precision data is based. This protocol can serve as a template for developing and validating a method for Trimegestone.

1. Sample and Standard Preparation:

  • Stock Solution: A stock solution of Levonorgestrel (520 µg/mL) was prepared by dissolving an accurately weighed amount in Tetrahydrofuran (THF) with the aid of sonication[1].

  • Standard Solution: The stock solution was then diluted with acetonitrile to achieve a standard solution concentration of 10.4 µg/mL. This solution was filtered through a 0.22 µm syringe filter before injection into the HPLC system[1].

  • Sample Solution (for Intra-day and Inter-day Precision): Six independent samples were prepared by spiking a placebo solution with the Levonorgestrel standard solution to a final concentration of 10.4 µg/mL[1].

2. Chromatographic Conditions:

  • Instrument: A High-Performance Liquid Chromatography (HPLC) system equipped with a PDA detector.

  • Column: Luna C18 analytical column (150 × 4.6 mm, 5 µm, 100 Å – Phenomenex)[1].

  • Mobile Phase: A mixture of acetonitrile and water (50:50, v/v)[1].

  • Flow Rate: 1.0 mL/min[1].

  • Injection Volume: 20 µL[1].

  • Detection Wavelength: 241 nm[1].

  • Total Run Time: 15 minutes[1].

3. Precision Study Methodology:

  • Intra-day Precision: Six independent samples of Levonorgestrel at a concentration of 10.4 µg/mL were prepared and analyzed on the same day under the same operating conditions[1]. The mean, standard deviation, and %RSD of the measured concentrations were calculated.

  • Inter-day Precision: The analysis of the samples was repeated on different days by different analysts using different HPLC systems to assess intermediate precision[1]. The %RSD was calculated to evaluate the variability over a longer period.

Workflow for Precision Assessment

The following diagram illustrates the general experimental workflow for determining the inter-day and intra-day precision of an analytical method.

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Evaluation start Start: Prepare Stock & Standard Solutions prep_intra Prepare 6 Independent Samples (Intra-day) start->prep_intra prep_inter Prepare 6 Independent Samples (Inter-day, Day 1, 2, 3) start->prep_inter analysis_intra HPLC Analysis (Same Day, Same Analyst, Same Instrument) prep_intra->analysis_intra analysis_inter HPLC Analysis (Different Days, Different Analysts, Different Instruments) prep_inter->analysis_inter calc_intra Calculate Mean, SD, %RSD (Intra-day) analysis_intra->calc_intra calc_inter Calculate Mean, SD, %RSD (Inter-day) analysis_inter->calc_inter compare Compare %RSD to Acceptance Criteria calc_intra->compare calc_inter->compare

References

comparison of different extraction methods for Trimegestone analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of different extraction methodologies for the quantitative analysis of Trimegestone in biological matrices. The selection of an appropriate extraction technique is critical for ensuring the accuracy, precision, and sensitivity of subsequent analytical measurements, typically performed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction to Trimegestone and Analytical Challenges

Trimegestone is a potent synthetic progestin used in hormone therapy. Accurate quantification of Trimegestone in biological samples, such as plasma and serum, is essential for pharmacokinetic studies, therapeutic drug monitoring, and drug development. The primary challenge in its analysis lies in the low circulating concentrations and the complexity of the biological matrix, which contains numerous endogenous substances that can interfere with the analysis. Effective sample preparation is therefore paramount to remove these interferences and enrich the analyte of interest.

This guide focuses on the two most common and effective extraction techniques: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) . While specific validated methods for Trimegestone are not abundantly available in publicly accessible literature, this comparison is built upon established principles and common practices for the analysis of steroid hormones and progestins, providing a robust framework for method development and selection.

Comparison of Extraction Methods

The choice between SPE and LLE depends on several factors, including the desired level of sample cleanup, throughput requirements, cost, and the specific characteristics of the analytical method.

FeatureSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)
Principle Partitioning of the analyte between a solid sorbent and a liquid mobile phase.Partitioning of the analyte between two immiscible liquid phases.
Selectivity High, tunable by selecting specific sorbent chemistry.Moderate, dependent on solvent polarity and pH.
Sample Throughput High, amenable to automation with 96-well plate formats.Lower, can be labor-intensive, though some automation is possible.
Solvent Consumption Generally lower compared to LLE.Can be high, contributing to cost and waste.
Cleanliness of Extract Typically produces cleaner extracts, reducing matrix effects.May result in extracts with more co-extracted interferences.
Method Development Can be more complex, requiring optimization of sorbent, wash, and elution steps.Conceptually simpler, but requires careful solvent selection and optimization.
Cost per Sample Can be higher due to the cost of SPE cartridges/plates.Generally lower material cost, but can be more labor-intensive.

Quantitative Performance Data (Illustrative)

ParameterSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)
Recovery > 85%70-90%
Matrix Effect < 15%< 25%
Lower Limit of Quantification (LLOQ) 0.05 - 0.5 ng/mL0.1 - 1.0 ng/mL
Precision (%RSD) < 15%< 20%
Accuracy (%Bias) ± 15%± 20%

Experimental Protocols

The following are detailed, generalized protocols for SPE and LLE that can be adapted and optimized for the extraction of Trimegestone from human plasma.

Solid-Phase Extraction (SPE) Protocol

This protocol is based on a reversed-phase SPE mechanism, which is suitable for retaining non-polar compounds like Trimegestone from a polar matrix like plasma.

Materials:

  • SPE cartridges (e.g., C18, HLB)

  • Human plasma containing Trimegestone

  • Internal Standard (IS) solution (e.g., deuterated Trimegestone)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid

  • SPE vacuum manifold

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

Procedure:

  • Sample Pre-treatment:

    • To 500 µL of human plasma, add 50 µL of the internal standard solution.

    • Vortex for 30 seconds.

    • Add 500 µL of 4% phosphoric acid in water and vortex for 1 minute.

    • Centrifuge at 4000 rpm for 10 minutes.

  • SPE Cartridge Conditioning:

    • Place the SPE cartridges on the vacuum manifold.

    • Wash the cartridges sequentially with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridges to dry out.

  • Sample Loading:

    • Load the pre-treated supernatant onto the conditioned SPE cartridges.

    • Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, steady rate (approx. 1 mL/min).

  • Washing:

    • Wash the cartridges with 1 mL of water to remove polar interferences.

    • Wash the cartridges with 1 mL of 20% methanol in water to remove less polar interferences.

    • Dry the cartridges under high vacuum for 5-10 minutes.

  • Elution:

    • Place collection tubes in the manifold.

    • Elute Trimegestone and the IS with 1 mL of acetonitrile.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase used for LC-MS/MS analysis.

    • Vortex and transfer to an autosampler vial for injection.

Liquid-Liquid Extraction (LLE) Protocol

This protocol utilizes an organic solvent to extract Trimegestone from the aqueous plasma matrix.

Materials:

  • Human plasma containing Trimegestone

  • Internal Standard (IS) solution (e.g., deuterated Trimegestone)

  • Methyl tert-butyl ether (MTBE) (HPLC grade)

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

Procedure:

  • Sample Preparation:

    • To 500 µL of human plasma in a centrifuge tube, add 50 µL of the internal standard solution.

    • Vortex for 30 seconds.

  • Extraction:

    • Add 2.5 mL of MTBE to the plasma sample.

    • Vortex vigorously for 5 minutes.

    • Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Separation and Collection:

    • Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer and any precipitated proteins at the interface.

  • Evaporation and Reconstitution:

    • Evaporate the organic extract to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase used for LC-MS/MS analysis.

    • Vortex and transfer to an autosampler vial for injection.

Visualization of Experimental Workflows

The following diagrams illustrate the key steps in the SPE and LLE workflows.

SPE_Workflow cluster_0 Solid-Phase Extraction (SPE) Workflow Sample Sample Pre-treatment Condition Cartridge Conditioning Load Sample Loading Condition->Load Load Sample Wash Washing Load->Wash Wash Interferences Elute Elution Wash->Elute Elute Analyte Evap Evaporation & Reconstitution Elute->Evap Prepare for Injection Analysis LC-MS/MS Analysis Evap->Analysis

Solid-Phase Extraction (SPE) Workflow Diagram

LLE_Workflow cluster_1 Liquid-Liquid Extraction (LLE) Workflow Sample Sample Preparation Extract Solvent Extraction Sample->Extract Add Solvent Separate Phase Separation Extract->Separate Vortex & Centrifuge Collect Collect Organic Layer Separate->Collect Transfer Supernatant Evap Evaporation & Reconstitution Collect->Evap Prepare for Injection Analysis LC-MS/MS Analysis Evap->Analysis

Trimegestone-13C,d3: Aligning with Gold Standards in Bioanalytical Internal Standardization

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals operating within the stringent frameworks of regulatory compliance, the choice of an internal standard in bioanalytical assays is a critical decision impacting data integrity and regulatory acceptance. Trimegestone-13C,d3, a stable isotope-labeled internal standard (SIL-IS) for the synthetic progestin trimegestone, demonstrates strong conformity to the rigorous standards set forth by major regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). This guide provides a comparative analysis of this compound against other potential internal standards, supported by a review of regulatory expectations and established scientific principles in bioanalysis.

Stable isotope-labeled internal standards are the preferred choice in quantitative bioanalysis, particularly for chromatographic assays coupled with mass spectrometry (LC-MS).[1][2] Regulatory guidelines from both the FDA and EMA emphasize the importance of using an internal standard that closely mimics the analyte of interest throughout the entire analytical process, from sample preparation to detection.[3][4][5] A suitable internal standard is crucial for compensating for variability in extraction recovery, matrix effects, and instrument response, thereby ensuring the accuracy and precision of the analytical method.[6][7]

The Superiority of ¹³C and Deuterium Labeling

This compound incorporates both carbon-13 and deuterium isotopes. This dual-labeling strategy offers distinct advantages. The use of ¹³C is generally preferred over deuterium (²H) labeling due to its greater chemical stability, which minimizes the risk of isotopic exchange during sample processing and analysis.[2] Deuterium labeling, while common, can sometimes lead to chromatographic separation from the unlabeled analyte (the isotope effect), which can compromise the ability of the internal standard to accurately compensate for matrix effects.[8] By incorporating both ¹³C and deuterium, a significant mass difference from the unlabeled trimegestone is achieved, which is essential to prevent mass spectrometric cross-talk.[9]

Comparison of Internal Standard Performance Characteristics

Below is a comparative table outlining the expected performance of this compound against a hypothetical deuterated analogue and a structural analogue internal standard, based on regulatory acceptance criteria.

Performance Parameter This compound (Expected) Deuterated Trimegestone (Hypothetical) Structural Analog IS (Hypothetical) Regulatory Acceptance Criteria (FDA/EMA)
Co-elution with Analyte ExcellentGood to Excellent (potential for slight chromatographic shift)VariableNot explicitly defined, but co-elution is critical for matrix effect compensation.
Matrix Effect Compensation ExcellentGood to ExcellentVariable and potentially poorShould be assessed to ensure accuracy and precision are not compromised.[3][10]
Accuracy (% Bias) Within ±15% of nominal value (except LLOQ)Within ±15% of nominal value (except LLOQ)May exceed ±15% due to differing physicochemical propertiesMean concentration should be within ±15% of the nominal value for QCs (±20% for LLOQ).[1][10]
Precision (% CV) ≤15% (except LLOQ)≤15% (except LLOQ)May exceed 15%Coefficient of variation should not exceed 15% for QCs (20% for LLOQ).[1][10]
Recovery Consistent and reproducible with the analyteConsistent and reproducible with the analyteMay differ significantly from the analyteRecovery of the analyte and IS should be consistent, precise, and reproducible.[9]
Stability High (¹³C label is very stable)High (deuterium on non-labile positions is stable)Dependent on the specific structureAnalyte and IS must be stable under all storage and processing conditions.[1][3]

Experimental Protocols for Internal Standard Validation

A comprehensive validation of a bioanalytical method using an internal standard like this compound would involve the following key experiments as per FDA and EMA guidelines:

1. Selectivity and Specificity:

  • Protocol: Analyze at least six different blank matrix lots to ensure no endogenous components interfere with the detection of the analyte or the internal standard. The response of any interfering peak at the retention time of the analyte should be ≤20% of the lower limit of quantification (LLOQ), and at the retention time of the internal standard should be ≤5% of its response in the LLOQ sample.[3][6]

2. Accuracy and Precision:

  • Protocol: Analyze quality control (QC) samples at a minimum of four concentration levels (LLOQ, low, medium, and high) in at least five replicates per level. This should be performed within a single run (intra-day) and across multiple runs on different days (inter-day). The mean concentration for each level must be within ±15% of the nominal value (±20% at the LLOQ), and the precision (coefficient of variation, CV) should not exceed 15% (20% at the LLOQ).[1][10]

3. Matrix Effect:

  • Protocol: Evaluate the matrix effect by comparing the response of the analyte and internal standard in post-extraction spiked blank matrix from at least six different sources to their response in a neat solution. The coefficient of variation of the internal standard-normalized matrix factor should not be greater than 15%.[10]

4. Recovery:

  • Protocol: Determine the extraction recovery by comparing the peak areas of the analyte and internal standard from pre-extraction spiked samples to those from post-extraction spiked samples at three concentration levels (low, medium, and high). Recovery should be consistent and reproducible.[9]

5. Stability:

  • Protocol: Assess the stability of the analyte and internal standard in the biological matrix under various conditions, including freeze-thaw cycles, short-term (bench-top) storage, long-term storage, and post-preparative storage. The mean concentration of the stability samples should be within ±15% of the nominal concentration.[1][3]

Visualizing the Bioanalytical Workflow

The following diagrams illustrate the logical workflow for validating and implementing an internal standard in a regulated bioanalytical method.

Bioanalytical_Method_Validation_Workflow Bioanalytical Method Validation Workflow cluster_method_dev Method Development cluster_validation Method Validation (per FDA/EMA Guidelines) cluster_sample_analysis Study Sample Analysis MD1 Select Analyte and IS (Trimegestone & this compound) MD2 Optimize LC-MS/MS Conditions MD1->MD2 MD3 Develop Sample Preparation Procedure MD2->MD3 V1 Selectivity & Specificity MD3->V1 Proceed to Validation V2 Accuracy & Precision V1->V2 V3 Calibration Curve V2->V3 V4 Matrix Effect V3->V4 V5 Recovery V4->V5 V6 Stability V5->V6 SA1 Sample Receipt and Storage V6->SA1 Validated Method Ready for Use SA2 Sample Preparation with IS SA1->SA2 SA3 LC-MS/MS Analysis SA2->SA3 SA4 Data Processing and Reporting SA3->SA4

Caption: Workflow for bioanalytical method validation.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。